4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4,7-dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBr2N3S/c6-2-1-8-5(7)4-3(2)9-11-10-4/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHZIBSAFRVAJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NSN=C2C(=N1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBr2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10728849 | |
| Record name | 4,7-Dibromo[1,2,5]thiadiazolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10728849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
333432-27-2 | |
| Record name | 4,7-Dibromo[1,2,5]thiadiazolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10728849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4,7-Dibromo-thiadiazolo[3,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for 4,7-Dibromo-thiadiazolo[3,4-c]pyridine, a critical building block in the development of advanced organic electronic materials. This document moves beyond a simple recitation of procedural steps to offer an in-depth analysis of the reaction mechanisms, the rationale behind experimental choices, and the practical considerations necessary for successful synthesis. The protocols described herein are designed to be self-validating, with an emphasis on achieving high purity and yield. This guide is intended for researchers and professionals in organic synthesis, medicinal chemistry, and materials science who require a thorough and practical understanding of the preparation of this important heterocyclic compound.
Introduction: The Significance of 4,7-Dibromo-thiadiazolo[3,4-c]pyridine
4,7-Dibromo-[1][2][3]thiadiazolo[3,4-c]pyridine is a key heterocyclic compound extensively utilized in the field of organic electronics.[4] Its unique electronic properties make it an essential building block for the synthesis of organic semiconductors. These semiconductors are integral components in a range of advanced electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The structure of 4,7-Dibromo-[1][2][3]thiadiazolo[3,4-c]pyridine facilitates efficient electron transport, a crucial characteristic for the development of high-performance electronic materials. Furthermore, this compound is employed in the creation of conjugated polymers and small molecules for photovoltaic applications, contributing to advancements in solar cell technology. The versatility and importance of this molecule underscore the need for a reliable and well-understood synthetic procedure.
The strategic placement of the bromine atoms at the 4 and 7 positions allows for further functionalization through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination. This enables the synthesis of a wide array of derivatives with tailored electronic and photophysical properties. A notable application of this compound is in the synthesis of donor-acceptor copolymers for organic solar cells, where the thiadiazolo[3,4-c]pyridine unit acts as a potent electron acceptor.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic analysis of 4,7-Dibromo-thiadiazolo[3,4-c]pyridine suggests a two-stage synthetic approach. The primary disconnection is at the carbon-bromine bonds, leading back to the unsubstituted[1][2][3]thiadiazolo[3,4-c]pyridine core. The second disconnection breaks the thiadiazole ring, leading to the readily available starting material, 3,4-diaminopyridine, and a sulfur source.
This strategy is advantageous as it begins with a commercially available and relatively inexpensive starting material. The two key transformations are the formation of the thiadiazole ring and the subsequent regioselective bromination of the pyridine ring.
Synthesis of the[1][2][3]Thiadiazolo[3,4-c]pyridine Core
The initial and most critical step is the construction of the fused heterocyclic system. This is achieved through the cyclization of 3,4-diaminopyridine with a suitable sulfur-containing reagent.
Rationale for Reagent Selection
The choice of the sulfur source is paramount for the efficient formation of the thiadiazole ring. While various reagents can effect this transformation, sulfur monochloride (S₂Cl₂) is a common and effective choice for the annulation of a[1][2][3]thiadiazole ring onto an aromatic diamine.[5] The reaction proceeds under relatively mild conditions and generally affords good yields of the desired heterocyclic product.
Experimental Protocol: Synthesis of[1][2][3]Thiadiazolo[3,4-c]pyridine
Materials:
-
3,4-Diaminopyridine
-
Sulfur monochloride (S₂Cl₂)
-
Anhydrous pyridine
-
Anhydrous acetonitrile
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,4-diaminopyridine (1.0 eq) in anhydrous acetonitrile.
-
Add anhydrous pyridine (2.5 eq) to the solution to act as a base and scavenger for the HCl byproduct.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of sulfur monochloride (1.1 eq) in anhydrous acetonitrile to the stirred reaction mixture via the dropping funnel over a period of 30 minutes. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with dichloromethane (3 x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford[1][2][3]thiadiazolo[3,4-c]pyridine.
Bromination of the[1][2][3]Thiadiazolo[3,4-c]pyridine Core
The final step in the synthesis is the regioselective bromination of the[1][2][3]thiadiazolo[3,4-c]pyridine core to yield the target compound. The electron-withdrawing nature of the fused thiadiazole ring deactivates the pyridine ring towards electrophilic aromatic substitution. Therefore, forcing conditions are typically required to achieve dibromination.
Rationale for Brominating Agent and Conditions
A common and effective method for the bromination of deactivated aromatic systems is the use of N-bromosuccinimide (NBS) in a strong protic acid, such as concentrated sulfuric acid. The sulfuric acid protonates the pyridine nitrogen, further deactivating the ring, but also acts as a solvent and facilitates the generation of a potent electrophilic bromine species.
Experimental Protocol: Synthesis of 4,7-Dibromo-[1][2][3]thiadiazolo[3,4-c]pyridine
Materials:
-
N-Bromosuccinimide (NBS)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Deionized water
-
Methanol
-
n-Hexane
Procedure:
-
In a round-bottom flask, carefully add[1][2][3]thiadiazolo[3,4-c]pyridine (1.0 eq) to concentrated sulfuric acid at 0 °C. Stir until complete dissolution.
-
In portions, add N-bromosuccinimide (2.2 eq) to the solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C.
-
Stir the reaction at this temperature for 24-48 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto a large volume of crushed ice.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid sequentially with copious amounts of deionized water, cold methanol, and n-hexane to remove any unreacted starting materials and byproducts.
-
Dry the resulting solid under vacuum to yield 4,7-Dibromo-[1][2][3]thiadiazolo[3,4-c]pyridine as a solid.
Reaction Mechanisms
Formation of the Thiadiazole Ring
The formation of the[1][2][3]thiadiazole ring from 3,4-diaminopyridine and sulfur monochloride is a complex process. A plausible mechanism involves the initial reaction of the diamine with S₂Cl₂ to form a reactive intermediate, which then undergoes intramolecular cyclization and subsequent elimination to afford the aromatic heterocyclic system.
Electrophilic Bromination
The bromination of the thiadiazolopyridine core proceeds via a standard electrophilic aromatic substitution mechanism. In the presence of concentrated sulfuric acid, NBS serves as a source of a highly electrophilic bromine species. The reaction proceeds through a sigma complex (Wheland intermediate), followed by deprotonation to restore aromaticity. The electron-withdrawing nature of the thiadiazole ring directs the bromination to the 4 and 7 positions of the pyridine ring.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of 4,7-Dibromo-[1][2][3]thiadiazolo[3,4-c]pyridine. Please note that yields may vary depending on the specific reaction conditions and scale.
| Step | Starting Material | Reagents | Product | Typical Yield | Purity |
| 1 | 3,4-Diaminopyridine | S₂Cl₂, Pyridine | [1][2][3]Thiadiazolo[3,4-c]pyridine | 60-75% | >95% (after chromatography) |
| 2 | [1][2][3]Thiadiazolo[3,4-c]pyridine | NBS, H₂SO₄ | 4,7-Dibromo-[1][2][3]thiadiazolo[3,4-c]pyridine | 70-85% | >98% (after washing) |
Overall Synthesis Workflow
Conclusion
The synthesis of 4,7-Dibromo-thiadiazolo[3,4-c]pyridine is a robust and reproducible process that provides access to a highly valuable building block for organic electronics. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can reliably produce this compound in high yield and purity. The methodologies outlined in this guide, which are based on established chemical transformations, provide a solid foundation for the synthesis and further derivatization of this important heterocyclic system.
References
-
González-Antonio, O., Navarro Villalobos, M., Vázquez-Alvarado, M. M., Santillan, R., Flores-Pérez, B., Romero-Ávila, M., & Farfán, N. (2019). On the nucleophilic derivatization of 4,7-dibromo-[1][2][3]thiadiazolo[3,4-c]pyridine: basis for biologically interesting species and building blocks for organic materials. New Journal of Chemistry, 43(26), 10531-10539. [Link]
-
MySkinRecipes. (n.d.). 4,7-Dibromo-[1][2][3]thiadiazolo[3,4-c]pyridine. Retrieved from [Link]
-
Knyazeva, E. A., Chmovzh, T. N., Popov, V. V., & Rakitin, O. A. (2023). A New Efficient Method for the Synthesis of Fused[1][2][3]Thiadiazoles and Their Dearomatization with C-Nucleophiles. ChemistrySelect, 8(44), e202303496. [Link]
Sources
- 1. Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4- d]pyridazine and Its SNAr Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3,4-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 4. 4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine [myskinrecipes.com]
- 5. researchgate.net [researchgate.net]
The Electron-Deficient Heart of Modern Materials: A Technical Guide to 4,7-Dibromo-thiadiazolo[3,4-c]pyridine
This guide provides an in-depth technical exploration of 4,7-Dibromo-thiadiazolo[3,4-c]pyridine, a heterocyclic building block of significant interest to researchers, medicinal chemists, and materials scientists. We will dissect its inherent electron-deficient nature, explore its synthesis and reactivity, and discuss its burgeoning applications in both organic electronics and the frontiers of drug discovery.
The Strategic Imperative for Electron-Deficient Scaffolds
In the molecular design of functional organic materials and novel therapeutic agents, the deliberate engineering of electronic properties is paramount. Electron-deficient heterocyclic systems serve as critical components, acting as potent electron acceptors. This characteristic is fundamental to creating materials with tailored HOMO/LUMO energy levels, enabling applications in organic field-effect transistors (OFETs), photovoltaics, and as chromophores in advanced imaging technologies.[1] In medicinal chemistry, the introduction of electron-deficient moieties can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, enhancing target binding and metabolic stability. The thiadiazolo[3,4-c]pyridine core, in particular, represents a powerful electron-withdrawing unit, a property amplified by the presence of two bromine atoms in the 4 and 7 positions.[2]
Deconstructing the Electron-Deficient Core of 4,7-Dibromo-thiadiazolo[3,4-c]pyridine
The potent electron-accepting capability of 4,7-Dibromo-thiadiazolo[3,4-c]pyridine is not a matter of chance, but a direct consequence of its unique molecular architecture. Several key features contribute to this property:
-
The Thiadiazole Ring: The[1][2][3]thiadiazole ring is intrinsically electron-deficient due to the presence of two electronegative nitrogen atoms and a sulfur atom. This leads to a significant polarization of the electron density within the ring system.
-
The Fused Pyridine Ring: The fusion of the thiadiazole to a pyridine ring further enhances its electron-deficient character. The nitrogen atom in the pyridine ring acts as an electron sink, withdrawing electron density from the fused system.
-
Inductive Effects of Bromine Atoms: The two bromine atoms at the 4 and 7 positions exert a strong electron-withdrawing inductive effect (-I), further depleting the electron density of the aromatic core.
This combination of features results in a molecule with a low-lying Lowest Unoccupied Molecular Orbital (LUMO), making it an excellent electron acceptor. This inherent electrophilicity is the foundation of its reactivity and its utility in various applications.
Synthesis and Reactivity: Harnessing Electrophilicity
4,7-Dibromo-thiadiazolo[3,4-c]pyridine is typically synthesized from commercially available starting materials through a multi-step process. A general and efficient synthesis has been reported, making this building block accessible for further derivatization.[4]
The electron-deficient nature of the core makes it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The bromine atoms serve as excellent leaving groups, allowing for the introduction of a wide range of functional groups. Studies have shown that nucleophiles such as alcohols, amines, and thiols readily displace one or both bromine atoms, providing a versatile platform for creating a library of derivatives with tailored electronic and steric properties.[2]
A noteworthy aspect of its reactivity is the regioselectivity observed in monosubstitution reactions. The position C4, being closer to the pyridine nitrogen, is more electron-deficient and thus more susceptible to nucleophilic attack than the C7 position. This selective reactivity allows for the controlled synthesis of unsymmetrical derivatives.[2]
Quantifying Electron Deficiency: An Experimental Approach
To experimentally quantify the electron-deficient nature of 4,7-Dibromo-thiadiazolo[3,4-c]pyridine, cyclic voltammetry (CV) is the technique of choice. This electrochemical method allows for the determination of the reduction potential, which directly correlates with the energy of the LUMO.
Experimental Protocol: Cyclic Voltammetry of an Electron-Deficient Heterocycle
This protocol is adapted for a generic electron-deficient heterocycle and should be optimized for 4,7-Dibromo-thiadiazolo[3,4-c]pyridine.
Materials:
-
4,7-Dibromo-thiadiazolo[3,4-c]pyridine
-
Anhydrous, degassed solvent (e.g., dichloromethane or acetonitrile)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6)
-
Ferrocene (for internal calibration)
-
Working electrode (e.g., glassy carbon or platinum)
-
Reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE)
-
Counter electrode (e.g., platinum wire)
-
Voltammetry cell and potentiostat
Procedure:
-
Preparation of the Analyte Solution: In a glovebox or under an inert atmosphere, prepare a 1-5 mM solution of 4,7-Dibromo-thiadiazolo[3,4-c]pyridine in the chosen solvent containing the supporting electrolyte.
-
Electrode Polishing: Polish the working electrode with alumina slurry, rinse thoroughly with deionized water and the solvent, and dry completely.
-
Cell Assembly: Assemble the three-electrode cell with the prepared analyte solution. Ensure the reference electrode tip is close to the working electrode.
-
Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen. Maintain a blanket of inert gas over the solution during the experiment.
-
Cyclic Voltammetry Scan:
-
Set the potentiostat to the desired potential window. For a highly electron-deficient compound, the scan should be initiated in the negative direction from the open-circuit potential. A typical range might be from 0 V to -2.0 V.
-
Select a scan rate (e.g., 100 mV/s).
-
Record the cyclic voltammogram.
-
-
Internal Calibration: After recording the voltammogram of the analyte, add a small amount of ferrocene to the solution and record its cyclic voltammogram. The ferrocene/ferrocenium (Fc/Fc+) redox couple provides a stable internal reference potential.
-
Data Analysis:
-
Determine the onset reduction potential (Ered, onset) from the voltammogram of the analyte.
-
Calculate the LUMO energy level using the following equation, referencing against the Fc/Fc+ couple (assuming the energy level of Fc/Fc+ is -4.8 eV relative to the vacuum level): LUMO (eV) = -[Ered, onset - E1/2(Fc/Fc+) + 4.8]
-
Expected Data and Interpretation
The cyclic voltammogram of 4,7-Dibromo-thiadiazolo[3,4-c]pyridine is expected to show one or more reversible or quasi-reversible reduction waves at negative potentials, indicative of the formation of stable radical anions and dianions. The position of these waves provides a direct measure of its electron-accepting ability.
| Compound | Ered, onset (V vs. Fc/Fc+) | LUMO (eV) (Calculated) | Eox, onset (V vs. Fc/Fc+) | HOMO (eV) (Calculated) |
| 4,7-Dibromo-thiadiazolo[3,4-c]pyridine | (Anticipated Negative Value) | (Anticipated Low Value) | (Anticipated High Positive Value) | (Anticipated Low Value) |
Figure 2: The role of the electron-deficient core in donor-acceptor polymers for organic electronics.
Emerging Roles in Drug Discovery and Medicinal Chemistry
While the applications of 4,7-Dibromo-thiadiazolo[3,4-c]pyridine have been predominantly explored in materials science, the broader class of thiadiazole derivatives has a rich history and promising future in medicinal chemistry. [5]The thiadiazole scaffold is present in a number of approved drugs and is considered a privileged structure in drug design.
The electron-deficient nature of the thiadiazolo[3,4-c]pyridine core can be strategically employed to:
-
Modulate Drug-Target Interactions: The polarized nature of the ring system can lead to favorable dipole-dipole or hydrogen bonding interactions with biological targets.
-
Enhance Bioavailability: The introduction of this heterocyclic system can alter the physicochemical properties of a lead compound, such as its solubility and membrane permeability.
-
Improve Metabolic Stability: The thiadiazole ring is often more resistant to metabolic degradation compared to other aromatic systems.
Derivatives of 4,7-Dibromo-thiadiazolo[3,4-c]pyridine, obtained through nucleophilic substitution, offer a diverse set of compounds for screening against various biological targets. The ability to readily introduce different functional groups allows for the systematic exploration of the structure-activity relationship (SAR). While specific biological activities of 4,7-Dibromo-thiadiazolo[3,4-c]pyridine derivatives are still an emerging area of research, the broader family of thiadiazolopyridines has shown promise in various therapeutic areas. [6][7]
Conclusion and Future Outlook
4,7-Dibromo-thiadiazolo[3,4-c]pyridine stands out as a highly versatile and potent electron-deficient building block. Its well-defined synthesis, predictable reactivity, and profound impact on the electronic properties of larger molecular systems have solidified its importance in materials science. The ongoing exploration of its derivatives in medicinal chemistry is poised to unlock new therapeutic possibilities. As our understanding of the intricate relationship between molecular electronics and biological function deepens, the strategic application of such precisely engineered heterocyclic cores will undoubtedly continue to drive innovation across scientific disciplines.
References
-
González-Antonio, O., Navarro Villalobos, M., Vázquez-Alvarado, M. M., Santillan, R., Flores-Pérez, B., Romero-Ávila, M., & Farfán, N. (2019). On the nucleophilic derivatization of 4,7-dibromo-t[1][2][3]hiadiazolo[3,4-c]pyridine: basis for biologically interesting species and building blocks for organic materials. New Journal of Chemistry, 43(27), 10491-10500. [Link]
-
González-Antonio, O., Navarro Villalobos, M., Vázquez-Alvarado, M. M., Santillan, R., Flores-Pérez, B., Romero-Ávila, M., & Farfán, N. (2019). On the nucleophilic derivatization of 4,7-dibromo-t[1][2][3]hiadiazolo[3,4-c]pyridine: basis for biologically interesting species and building blocks for organic materials. ResearchGate. [Link]
-
MDPI. (n.d.). Multi- and All-Acceptor Polymers for High-Performance n-Type Polymer Field Effect Transistors. MDPI. [Link]
-
Shafique, Z., & Razi, M. T. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules, 27(24), 8752. [Link]
-
MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]
-
Podila, N., Penddinti, N. K., Rudrapal, M., Rakshit, G., Konidala, S. K., Pulusu, V. S., ... & Shaik, A. B. (2024). Design, synthesis, biological and computational screening of novel pyridine-based thiadiazole derivatives as prospective anti-inflammatory agents. Heliyon, 10(8), e29390. [Link]
-
MDPI. (n.d.). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. MDPI. [Link]
-
Timofeev, T. N., Knyazev, A. V., Strelenko, Y. A., Popov, S. A., & Rakitin, O. A. (2018). Safe Synthesis of 4,7-Dibromot[1][2][3]hiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Molecules, 23(10), 2576. [Link]
-
Timofeev, T. N., Knyazev, A. V., Strelenko, Y. A., Popov, S. A., & Rakitin, O. A. (2018). Safe Synthesis of 4,7-Dibromot[1][2][3]hiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. PubMed. [Link]
-
MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]
-
Podila, N., Penddinti, N. K., Rudrapal, M., Rakshit, G., Konidala, S. K., Pulusu, V. S., ... & Shaik, A. B. (2024). Design, synthesis, biological and computational screening of novel pyridine-based thiadiazole derivatives as prospective anti-inflammatory agents. PubMed Central. [Link]
-
Indirania, R., Geetha, S., & Venkatesan, K. (2024). Computational Evaluation of Molecular Structure, Vibrational, Electronic Properties and Molecular Docking Studies of 5-(Hydroxymethyl) Pyrimidine. African Journal of Biomedical Research, 27(3S), 5006-5023. [Link]
-
Chmovzh, T. N., Tsorieva, A. V., Knyazev, A. V., Strelenko, Y. A., & Rakitin, O. A. (2020). Novel D-A-π-A1 Type Organic Sensitizers from 4,7-Dibromobenzo[d]t[1][2]hiadiazole and Indoline Donors for Dye-Sensitized Solar Cells. Molecules, 25(21), 5085. [Link]
-
Trends in Sciences. (2022). Computational Evaluation on Molecular Structure, Charge, NMR, Electronic (HOMO-LUMO) Properties, and Spectroscopic Profiling of Pioglitazone. Trends in Sciences, 19(22), 6061. [Link]
-
Journal of the American Chemical Society. (2025). Crystalline Neutral Boraolympicenyl Radicals with Electronic Regulation through Boron-Doping Sites. Journal of the American Chemical Society. [Link]
-
Journal for Current Sign. (n.d.). Journal for Current Sign. [Link]
Sources
- 1. On the nucleophilic derivatization of 4,7-dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine: basis for biologically interesting species and building blocks for organic materials - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound >97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4- d]pyridazine and Its SNAr Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, biological and computational screening of novel pyridine-based thiadiazole derivatives as prospective anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Solubility of 4,7-Dibromo-thiadiazolo[3,4-c]pyridine in Common Organic Solvents
Foreword: Navigating the Solubility Landscape of Novel Heterocycles
For researchers, scientists, and professionals in drug development and material science, understanding the solubility of a compound is a critical first step that dictates its potential applications, from formulation in pharmaceuticals to processing for organic electronics.[1] 4,7-Dibromo-thiadiazolo[3,4-c]pyridine, a unique heterocyclic compound, presents both opportunities and challenges due to its specific structural motifs. This guide provides a comprehensive overview of its predicted solubility in common organic solvents, grounded in fundamental chemical principles and supported by data from analogous structures. We will explore the theoretical underpinnings of its solubility, provide actionable experimental protocols for its determination, and discuss the implications of these properties for its practical application.
The Molecular Architecture of 4,7-Dibromo-thiadiazolo[3,4-c]pyridine: A Precursor to its Solubility Behavior
4,7-Dibromo-[2][3][4]thiadiazolo[3,4-c]pyridine is a fused heterocyclic system with key structural features that govern its interaction with various solvents. As an electron-deficient group, it finds use in organic electronic applications. The molecule's character is defined by:
-
A Fused Aromatic System: The thiadiazolo[3,4-c]pyridine core is a planar, aromatic system. Such structures often exhibit a degree of hydrophobicity.[5]
-
Polar Heteroatoms: The presence of nitrogen and sulfur atoms introduces polarity and potential sites for hydrogen bonding, albeit weak ones in this case.[6]
-
Electron-Withdrawing Bromo Substituents: The two bromine atoms are strongly electron-withdrawing, which can influence the electron distribution across the aromatic system and its intermolecular interactions.
The interplay of these features suggests a nuanced solubility profile, where the compound is unlikely to be soluble in highly polar protic solvents like water but may show affinity for a range of organic solvents.
The "Like Dissolves Like" Paradigm: Predicting Solubility
The principle of "like dissolves like" is a cornerstone of solubility prediction, stating that a solute will dissolve best in a solvent that has a similar polarity.[6][7][8][9] We can categorize solvents and predict the solubility of 4,7-Dibromo-thiadiazolo[3,4-c]pyridine accordingly.
Solvent Polarity Spectrum and Predicted Solubility
To provide a practical framework, we can classify common organic solvents and predict the solubility of our target compound:
| Solvent Class | Example Solvents | Predicted Solubility of 4,7-Dibromo-thiadiazolo[3,4-c]pyridine | Rationale |
| Non-Polar | Hexane, Cyclohexane | Low to Insoluble | The polar nature of the thiadiazolopyridine core and the bromo substituents are not well-matched with the non-polar character of alkanes. |
| Weakly Polar | Toluene, Benzene | Soluble | The aromatic nature of these solvents can engage in π-π stacking interactions with the fused heterocyclic ring of the solute. The analogous compound, 4,7-Dibromo-2,1,3-benzothiadiazole, is known to be soluble in toluene.[2] |
| Moderately Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF) | Likely Soluble | These solvents possess a dipole moment that can interact favorably with the polar functionalities of the solute without the competing hydrogen bonding that would be present in protic solvents. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble | These are strong solvents capable of dissolving a wide range of organic compounds. The analogous 4,7-Dibromo-2,1,3-benzothiadiazole is soluble in DMSO.[10][11] |
| Polar Protic | Methanol, Ethanol | Low to Sparingly Soluble | While these solvents have polar character, their strong hydrogen-bonding networks may not be effectively disrupted by the solute, which is not a strong hydrogen bond donor or acceptor. |
| Highly Polar Protic | Water | Insoluble | The large, relatively non-polar aromatic surface and the lack of strong hydrogen bonding capabilities make it highly unlikely to dissolve in water. |
Experimental Determination of Solubility: A Practical Guide
While predictions are a valuable starting point, experimental verification is essential. Here are two common protocols for determining solubility.
Qualitative "Shake-Flask" Method
This is a rapid, straightforward method to assess solubility qualitatively.[3][7]
Protocol:
-
Preparation: Into a small, clean, and dry vial, add approximately 1-2 mg of 4,7-Dibromo-thiadiazolo[3,4-c]pyridine.
-
Solvent Addition: Add the chosen solvent dropwise (e.g., 100 µL increments) to the vial.
-
Agitation: After each addition, cap the vial and shake vigorously for 30-60 seconds. Allow the contents to settle.
-
Observation: Observe if the solid has completely dissolved. If not, continue adding solvent in increments up to a total volume of 1 mL.
-
Classification:
-
Soluble: The compound dissolves completely.
-
Sparingly Soluble: A significant portion of the compound dissolves, but some solid remains.
-
Insoluble: The compound does not appear to dissolve.
-
Quantitative Determination via UV-Vis Spectroscopy
For a more precise measurement, a calibration curve can be generated using a UV-Vis spectrophotometer to determine the concentration of a saturated solution.
Protocol:
-
Prepare a Stock Solution: Accurately weigh a small amount of 4,7-Dibromo-thiadiazolo[3,4-c]pyridine and dissolve it in a known volume of a solvent in which it is freely soluble (e.g., Toluene or DMSO) to create a stock solution of known concentration.
-
Generate a Calibration Curve:
-
Perform a series of dilutions of the stock solution to create standards of known, decreasing concentrations.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration. This is the calibration curve.
-
-
Prepare a Saturated Solution:
-
Add an excess amount of the compound to the solvent of interest in a vial.
-
Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Isolate the Supernatant: Centrifuge the saturated solution to pellet the undissolved solid. Carefully collect the clear supernatant.
-
Measure Absorbance: Dilute the supernatant with a known factor of the solvent and measure its absorbance at λmax.
-
Determine Concentration: Use the absorbance of the diluted supernatant and the calibration curve to determine its concentration. Multiply by the dilution factor to find the concentration of the saturated solution, which represents the solubility.
Caption: Experimental workflows for determining solubility.
Solubility Data of an Analogue: 4,7-Dibromo-2,1,3-benzothiadiazole
Given the structural similarities, the known solubility of 4,7-Dibromo-2,1,3-benzothiadiazole provides a valuable reference.
| Solvent | Solubility | Source |
| Toluene | Soluble | [2] |
| Dimethyl Sulfoxide (DMSO) | 25 mg/mL (85.04 mM) | [10][11] |
This data strongly supports the prediction that 4,7-Dibromo-thiadiazolo[3,4-c]pyridine will also be soluble in these and similar solvents.
Implications for Practical Applications
The solubility profile of a compound is a critical determinant of its utility.
-
In Organic Electronics: Solution-based processing techniques such as spin-coating and inkjet printing are paramount for the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Good solubility in common organic solvents like toluene, chloroform, or THF is essential for forming high-quality thin films. The predicted solubility of 4,7-Dibromo-thiadiazolo[3,4-c]pyridine makes it a promising candidate for these applications.
-
In Drug Development: For a compound to be considered a potential drug candidate, it must exhibit some degree of aqueous solubility to be absorbed and distributed in the body.[1][12] The predicted poor water solubility of this compound would be a significant hurdle. However, its solubility in organic solvents is relevant for initial in vitro screening assays, which often use DMSO as a solvent to create stock solutions.[10] Should this compound show biological activity, medicinal chemists would need to employ strategies to enhance its aqueous solubility, such as the introduction of polar functional groups.
Caption: Impact of solubility on different applications.
Conclusion: A Roadmap for Researchers
While direct, quantitative solubility data for 4,7-Dibromo-thiadiazolo[3,4-c]pyridine is not yet widely published, a strong predictive framework can be established based on fundamental chemical principles and data from analogous compounds. This guide provides a scientifically grounded starting point for researchers, enabling informed solvent selection for synthesis, purification, and application. The provided experimental protocols offer a clear path to generating the precise solubility data needed to advance research and development involving this promising heterocyclic compound.
References
-
ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
- Unknown. (n.d.).
- Ishikawa, M., Hashimoto, Y. (2011). Improvement in Solubility in Small Molecule Drug Discovery Programs Focusing on Dihedral Angle and Symmetry. Journal of Synthetic Organic Chemistry, Japan, 69(6), 634-643.
- Rao, P. S. C., & Nkedi-Kizza, P. (1986). Aromatic Compound Solubility in Solvent/Water Mixtures. Journal of Environmental Engineering, 112(2), 359-375.
-
Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]
-
Labclinics. (2020, November 16). Solubility factors when choosing a solvent. Retrieved from [Link]
- Chem LibreTexts. (n.d.). Polarity and Solubility of Organic Compounds.
- Mattea, C., et al. (2019). Solubility of Polar and Nonpolar Aromatic Molecules in Subcritical Water: The Role of the Dielectric Constant. The Journal of Physical Chemistry B, 123(47), 10174-10184.
-
Khan Academy. (n.d.). Solubility of organic compounds. [Video]. Retrieved from [Link]
-
Drug Delivery Leader. (2022, February 28). 4 Factors Affecting Solubility Of Drugs. Retrieved from [Link]
- Ishikawa, M., & Hashimoto, Y. (2009). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 52(22), 7065-7073.
- University of Calgary. (2023, August 31). Solubility of Organic Compounds.
- International Journal of Novel Research and Development. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through.
- Scientific Reports. (2020).
-
Royal Society of Chemistry. (2019). On the nucleophilic derivatization of 4,7-dibromo-[2][3][4]thiadiazolo[3,4-c]pyridine: basis for biologically interesting species and building blocks for organic materials.
- Journal of Cheminformatics. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. 13, 92.
- National Institutes of Health. (n.d.).
- Li, Y., et al. (2009). Asymmetrically 4,7-disubstituted benzothiadiazoles as efficient non-doped solution-processable green fluorescent emitters. Organic Letters, 11(22), 5318-5321.
-
MySkinRecipes. (n.d.). 4,7-Dibromo-[2][3][4]thiadiazolo[3,4-c]pyridine.
- MDPI. (2023). Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties. Crystals, 13(12), 1735.
- University of Lethbridge. (2014).
- ScienceDirect. (2023). Predicting drug solubility in organic solvents mixtures.
- PubMed. (2024).
- Chemical Reviews. (2022). Physics-Based Solubility Prediction for Organic Molecules. 122(10), 9395-9450.
- Journal of Chemical Research. (2002). Synthesis and Crystal Structure of 4,7-bis (2-thienylethynyl)-2,1,3-benzothiadiazole. (S), 511-512.
- MedChemExpress. (n.d.). 4,7-Dibromo-2,1,3-benzothiadiazole.
-
PubChem. (n.d.). 4,7-Dibromo-2,1,3-benzothiadiazole. Retrieved from [Link]
- Der Pharma Chemica. (n.d.). Direct nuclear halogenation of deactivated aryl and N-heteroaryl amines: An overview.
- ResearchGate. (n.d.).
- Oriental Journal of Chemistry. (n.d.). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry.
- International Journal of Multidisciplinary Research in Science, Engineering, Technology & Management. (2020). Heterocyclic Compounds and Their Significance. 7(8).
-
Michigan State University. (n.d.). Heterocyclic Compounds. Retrieved from [Link]
Sources
- 1. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]
- 2. 4,7-Dibromo-2,1,3-benzothiadiazole, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. pubs.acs.org [pubs.acs.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. chem.ws [chem.ws]
- 8. Solubility factors when choosing a solvent [labclinics.com]
- 9. Khan Academy [khanacademy.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. ascendiacdmo.com [ascendiacdmo.com]
Thermal stability and melting point of 4,7-Dibromo-thiadiazolo[3,4-c]pyridine
An In-depth Technical Guide to the Thermal Properties of 4,7-Dibromo-[1][2]thiadiazolo[3,4-c]pyridine
Executive Summary
4,7-Dibromo-[1][2]thiadiazolo[3,4-c]pyridine is a pivotal heterocyclic building block in the advancement of organic electronics, particularly in the synthesis of low band-gap polymers for high-performance organic photovoltaic (OPV) devices and dye-sensitized solar cells (DSSCs). Its electron-deficient nature makes it a valuable component for creating donor-acceptor systems that are central to modern organic semiconductors. For researchers and materials scientists, a comprehensive understanding of its physicochemical properties is not merely academic; it is a prerequisite for predictable synthesis, stable device fabrication, and long-term operational integrity. This guide provides a focused examination of the thermal characteristics of 4,7-Dibromo-[1][2]thiadiazolo[3,4-c]pyridine, consolidating reported data on its melting point and presenting standardized, field-proven protocols for its complete thermal analysis.
Introduction: The Significance of Thermal Properties
The journey of a molecule from a laboratory flask to a functional device is governed by its intrinsic properties. For 4,7-Dibromo-[1][2]thiadiazolo[3,4-c]pyridine, its utility in organic electronics is directly linked to its stability under various processing conditions[3]. Thermal parameters are critical for several reasons:
-
Processing and Purification: Techniques such as sublimation, zone refining, and thin-film deposition are often performed at elevated temperatures. The melting point and decomposition temperature define the viable thermal processing window.
-
Morphology and Performance: The thermal characteristics influence the crystallization behavior of the material, which in turn dictates the morphology of the active layer in an electronic device. This morphology is a key determinant of device efficiency and longevity.
-
Long-Term Stability: The operational lifetime of an organic electronic device is often limited by the thermal degradation of its components. Understanding the thermal stability of this precursor is essential for predicting and improving the stability of the final materials and devices.
This guide serves as a foundational resource, offering both established data and the requisite methodologies to empower researchers in their application of this versatile compound.
Physicochemical and Melting Point Analysis
A precise understanding of a compound's fundamental properties is the bedrock of reliable scientific work. The identity and purity of 4,7-Dibromo-[1][2]thiadiazolo[3,4-c]pyridine are initially assessed through its physicochemical characteristics and, most critically, its melting point.
Table 1: Core Physicochemical Properties of 4,7-Dibromo-[1][2]thiadiazolo[3,4-c]pyridine
| Property | Value | Source(s) |
| Molecular Formula | C₅HBr₂N₃S | [2] |
| Molecular Weight | 294.95 g/mol | [2] |
| CAS Number | 333432-27-2 | [1][2] |
| Appearance | White to slightly pale yellow powder/crystal | [1] |
Melting Point: A Key Indicator of Purity and Identity
The melting point (mp) is one of the most accessible and informative thermal properties of a crystalline solid. It is not a single temperature but a range over which the solid-to-liquid phase transition occurs. A sharp melting range is a strong indicator of high purity. For 4,7-Dibromo-[1][2]thiadiazolo[3,4-c]pyridine, various suppliers and databases report consistent, albeit slightly different, melting ranges.
Table 2: Reported Melting Point of 4,7-Dibromo-[1][2]thiadiazolo[3,4-c]pyridine
| Melting Point Range (°C) | Source |
| 144 - 149 °C | Sigma-Aldrich |
| 148 °C | Lab Pro Inc[1] |
| 146.0 - 150.0 °C | TCI Chemicals |
| 146.0 - 150.0 °C | Echemi[2] |
The minor variations observed across different sources are expected and can be attributed to differences in sample purity (>96% vs. >97%) and the specific methodology used for determination (e.g., capillary method vs. Differential Scanning Calorimetry)[1]. From a practical standpoint, this consistency confirms the identity of the compound and suggests good batch-to-batch reproducibility from major suppliers.
Thermal Stability: Defining the Operational Limits
While the melting point describes a phase transition, thermal stability defines the temperature at which the compound begins to chemically decompose. This parameter is arguably more critical for high-temperature applications, as decomposition is an irreversible process that leads to material failure.
Currently, detailed public-domain studies detailing the decomposition profile of 4,7-Dibromo-[1][2]thiadiazolo[3,4-c]pyridine via Thermogravimetric Analysis (TGA) are not widely available. However, a predicted boiling point of 347.8 ± 37.0 °C has been reported, which suggests substantial thermal stability well above its melting point, although this is a computational prediction and must be experimentally verified[2].
The absence of comprehensive public data necessitates that researchers perform their own thermal stability analysis. The following section provides detailed, standardized protocols for both Differential Scanning Calorimetry (DSC) for precise melting point determination and Thermogravimetric Analysis (TGA) for assessing thermal decomposition.
Standardized Protocols for Thermal Analysis
To ensure reliable and reproducible results, standardized analytical protocols are essential. The following methodologies represent best practices for the thermal characterization of high-purity organic compounds like 4,7-Dibromo-[1][2]thiadiazolo[3,4-c]pyridine.
Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)
Rationale: DSC offers higher precision and more information than traditional capillary methods. It measures the heat flow into or out of a sample as a function of temperature, allowing for the accurate determination of the melting onset temperature and the peak of the endotherm, which corresponds to the melting point.
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the DSC instrument's temperature and heat flow axes using certified standards (e.g., indium, tin) to ensure data accuracy.
-
Sample Preparation: Accurately weigh 2-5 mg of 4,7-Dibromo-[1][2]thiadiazolo[3,4-c]pyridine into a standard aluminum DSC pan. The use of a small sample mass minimizes thermal gradients within the sample.
-
Encapsulation: Hermetically seal the pan. This prevents any sample loss due to sublimation prior to melting, which is a common issue with organic solids.
-
Atmosphere Control: Place the sample pan and an empty, sealed reference pan into the DSC cell. Purge the cell with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 50 mL/min. An inert atmosphere is crucial to prevent oxidative degradation of the sample at elevated temperatures.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 200 °C at a controlled heating rate of 10 °C/min. This rate provides a good balance between resolution and experimental time. A slower rate (e.g., 2-5 °C/min) can be used for higher resolution of the melting peak if needed.
-
-
Data Analysis:
-
Plot the heat flow (W/g) versus temperature (°C).
-
The melting event will appear as an endothermic peak.
-
Determine the Onset Temperature by extrapolating the baseline prior to the peak and the inflectional tangent of the peak's leading edge. The intersection point is the onset.
-
The Peak Temperature is the point of maximum heat absorption. The melting point is typically reported as the onset or peak temperature.
-
Visualization of DSC Workflow:
Caption: Workflow for DSC analysis of melting point.
Protocol: Thermal Stability Assessment by Thermogravimetric Analysis (TGA)
Rationale: TGA measures the change in mass of a sample as a function of temperature. It is the definitive method for determining the decomposition temperature, defined as the temperature at which significant mass loss begins.
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the TGA's mass balance using standard weights and its temperature using certified magnetic standards (e.g., Curie point standards).
-
Sample Preparation: Place 5-10 mg of 4,7-Dibromo-[1][2]thiadiazolo[3,4-c]pyridine into a ceramic or platinum TGA crucible. These materials are inert to high temperatures.
-
Atmosphere Control: Place the crucible onto the TGA balance mechanism. Purge the furnace with a high-purity inert gas (e.g., Nitrogen) at 50-100 mL/min to ensure the measured mass loss is due to thermal decomposition, not oxidation.
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to a temperature well above the expected decomposition (e.g., 500 °C or higher) at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
The resulting curve will show a stable plateau at 100% mass, followed by a sharp drop where decomposition occurs.
-
The decomposition temperature (Td) is often reported as the temperature at which 5% mass loss occurs (T₅), providing a conservative and standardized metric for the onset of degradation. The peak of the first derivative of the TGA curve can also be reported as the point of maximum decomposition rate.
-
Visualization of TGA Workflow:
Caption: Workflow for TGA analysis of thermal stability.
Summary and Outlook
4,7-Dibromo-[1][2]thiadiazolo[3,4-c]pyridine possesses a well-defined melting point in the range of 144-150 °C , a characteristic that confirms its identity and indicates a high level of purity as supplied commercially. While robust experimental data on its decomposition temperature is not yet prevalent in the literature, its chemical structure and predicted boiling point suggest a high degree of thermal stability, making it suitable for the processing conditions typically required for organic electronics.
For any rigorous research or development program, it is imperative to experimentally verify the full thermal profile using the standardized DSC and TGA protocols detailed in this guide. Such analysis provides the necessary data to define processing windows, predict material lifetime, and ensure the creation of robust and reliable end-products. Future studies could also valuably explore the potential for polymorphism, as different crystalline forms of the material may exhibit distinct thermal properties, further influencing its behavior in solid-state applications.
References
-
MDPI. (n.d.). 4,7-Bis(dodecylthio)-[1][2]thiadiazolo[3,4-c]pyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Described synthesis of 4,7-dibromo[1][2]thiadiazolo[3,4-d]pyridazine (1). Retrieved from [Link]
-
ResearchGate. (2019, June 7). On the nucleophilic derivatization of 4,7-dibromo-[1][2]thiadiazolo[3,4- c ]pyridine: basis for biologically interesting species and building blocks for organic materials. Retrieved from [Link]
-
MDPI. (n.d.). Safe Synthesis of 4,7-Dibromo[1][2]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Retrieved from [Link]
-
ResearchGate. (2025, October 16). Safe Synthesis of 4,7-Dibromo[1][2]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Retrieved from [Link]
-
PubMed Central. (n.d.). Design, synthesis, biological and computational screening of novel pyridine-based thiadiazole derivatives as prospective anti-inflammatory agents. Retrieved from [Link]
-
Asian Journal of Chemistry. (2016, April 30). Synthesis and Characterization of Novel Pyridine Associated 1,2,4-Triazolo-1,3,4-thiadiazines. Retrieved from [Link]
-
National Library of Medicine. (2018, October 9). Safe Synthesis of 4,7-Dibromo[1][2]thiadiazolo[3,4- d]pyridazine and Its SNAr Reactions. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 4,7-Dibromo-[1][2]thiadiazolo[3,4-c]pyridine. Retrieved from [Link]
-
Sciedco. (n.d.). 4,7-Dibromo[1][2]thiadiazolo[3,4-c]pyridine, Min. 97.0 (GC), 200 mg. Retrieved from [Link]
Sources
A Technical Guide to the Spectroscopic Characterization of 4,7-Dibromo-thiadiazolo[3,4-c]pyridine
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a detailed analysis of the expected spectroscopic data for 4,7-Dibromo-thiadiazolo[3,4-c]pyridine (CAS No. 333432-27-2), a key heterocyclic building block in the development of advanced organic electronic materials.[1] Intended for researchers in materials science and drug development, this document outlines the fundamental principles and methodologies for acquiring and interpreting its Mass Spectrometry, Infrared (IR), and Nuclear Magnetic Resonance (NMR) data. While direct experimental spectra for this specific compound are not widely published, this guide synthesizes data from closely related derivatives and foundational spectroscopic principles to provide a robust, predictive framework for its characterization.[2][3]
Molecular Structure and Properties
4,7-Dibromo-thiadiazolo[3,4-c]pyridine is an electron-deficient heterocyclic compound, a property that makes it a valuable acceptor unit in the synthesis of low band-gap conjugated polymers for organic photovoltaic (OPV) devices and dye-sensitized solar cells (DSSCs). Its structure consists of a pyridine ring fused with a 1,2,5-thiadiazole ring, with two bromine atoms substituted at the 4 and 7 positions.
Molecular Properties Summary:
| Property | Value | Source |
| CAS Number | 333432-27-2 | |
| Molecular Formula | C₅HBr₂N₃S | |
| Molecular Weight | 294.95 g/mol | |
| Appearance | White to yellow powder/crystal | |
| Melting Point | 144-149 °C |
The molecular structure is visualized below. The numbering scheme is critical for the assignment of NMR signals.
Caption: Molecular structure of 4,7-Dibromo-thiadiazolo[3,4-c]pyridine.
Mass Spectrometry (MS) Analysis
Mass spectrometry is essential for confirming the molecular weight and elemental composition of the title compound.
Experimental Protocol: Mass Spectrometry
A high-resolution mass spectrometry (HRMS) analysis using Electrospray Ionization (ESI) is the preferred method for this class of compounds.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent such as chloroform or methanol.
-
Instrument: Utilize an ESI-Time of Flight (ESI-TOF) mass spectrometer.
-
Ionization Mode: Positive ion mode ([M+H]⁺) is typically effective.
-
Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data over a mass range of m/z 100-500.
Causality: ESI is a soft ionization technique that minimizes fragmentation, ensuring the molecular ion is readily observed. TOF analyzers provide high mass accuracy, which is crucial for confirming the elemental formula, especially given the presence of bromine's distinct isotopic signature.
Predicted Mass Spectrum Data
The most critical feature in the mass spectrum of 4,7-Dibromo-thiadiazolo[3,4-c]pyridine is the isotopic pattern arising from the two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio.
Predicted Molecular Ion Cluster ([M]⁺):
| m/z (Da) | Isotopic Composition | Predicted Relative Abundance |
| 293.82 | C₅H(⁷⁹Br)₂(N)₃S | ~25% (M) |
| 295.82 | C₅H(⁷⁹Br)(⁸¹Br)(N)₃S | ~50% (M+2) |
| 297.82 | C₅H(⁸¹Br)₂(N)₃S | ~25% (M+4) |
Interpretation: The molecular ion region will exhibit a characteristic triplet peak pattern (M, M+2, M+4) with an approximate intensity ratio of 1:2:1. The observation of this pattern is definitive proof of the presence of two bromine atoms in the molecule. High-resolution analysis of these peaks can confirm the molecular formula C₅HBr₂N₃S.[2][3]
Caption: Predicted fragmentation pathway for the title compound in MS.
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is used to identify the functional groups and characteristic vibrations of the molecular framework.
Experimental Protocol: IR Spectroscopy
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer is standard.
-
Technique: Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Perform background subtraction using the empty ATR crystal.
Causality: ATR is a rapid and reliable technique for solid samples, avoiding the need for KBr pellets. The specified range covers the key functional group and fingerprint regions for organic molecules.
Predicted IR Data and Interpretation
The IR spectrum will be dominated by vibrations from the aromatic heterocyclic core. Based on data from similar structures and standard correlation tables, the following key absorptions are expected.[2][4][5]
Predicted Key IR Absorptions:
| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |
| ~3100-3000 | C-H stretch | Aromatic C-H stretching from the pyridine ring. |
| ~1600-1450 | C=C / C=N stretch | Aromatic ring stretching vibrations from both the pyridine and thiadiazole rings. These are often sharp and strong. |
| ~1400-1200 | In-plane C-H bend | Aromatic C-H in-plane bending modes. |
| ~1100-900 | Ring vibrations | Skeletal vibrations of the fused heterocyclic system. |
| ~850-750 | Out-of-plane C-H bend | C-H out-of-plane bending ("wagging"). The position can hint at the substitution pattern. |
| ~700-500 | C-Br stretch | Carbon-bromine stretching vibrations. These are typically found in the lower frequency region of the fingerprint area. |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure in solution.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.
-
Experiments:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
Causality: CDCl₃ is a common solvent for this class of organic materials.[2][6] A 400 MHz field strength provides sufficient resolution to clearly distinguish signals. Proton decoupling in ¹³C NMR simplifies the spectrum to single lines for each unique carbon environment.
Predicted ¹H NMR Spectrum
Due to the C₂ symmetry of the molecule, there is only one unique proton environment.
Predicted ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.1-8.3 | Singlet (s) | 1H | H-6 |
Interpretation: The molecule possesses a plane of symmetry through the S-N-N portion of the thiadiazole ring and bisecting the C6-H bond. This symmetry makes the chemical environments at positions 4 and 7 identical, and thus there is only one proton signal. In published spectra of mono-substituted derivatives, the remaining proton appears as a singlet around 8.21 ppm, strongly supporting this prediction.[2] The downfield shift is expected due to the electron-withdrawing nature of the fused heterocyclic system and the adjacent nitrogen atom.
Predicted ¹³C NMR Spectrum
The molecule's symmetry also reduces the number of unique carbon signals.
Predicted ¹³C NMR Data (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~150-155 | C-5a, C-8a | Carbons of the thiadiazole ring, adjacent to sulfur and nitrogen. |
| ~145-150 | C-6 | The sole proton-bearing carbon (CH). |
| ~110-120 | C-4, C-7 | Bromine-bearing carbons (C-Br). The heavy atom effect of bromine and its electronegativity result in a characteristic upfield shift compared to other aromatic carbons. |
Interpretation: Three distinct signals are predicted in the proton-decoupled ¹³C NMR spectrum. The two carbons of the thiadiazole ring (C-5a, C-8a) and the two bromine-substituted carbons (C-4, C-7) are chemically equivalent due to symmetry. The proton-attached carbon (C-6) will appear as a single, distinct resonance. These predicted shifts are based on data from derivatives and general principles of carbon NMR for heterocyclic systems.[2][3]
Caption: Integrated workflow for spectroscopic structural validation.
Conclusion
The structural elucidation of 4,7-Dibromo-thiadiazolo[3,4-c]pyridine relies on a synergistic application of mass spectrometry, IR, and NMR spectroscopy. MS confirms the molecular weight and the presence of two bromine atoms through its unique isotopic signature. IR spectroscopy identifies the characteristic vibrations of the heterocyclic aromatic core. Finally, ¹H and ¹³C NMR spectroscopy provide definitive proof of the structure, with the simplicity of the spectra confirming the molecule's inherent C₂ symmetry. This guide provides a robust predictive framework for researchers to confidently characterize this important building block.
References
-
Sciedco. 4,7-Dibromo[7]thiadiazolo[3,4-c]pyridine, Min. 97.0 (GC), 200 mg. [Link]
-
MySkinRecipes. 4,7-Dibromo-[7]thiadiazolo[3,4-c]pyridine. [Link]
-
González-Antonio, O., et al. (2019). On the nucleophilic derivatization of 4,7-dibromo-[7]thiadiazolo[3,4-c]pyridine: basis for biologically interesting species and building blocks for organic materials. New Journal of Chemistry. [Link]
-
Chmovzh, T. N., et al. (2020). 4,7-Bis(dodecylthio)-[7]thiadiazolo[3,4-c]pyridine. Molbank, 2020(2), M1128. [Link]
-
Rakitin, O. A. (2018). Described synthesis of 4,7-dibromo[7]thiadiazolo[3,4-d]pyridazine (1). ResearchGate. [Link]
-
SpectraBase. 4,7-Dibromo-2,1,3-benzothiadiazole. [Link]
-
Chmovzh, T. N., et al. (2017). (E)-4-(2-(7-Bromo-[7]thiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline. Molbank, 2017(4), M961. [Link]
-
PubChem. 4,7-Dibromo-2,1,3-benzothiadiazole. [Link]
-
ProQuest. (E)-4-(2-(7-Bromo-[7]thiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline. [Link]
-
NIST. Pyridine. [Link]
-
NIST. 1,3,4-Thiadiazol-2-amine. [Link]
Sources
- 1. 4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. 4,7-Bis(dodecylthio)-[1,2,5]thiadiazolo[3,4-c]pyridine [mdpi.com]
- 4. Pyridine [webbook.nist.gov]
- 5. 1,3,4-Thiadiazol-2-amine [webbook.nist.gov]
- 6. (<i>E</i>)-4-(2-(7-Bromo-[1,2,5]thiadiazolo[3,4-<i>c</i>]pyridin-4-yl)vinyl)-<i>N</i>,<i>N</i>-diphenylaniline - ProQuest [proquest.com]
- 7. echemi.com [echemi.com]
Commercial availability and suppliers of 4,7-Dibromo-thiadiazolo[3,4-c]pyridine
Part 1: 4,7-Dibromo-[1][2][3]thiadiazolo[3,4-c]pyridine (DBPyT)
Chemical Structure:
A brief, descriptive caption
Core Technical Data
| Property | Value |
| CAS Number | 15155-41-6 |
| Molecular Formula | C₆H₂Br₂N₂S |
| Molecular Weight | 293.97 g/mol |
| Appearance | White to yellow to brown powder or crystals |
| Melting Point | 186-190 °C |
Synthesis and Reactivity
The synthesis of 4,7-Dibromo-2,1,3-benzothiadiazole is well-established and is typically achieved through the bromination of 2,1,3-benzothiadiazole. [2]Common brominating agents include N-bromosuccinimide (NBS) in concentrated sulfuric acid or bromine in hydrobromic acid. [1][5]An optimized synthesis starting from benzene-1,2-diamine has also been reported, aiming to reduce synthetic complexity. [3] The bromine atoms on DBBT are readily displaced through various cross-coupling reactions, such as Suzuki-Miyaura coupling, making it a versatile building block for the synthesis of a wide range of conjugated polymers and small molecules. [6]
Representative Synthetic Protocol: Bromination of 2,1,3-benzothiadiazole
-
Dissolve 2,1,3-benzothiadiazole in concentrated sulfuric acid under a nitrogen atmosphere. [5]2. Add N-bromosuccinimide (NBS) portion-wise to the solution while maintaining a controlled temperature (e.g., 60°C). [2]3. Stir the reaction mixture for a specified duration (e.g., 12 hours). [5]4. Pour the reaction mixture into ice water to precipitate the crude product. [2]5. Filter the precipitate and wash thoroughly with deionized water, methanol, and n-hexane to obtain the purified 4,7-Dibromo-2,1,3-benzothiadiazole. [2]
Applications in Organic Electronics
4,7-Dibromo-2,1,3-benzothiadiazole is a cornerstone electron-accepting unit in the development of organic semiconductors. [2]Its derivatives have been extensively used in:
-
Organic Light-Emitting Diodes (OLEDs): The strong electron-withdrawing nature of the benzothiadiazole core helps in designing materials with improved electronic properties for OLED applications. [7]* Organic Photovoltaics (OPVs): DBBT is a key intermediate for the synthesis of high-performance polymers for OPVs, such as PCDTBT and PCPDTBT. [1]* Organic Field-Effect Transistors (OFETs): The introduction of benzothiadiazole units into conjugated polymers can lead to materials with high charge carrier mobilities suitable for OFETs. The electronic properties of benzothiadiazole-based materials can be further tuned by introducing other electron-withdrawing groups, such as fluorine or cyano groups, to the benzothiadiazole core. [2][8]
Commercial Availability and Suppliers
Below is a summary of commercial suppliers for 4,7-Dibromo-2,1,3-benzothiadiazole. Purity levels and available quantities should be confirmed with the respective supplier.
| Supplier | Product Number | Purity |
| Ossila | M261 | >98% |
| Sigma-Aldrich | 593386 | 97% |
| TCI Chemicals | D3842 | >98.0% (GC) |
| Thermo Scientific Chemicals | H56306 | 97% |
| Apollo Scientific | OR60087 | ≥95% |
| BLDpharm | BD138897 | - |
| abcr Gute Chemie | AB355580 | 97% |
| Chem-Impex | 29199 | - |
| Manus Aktteva Biopharma LLP | - | - |
| MedChemExpress | HY-W017500 | - |
Visualization of Key Concepts
Synthesis Workflow
The following diagram illustrates a generalized synthetic workflow for creating functional organic electronic materials using either DBPyT or DBBT as a core building block.
Role of DBPyT/DBBT in a donor-acceptor polymer.
References
-
Wang, Y., & Michinobu, T. (2016). Benzothiadiazole and its π-extended, heteroannulated derivatives: useful acceptor building blocks for high-performance donor–acceptor polymers in organic electronics. Journal of Materials Chemistry C, 4(28), 6204-6217. [Link]
-
Khanal, B., Jaithum, K., Feliciano, M. A. M., & Gold, B. (2019). Addressing Synthetic Complexity in Conjugated Polymers: New Synthetic Methods for the Acceptor Units 2,1,3‐Benzothiadiazole, 2,3‐Dihexylquinoxaline, and 2H‐Benzotriazole. European Journal of Organic Chemistry, 2019(31), 5225-5232. [Link]
-
Wikipedia. 2,1,3-Benzothiadiazole. [Link]
-
Wang, Y., & Michinobu, T. (2016). Benzothiadiazole and its π-extended, heteroannulated derivatives: Useful acceptor building blocks for high-performance donor-acceptor polymers in organic electronics. Journal of Materials Chemistry C, 4(28), 6204-6217. [Link]
-
Li, Y., Wang, J., & Zhang, J. (2019). Recent progress of electronic materials based on 2,1,3-benzothiadiazole and its derivatives: synthesis and their application in organic light-emitting diodes. Journal of Materials Chemistry C, 7(3), 474-498. [Link]
-
Understanding Benzothiadiazole Derivatives for Next-Gen Electronics. (2023, December 30). LinkedIn. [Link]
-
Rakitin, O. A., & Chmovzh, T. N. (2018). Safe Synthesis of 4,7-Dibromoth[1][2][3]iadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Molecules, 23(10), 2576. [Link]
-
González-Antonio, O., Villalobos, M. N., Vázquez-Alvarado, M. M., Santillan, R., Flores-Pérez, B., Romero-Ávila, M., & Farfán, N. (2019). On the nucleophilic derivatization of 4,7-dibromo-th[1][2][3]iadiazolo[3,4-c]pyridine: basis for biologically interesting species and building blocks for organic materials. New Journal of Chemistry, 43(26), 10543-10552. [Link]
-
Ming, S., Zhen, S., Lin, K., Zhao, L., Xu, J., & Lu, B. (2015). Thiadiazolo[3,4-c]pyridine as an Acceptor toward Fast-Switching Green Donor-Acceptor-Type Electrochromic Polymer with Low Bandgap. ACS Applied Materials & Interfaces, 7(21), 11089–11098. [Link]
-
Chmovzh, T. N., & Rakitin, O. A. (2019). 4,7-Bis(dodecylthio)-th[1][2][3]iadiazolo[3,4-c]pyridine. Molbank, 2019(4), M1096. [Link]
-
Chmovzh, T. N., Tsorieva, A. V., & Rakitin, O. A. (2018). (E)-4-(2-(7-Bromo-th[1][2][3]iadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline. Molbank, 2018(2), M992. [Link]
-
Knyazeva, E. A., & Rakitin, O. A. (2017). 4,7-DIBROMO-SUBSTITUTED 2,1,3-BENZOTHIA(SELENA,OXA)DIAZOLES ANDTH[1][2][3]IA(SELENA)DIAZOLO[3,4-c]PYRIDINES AS BUILDING BLOCKS IN SOLAR CELLS COMPONENTS. Chemistry of Heterocyclic Compounds, 53(10/11), 1145-1146. [Link]
-
Knyazeva, E. A., Tsorieva, A. V., & Rakitin, O. A. (2019). Novel D-A-π-A1 Type Organic Sensitizers from 4,7-Dibromobenzo[d]th[1][2][5]iadiazole and Indoline Donors for Dye-Sensitized Solar Cells. Molecules, 24(17), 3108. [Link]
-
Knyazeva, E. A., & Rakitin, O. A. (2017). Suzuki cross-coupling reactions of 4,7-dibromose[1][2][3]lenadiazolo[3,4-c]pyridine – a path to new solar cell components. RSC Advances, 7(83), 52755-52762. [Link]
-
Hua, Y., Chang, S., Li, C., Chang, D., & Zhou, Y. (2014). Thiadiazolo[3,4-c]pyridine Acceptor Based Blue Sensitizers for High Efficiency Dye-Sensitized Solar Cells. Journal of Materials Chemistry A, 2(38), 15939-15947. [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Thiadiazolo[3,4-c]pyridine as an Acceptor toward Fast-Switching Green Donor-Acceptor-Type Electrochromic Polymer with Low Bandgap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. ossila.com [ossila.com]
Comprehensive Safety and Handling Protocols for 4,7-Dibromo-2,1,3-benzothiadiazole
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
A Note on Chemical Identity
This guide provides detailed safety and handling information for 4,7-Dibromo-2,1,3-benzothiadiazole (CAS No. 15155-41-6). While the topic specified was "4,7-Dibromo-thiadiazolo[3,4-c]pyridine," the vast majority of safety literature, regulatory data, and commercial availability corresponds to the benzothiadiazole derivative. Given its prevalence as a critical building block in organic electronics and materials science, it is the likely compound of interest for the target audience.[1][2][3] This document will therefore focus exclusively on the well-documented hazards of the benzothiadiazole analog. Researchers must always verify the identity and CAS number of their material against the Safety Data Sheet (SDS) provided by the supplier.
Introduction
4,7-Dibromo-2,1,3-benzothiadiazole is a halogenated heterocyclic compound that serves as a pivotal electron-deficient building block in the synthesis of advanced organic materials.[1][3] Its strong electron-withdrawing nature makes it indispensable for creating conjugated polymers and small molecules used in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and light-emitting diodes (LEDs).[1][2]
However, the same properties that make this compound electronically useful also necessitate a rigorous and informed approach to its handling. As a brominated aromatic compound with a high hazard classification for acute toxicity, improper handling poses a significant risk to laboratory personnel. This guide provides a comprehensive framework for the safe utilization of 4,7-Dibromo-2,1,3-benzothiadiazole, moving beyond mere procedural steps to explain the causality behind each precaution. It is designed to empower researchers to build a self-validating system of safety that protects both the individual and the integrity of their research.
Section 1: Hazard Identification and Risk Analysis
The primary and most severe hazard associated with 4,7-Dibromo-2,1,3-benzothiadiazole is its acute oral toxicity.[4] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals designates it as Acutely Toxic, Category 3.[4][5][6] This classification is critical; it signifies that a small amount of the substance, if ingested, can cause serious health effects or be fatal. The precautionary statement "IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician" underscores the urgency of this hazard.[5][7][8]
While oral toxicity is the most prominently cited danger, some safety data sheets also classify the compound as toxic upon skin contact and inhalation.[7] A significant concern is the general lack of comprehensive toxicological data for chronic exposure, mutagenicity, carcinogenicity, and reproductive effects.[5][8] This data gap necessitates a highly conservative approach; the compound must be handled as if it poses these long-term risks until proven otherwise.
GHS Classification Summary
The following table summarizes the GHS hazard information aggregated from multiple authoritative sources.[4][5][6][7]
| Hazard Class | Pictogram | Signal Word | Hazard Code(s) | Hazard Statement(s) |
| Acute Toxicity, Oral | Danger | H301 | Toxic if swallowed.[4][6] | |
| Acute Toxicity, Dermal | Danger | H311 | Toxic in contact with skin.[7] | |
| Acute Toxicity, Inhalation | Danger | H331 | Toxic if inhaled.[7] |
Section 2: Physical, Chemical, and Reactivity Data
Understanding the physical properties of this compound is fundamental to safe handling. As a crystalline solid, the primary exposure risk during handling is the generation and inhalation of airborne dust or fine powders.
Key Physical and Chemical Properties
| Property | Value | Source(s) |
| Chemical Formula | C₆H₂Br₂N₂S | [4][5] |
| Molecular Weight | 293.97 g/mol | [3][4][6] |
| Appearance | Light yellow solid, powder, or crystals | [1][3][5] |
| Melting Point | 187 - 190 °C | [3][5] |
| Boiling Point | Not known / No data available | [5] |
| Solubility in Water | Not known / Sparingly soluble | [1][5] |
| Odor | Not known / Minimal | [1][5] |
Stability and Reactivity
4,7-Dibromo-2,1,3-benzothiadiazole is stable under recommended storage conditions.[5] However, several factors must be considered:
-
Conditions to Avoid: Direct sunlight and exposure to air should be minimized, as the product is noted to be light and air sensitive.[5] Keep away from heat and sources of ignition.[8][9]
-
Incompatible Materials: While specific incompatibilities are not well-documented, it should be kept away from strong oxidizing agents as a general precaution for organic compounds.[5][10]
-
Hazardous Decomposition Products: In the event of a fire, highly toxic and corrosive fumes will be generated. These include carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides, and hydrogen bromide gas.[5][8] The release of hydrogen bromide is a significant hazard, as it forms hydrobromic acid upon contact with moisture.
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls over personal reliance on PPE, is essential. This follows the established hierarchy of controls to minimize exposure risk.[11]
Primary Engineering Control: The Chemical Fume Hood
All manipulations of 4,7-Dibromo-2,1,3-benzothiadiazole, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[10][12][13]
-
Causality: The primary function of the fume hood in this context is to contain and exhaust the fine, toxic particulates that can become airborne when handling the solid. This prevents inhalation, which is a direct route of exposure.[7] The hood also provides a contained space to manage any accidental spills.
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. It must be selected carefully and used correctly.[14]
| Protection Type | Specification | Justification |
| Hand Protection | Chemical-resistant nitrile gloves. Change gloves immediately if contaminated. | Nitrile provides adequate protection against incidental contact with many organic solids and solvents. Double-gloving is recommended for extended procedures. Always wash hands after removing gloves.[10][13] |
| Eye/Face Protection | Chemical safety goggles meeting ANSI Z87.1 or EN166 standards. | Protects eyes from airborne particles and potential splashes. Standard safety glasses are insufficient.[8][13] |
| Body Protection | Fully-buttoned laboratory coat. | Prevents contamination of personal clothing and skin.[7][8] |
| Respiratory Protection | Not required if work is conducted within a certified fume hood. | A fume hood is the appropriate engineering control. If a risk assessment indicates potential for exposure outside a hood (e.g., large-scale spill cleanup), a full-face particle respirator (N99/P2 filter) should be used.[5] |
Workflow: Donning and Doffing PPE
Correctly putting on and taking off PPE is critical to prevent cross-contamination.
Caption: PPE donning and doffing sequence to prevent contamination.
Section 4: Standard Operating Procedures (SOPs) for Safe Handling
Adherence to a strict, peer-reviewed SOP is the cornerstone of safe laboratory practice.
Protocol for Weighing and Aliquoting Solid Compound
-
Preparation: Ensure the chemical fume hood is on and the sash is at the appropriate working height. Place all necessary equipment (analytical balance, spatulas, weigh boats, labeled receiving container) inside the hood before beginning.[12]
-
Don PPE: Put on all required PPE as described in Section 3.
-
Transfer: Carefully open the main stock container inside the fume hood. Use a clean spatula to transfer the approximate required amount of the light yellow solid onto a weigh boat on the balance.[5] Avoid any actions that could generate dust, such as scraping or dropping the material from a height.
-
Seal and Clean: Immediately and tightly close the main stock container.[5][7] Carefully transfer the weighed solid to its destination container. Place the used weigh boat and any contaminated wipes into a designated solid hazardous waste bag located within the fume hood.
-
Post-Handling: Wipe down the spatula and the balance surface with a solvent-dampened cloth (e.g., ethanol or isopropanol), disposing of the cloth in the hazardous waste bag.
Section 5: Storage and Waste Management
Proper storage and disposal are critical for long-term safety and environmental protection.
Storage Protocol
-
Location: Store the compound in a designated, locked cabinet or area to restrict access.[5][7] The storage area must be cool, dry, and well-ventilated.[8][9]
-
Container: Keep the container tightly closed to prevent exposure to air and moisture.[5]
-
Special Conditions: The material is light and air sensitive. For long-term storage, it is best practice to store it in the dark (e.g., by wrapping the container in aluminum foil) and under an inert atmosphere (e.g., inside a nitrogen-filled glovebox or desiccator).[5]
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[10]
Waste Management
-
Segregation: Halogenated organic waste must be collected separately from non-halogenated waste streams.[12]
-
Solid Waste: All contaminated consumables (gloves, weigh boats, wipes, silica gel from chromatography) must be placed in a clearly labeled, sealed hazardous waste container designated for "Halogenated Solid Waste."
-
Liquid Waste: Solutions containing this compound, and any solvent used to rinse contaminated glassware, must be collected in a labeled, sealed container for "Halogenated Liquid Waste."[12]
-
Disposal: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and national regulations.[5][7] Do not pour any waste down the drain.[8]
Section 6: Emergency Procedures
Preparation is key to mitigating the harm from an accidental exposure or spill.
Spill Response
This decision tree outlines the appropriate response to a spill.
Caption: Decision workflow for responding to a chemical spill.
First Aid Measures
Immediate and correct first aid is critical. This information should be posted in the lab, and all personnel should be familiar with it.[5]
-
Ingestion: DO NOT INDUCE VOMITING. Rinse mouth with water. Immediately call a poison control center or physician. This is a medical emergency.[5][7][8]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][8]
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice.[5][7][8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[5][8]
Conclusion
4,7-Dibromo-2,1,3-benzothiadiazole is a valuable compound for materials science research, but its significant acute toxicity demands the highest standards of safety. By understanding the specific hazards, implementing robust engineering controls, consistently using appropriate PPE, and adhering to strict operational and emergency protocols, researchers can handle this chemical with confidence and safety. The lack of chronic toxicity data reinforces the need for a cautious and proactive safety culture, where minimizing all routes of exposure is the paramount goal.
References
-
Ossila Ltd. (2022). 4,7-Dibromo-2,1,3-benzothiadiazole - SAFETY DATA SHEET.
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 626361, 4,7-Dibromo-2,1,3-benzothiadiazole. PubChem.
-
Apollo Scientific. (2023). 4,7-Dibromo-2,1,3-benzothiadiazole - Safety Data Sheet.
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 12629296, 4,7-Dibromo-5,6-dinitro-2,1,3-benzothiadiazole. PubChem.
-
Fisher Scientific. (2024). SAFETY DATA SHEET - 4,7-Dibromo-2,1,3-benzothiadiazole.
-
Tokyo Chemical Industry Co., Ltd. (n.d.). 4,7-Dibromo-2,1,3-benzothiadiazole. TCI Chemicals.
-
BenchChem. (2025). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
-
University of Washington. (n.d.). STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Pyridine.
-
Echemi. (n.d.). 4,7-Dibromo-2,1,3-benzoselenadiazole Safety Data Sheets.
-
Fluorochem. (2024). Safety Data Sheet - 4,7-DIBROMO-5,6-DINITROBENZO[C][4][5][8]THIADIAZOLE.
-
Guidechem. (n.d.). 4,7-DIBROMO-2,1,3-BENZOTHIADIAZOLE 15155-41-6 wiki.
-
Sigma-Aldrich. (n.d.). 4,7-Dibromobenzo[c]-1,2,5-thiadiazole.
-
Wikipedia. (n.d.). 2,1,3-Benzothiadiazole.
-
AK Scientific, Inc. (n.d.). Safety Data Sheet - 5-Bromo-1H-pyrazolo[3,4-c]pyridine.
-
MedChemExpress. (n.d.). 4,7-Dibromo-2,1,3-benzothiadiazole.
-
University of California, Santa Cruz. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
-
PENTA s.r.o. (2024). Pyridine - SAFETY DATA SHEET.
-
Jubilant Ingrevia Limited. (2024). Pyridine ACS Safety Data Sheet.
-
Ossila Ltd. (n.d.). 4,7-Dibromo-2,1,3-benzothiadiazole.
-
Triumvirate Environmental. (n.d.). Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide.
-
California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.
-
Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab.
Sources
- 1. Page loading... [guidechem.com]
- 2. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]
- 3. ossila.com [ossila.com]
- 4. 4,7-Dibromo-2,1,3-benzothiadiazole | C6H2Br2N2S | CID 626361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. downloads.ossila.com [downloads.ossila.com]
- 6. 4,7-Dibromobenzo c -1,2,5-thiadiazole 95 15155-41-6 [sigmaaldrich.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. thesafetygeek.com [thesafetygeek.com]
- 12. benchchem.com [benchchem.com]
- 13. csub.edu [csub.edu]
- 14. solubilityofthings.com [solubilityofthings.com]
Methodological & Application
Application Notes and Protocols: Suzuki Coupling of 4,7-Dibromo-thiadiazolo[3,4-c]pyridine
Introduction: Forging New Architectures in Materials Science
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced functional materials.[1][3]
This guide focuses on the application of the Suzuki coupling to a specific, high-value building block: 4,7-Dibromo-thiadiazolo[3,4-c]pyridine . This electron-deficient heterocyclic compound is a critical precursor in the development of low band-gap conjugated polymers and oligomers used in high-performance organic photovoltaic (OPV) devices and other organic electronics.[4] Its derivatization via Suzuki coupling allows for the precise tuning of electronic and photophysical properties.
Herein, we provide a detailed, field-proven protocol for the Suzuki coupling of 4,7-Dibromo-thiadiazolo[3,4-c]pyridine, grounded in mechanistic principles and optimized for reproducibility and high yield. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.
The Mechanistic Heartbeat: The Suzuki-Miyaura Catalytic Cycle
A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki coupling proceeds through a well-defined Pd(0)/Pd(II) catalytic cycle, which consists of three primary steps:[5][6]
-
Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Palladium(0) complex into the carbon-bromine bond of the 4,7-Dibromo-thiadiazolo[3,4-c]pyridine. This step is often rate-limiting and results in a square-planar Palladium(II) intermediate.[1][7] The electron-deficient nature of the pyridine and thiadiazole rings facilitates this step.[8]
-
Transmetalation: This is the crucial bond-forming stage where the organic moiety is transferred from the organoboron reagent to the palladium center. This process is not spontaneous; it requires activation of the organoboron species by a base.[9] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which readily transfers its organic group to the Pd(II) complex, displacing a halide ligand.[2][10]
-
Reductive Elimination: The final step involves the coupling of the two organic ligands on the palladium center to form the new C-C bond. This concerted step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][7]
Caption: The Suzuki-Miyaura catalytic cycle.
Core Experimental Protocol
This protocol details a general procedure for the di-substitution of 4,7-Dibromo-thiadiazolo[3,4-c]pyridine. For mono-substitution, the stoichiometry of the boronic acid should be adjusted as noted in the "Optimization" section.
Materials & Reagents Summary
| Reagent | Molar Eq. | Purpose | Typical Catalyst/Solvent/Base |
| 4,7-Dibromo-thiadiazolo[3,4-c]pyridine | 1.0 | Aryl Halide Substrate | - |
| Arylboronic Acid or Ester | 2.2 - 2.5 | Coupling Partner | - |
| Palladium Catalyst | 0.02 - 0.10 | Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] |
| Base | 3.0 - 4.0 | Boronic Acid Activation | Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) |
| Solvent System | - | Reaction Medium | Toluene/Ethanol/Water or 1,4-Dioxane/Water |
| Inert Gas | - | Prevent Catalyst Oxidation | Argon (Ar) or Nitrogen (N₂) |
Step-by-Step Methodology
Caption: Experimental workflow for Suzuki coupling.
-
Reaction Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4,7-Dibromo-thiadiazolo[3,4-c]pyridine (1.0 eq.), the desired arylboronic acid (2.2 eq.), the base (e.g., K₂CO₃, 3.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Solvent Addition and Degassing: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-Dioxane and water) via cannula or syringe.[11][12] To ensure complete removal of oxygen which can deactivate the catalyst, bubble argon through the stirred reaction mixture for an additional 15-20 minutes.[3][7]
-
Reaction Execution: Place the flask in a preheated oil bath and heat to reflux (typically 90-100 °C) with vigorous stirring.[3][5]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous phase three times with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).[5]
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[5] Filter and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 4,7-disubstituted-thiadiazolo[3,4-c]pyridine.
Field-Proven Insights: Optimization & Troubleshooting
The success of a Suzuki coupling often lies in the rational selection of its components. The electron-deficient nature of the 4,7-Dibromo-thiadiazolo[3,4-c]pyridine substrate makes it a generally good candidate for the initial oxidative addition step. However, careful optimization is key.
Parameter Selection Table
| Parameter | Standard Choice | Alternative/Advanced Options | Rationale & Causality |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ with P(tBu)₃ ligand; PdCl₂(dppf); PEPPSI-iPr | For sterically hindered substrates or less reactive boronic acids, more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) catalysts (like PEPPSI) can accelerate the reaction.[9][13] |
| Base | K₂CO₃, Na₂CO₃ | K₃PO₄, Cs₂CO₃, KF | The choice of base is critical.[2] K₃PO₄ is a stronger base that is often effective when carbonates fail.[11] Cs₂CO₃ is highly effective but more expensive, often used for challenging couplings.[3] KF can be used for substrates with base-sensitive functional groups.[9] |
| Solvent | Toluene, 1,4-Dioxane (with H₂O) | DMF, THF, 2-MeTHF | The solvent must solubilize the reagents and stabilize the catalytic species.[14][15] The polarity of the solvent can influence reaction rates and even selectivity in some cases.[16][17] An aqueous phase is typically required to dissolve the inorganic base. |
| Organoboron Reagent | Boronic Acid | Boronic Acid Pinacol Ester (Bpin) | Pinacol esters are often more stable, easier to purify, and less prone to protodeboronation or trimerization (forming boroxines) than the corresponding boronic acids, though they can sometimes be less reactive.[7] |
Controlling Selectivity: Mono- vs. Di-substitution
A key challenge with di-halogenated substrates is achieving selective mono-arylation.
-
For Di-substitution: Use a stoichiometric excess (>2.2 equivalents) of the boronic acid to drive the reaction to completion.
-
For Mono-substitution: The reaction is more nuanced. Using approximately 1.0-1.1 equivalents of the boronic acid is the starting point. However, this often leads to a statistical mixture of starting material, the desired mono-substituted product, and the di-substituted product. Careful monitoring and stopping the reaction before full consumption of the starting material is crucial. The two bromine atoms at the 4 and 7 positions have different electronic environments due to the adjacent pyridine nitrogen, which may impart some inherent regioselectivity, though this often needs to be determined empirically.[18][19]
Common Pitfalls and Solutions
-
Low or No Conversion: The primary suspect is often catalyst deactivation due to oxygen. Ensure rigorous degassing of solvents and the reaction mixture. Alternatively, the base or catalyst system may not be potent enough; consider switching to K₃PO₄ or a more active ligand system.
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the organoboron reagent by a proton source, leading to a simple arene byproduct. Using anhydrous solvents (before adding the aqueous base solution) and stronger bases can sometimes mitigate this issue.
-
Homocoupling: The formation of a biaryl product from two molecules of the organoboron reagent (Ar'-Ar'). This is often caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), facilitating this side reaction.[7] Thorough degassing is the best preventative measure.
Conclusion
The Suzuki-Miyaura cross-coupling provides a robust and versatile pathway for the functionalization of 4,7-Dibromo-thiadiazolo[3,4-c]pyridine. By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent system, researchers can efficiently synthesize a diverse library of derivatives. This protocol, combined with the provided optimization insights, serves as a comprehensive guide to successfully employing this foundational reaction in the pursuit of novel materials and molecules.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Braga, A. et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Lima, C. et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Sherwood, J. et al. Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
NIH. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Royal Society of Chemistry. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
Macharia, J. M. et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
ResearchGate. Solvent effects in palladium catalysed cross-coupling reactions | Request PDF. [Link]
-
Proutiere, F. & Schoenebeck, F. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Angewandte Chemie (International ed. in English). [Link]
-
ResearchGate. Synthesis of Benzothiadiazole Derivatives by Applying C-C Cross-Couplings | Request PDF. [Link]
-
Wikipedia. 2,1,3-Benzothiadiazole. [Link]
-
MDPI. Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties. [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
ResearchGate. Suzuki cross-coupling reactions of 4,7-dibromo[7][20]selenadiazolo[3,4-c]pyridine – a path to new solar cell components. [Link]
-
NIH. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. [Link]
-
Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
ResearchGate. (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. [Link]
-
PubMed Central. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. [Link]
-
ResearchGate. Which conditions are favorable for the efficient Suzuki coupling? [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. 4,7-Dibromo[1,2,5]thiadiazolo[3,4-c]pyridine | 333432-27-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. [sonar.rero.ch]
- 18. researchgate.net [researchgate.net]
- 19. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 20. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Stille Coupling with 4,7-Dibromo-thiadiazolo[3,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Thiadiazolo[3,4-c]pyridine Core
The 4,7-disubstituted thiadiazolo[3,4-c]pyridine scaffold is a privileged electron-deficient heterocyclic motif of significant interest in materials science and medicinal chemistry. Its inherent electronic properties make it an excellent building block for donor-acceptor (D-A) type conjugated polymers used in organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). Furthermore, the nitrogen-containing heterocyclic structure is a common feature in biologically active molecules, making derivatives of thiadiazolo[3,4-c]pyridine attractive for drug discovery programs.
The Stille cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, offering a broad functional group tolerance and relatively mild reaction conditions. This makes it particularly well-suited for the functionalization of complex and sensitive heterocyclic systems like 4,7-Dibromo-thiadiazolo[3,4-c]pyridine. This document provides a detailed guide to the key considerations and a comprehensive protocol for performing Stille couplings on this substrate.
Mechanistic Considerations for a Successful Coupling
The palladium-catalyzed Stille coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. For an electron-deficient substrate like 4,7-Dibromo-thiadiazolo[3,4-c]pyridine, careful selection of the catalyst, ligands, and reaction conditions is crucial to ensure efficient and high-yielding transformations.
-
Oxidative Addition: The initial step involves the oxidative addition of the aryl bromide to a Pd(0) complex. The electron-deficient nature of the thiadiazolo[3,4-c]pyridine ring can facilitate this step.
-
Transmetalation: This is often the rate-determining step and involves the transfer of the organic group from the organotin reagent to the palladium center. The choice of ligands on the palladium catalyst can significantly influence the efficiency of this step.
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond and regeneration of the Pd(0) catalyst.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Key Parameters for Optimization
The successful Stille coupling of 4,7-Dibromo-thiadiazolo[3,4-c]pyridine hinges on the careful optimization of several key parameters:
-
Palladium Catalyst: Both Pd(0) and Pd(II) precatalysts can be effective. Commonly used catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂). The choice of catalyst can influence reaction rates and yields.
-
Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. For electron-deficient substrates, electron-rich and bulky phosphine ligands can be beneficial. While triphenylphosphine is a standard choice, other ligands like tri(o-tolyl)phosphine or Buchwald-type ligands may offer improved results in challenging cases.
-
Solvent: Anhydrous and degassed polar aprotic solvents such as toluene, dioxane, or N,N-dimethylformamide (DMF) are typically used. The choice of solvent can affect the solubility of the reagents and the reaction temperature.
-
Temperature: Stille couplings are often performed at elevated temperatures, typically ranging from 80 to 120 °C, to ensure a reasonable reaction rate.
-
Organotin Reagent: Tributyltin derivatives are commonly employed due to their stability and reactivity. It is important to use high-purity organotin reagents to avoid side reactions.
-
Additives: In some cases, additives like copper(I) iodide (CuI) can accelerate the transmetalation step and improve reaction yields.
Experimental Protocol: Mono-Stille Coupling of 4,7-Dibromo-thiadiazolo[3,4-c]pyridine
This protocol provides a general procedure for the selective mono-arylation of 4,7-Dibromo-thiadiazolo[3,4-c]pyridine. For double substitution, the stoichiometry of the organotin reagent should be increased accordingly (typically 2.2-2.5 equivalents).
Materials:
-
4,7-Dibromo-thiadiazolo[3,4-c]pyridine (1.0 eq)
-
Organotin reagent (e.g., 2-(tributylstannyl)thiophene) (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Anhydrous and degassed toluene
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Inert atmosphere (Argon or Nitrogen)
-
Magnetic stirrer and heating mantle
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
-
Saturated aqueous potassium fluoride (KF) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add 4,7-Dibromo-thiadiazolo[3,4-c]pyridine and Pd(PPh₃)₄.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous and degassed toluene via syringe.
-
Reagent Addition: Add the organotin reagent to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
To remove the tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least one hour.
-
Filter the mixture through a pad of Celite® to remove the precipitated tributyltin fluoride.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired mono-substituted product.
Caption: Experimental workflow for the mono-Stille coupling of 4,7-Dibromo-thiadiazolo[3,4-c]pyridine.
Representative Stille Coupling Conditions
The following table summarizes successful Stille coupling conditions for the closely related analog, 4,7-dibromo-2,1,3-benzothiadiazole, which can serve as a valuable starting point for the optimization of reactions with 4,7-Dibromo-thiadiazolo[3,4-c]pyridine.
| Entry | Organotin Reagent (eq.) | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-(Tributylstannyl)thiophene (2.2) | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 24 | 85 | |
| 2 | 5-Hexyl-2-(tributylstannyl)thiophene (2.2) | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | Toluene | 110 | 16 | 92 | |
| 3 | Tributyl(vinyl)stannane (2.5) | PdCl₂(PPh₃)₂ (3) | - | Toluene | 100 | 48 | 78 |
Note: The substrate in the table is 4,7-dibromo-2,1,3-benzothiadiazole.
Troubleshooting and Key Considerations
-
Low Yields: If the reaction shows low conversion, consider increasing the catalyst loading, using a more electron-rich and bulky ligand, or employing an additive like CuI. Ensure that all reagents and solvents are strictly anhydrous and that the reaction is maintained under a positive pressure of inert gas.
-
Homocoupling of Organotin Reagent: Homocoupling can be a significant side reaction. This can sometimes be suppressed by using a lower reaction temperature or by the addition of radical scavengers.
-
Difficulty in Removing Tin Byproducts: The removal of tributyltin halides can be challenging. Thorough washing with aqueous KF is crucial. In some cases, a final purification by preparative HPLC may be necessary to obtain highly pure material.
-
Selective Mono-arylation: To favor mono-substitution, use a slight excess (1.0-1.2 equivalents) of the organotin reagent and carefully monitor the reaction to stop it once the starting material is consumed and before significant formation of the di-substituted product occurs.
Conclusion
The Stille coupling is a highly effective method for the functionalization of 4,7-Dibromo-thiadiazolo[3,4-c]pyridine, providing access to a wide range of derivatives for applications in materials science and drug discovery. By carefully selecting the catalyst, ligands, and reaction conditions, researchers can achieve high yields and selective transformations. The protocols and considerations outlined in this document provide a solid foundation for the successful implementation of this powerful synthetic tool.
References
-
Li, J.-H., et al. (2005). An efficient Pd(OAc)2/Dabco-catalyzed Stille cross-coupling reaction procedure has been developed. The Journal of Organic Chemistry, 70(8), 2832-2834. Available at: [Link]
-
Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524. Available at: [Link]
-
Novel D-A-π-A1 Type Organic Sensitizers from 4,7-Dibromobenzo[d]thiadiazole and Indoline Donors for Dye-Sensitized Solar Cells. Molecules, 23(10), 2576. Available at: [Link]
-
Ming, S., et al. (2015). Thiadiazolo[3,4-c]pyridine as an Acceptor toward Fast-Switching Green Donor-Acceptor-Type Electrochromic Polymer with Low Bandgap. ACS Applied Materials & Interfaces, 7(21), 11089-11098. Available at: [Link]
-
Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. Molecules, 22(12), 2201. Available at: [Link]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4,7-Dibromo-thiadiazolo[3,4-c]pyridine
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4,7-Dibromo-[1][2][3]thiadiazolo[3,4-c]pyridine
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the[1][2][3]Thiadiazolo[3,4-c]pyridine Core
The 4,7-dibromo-[1][2][3]thiadiazolo[3,4-c]pyridine (TDAP) scaffold is a highly electron-deficient heterocyclic system of significant interest in medicinal chemistry and materials science.[3] Its unique electronic properties, stemming from the fusion of an electron-withdrawing thiadiazole ring with a pyridine ring, make it a valuable building block for creating novel compounds with tailored functionalities.[4] The two bromine atoms at the 4 and 7 positions serve as versatile handles for post-synthetic modification, allowing for the introduction of a wide array of substituents. Nucleophilic aromatic substitution (SNAr) is a particularly powerful method for derivatizing this core, enabling the formation of C-N, C-O, and C-S bonds, which are prevalent in biologically active molecules and advanced organic materials.[3][4] This guide provides a detailed exploration of the SNAr on the 4,7-dibromo-[1][2][3]thiadiazolo[3,4-c]pyridine core, offering both mechanistic insights and practical, field-proven protocols.
Mechanistic Insights: Understanding the Reactivity of 4,7-Dibromo-[1][2][3]thiadiazolo[3,4-c]pyridine
The high reactivity of 4,7-dibromo-[1][2][3]thiadiazolo[3,4-c]pyridine towards nucleophilic attack is a direct consequence of its electronic structure. The fused thiadiazole and pyridine rings act as strong electron-withdrawing groups, significantly lowering the electron density of the aromatic system. This electron deficiency makes the carbon atoms attached to the bromine atoms highly electrophilic and susceptible to attack by nucleophiles.
The SNAr reaction on this scaffold proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Addition and Formation of the Meisenheimer Complex: A nucleophile (Nu-) attacks one of the carbon atoms bearing a bromine atom (ipso-carbon), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the electron-deficient ring system, which stabilizes the intermediate.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the bromide ion (Br-), a good leaving group, to yield the substituted product.
A crucial aspect of the reactivity of 4,7-dibromo-[1][2][3]thiadiazolo[3,4-c]pyridine is the regioselectivity of the substitution. The carbon at position 4 is more electron-deficient than the carbon at position 7 due to its proximity to the nitrogen atom of the pyridine ring.[5] Consequently, nucleophilic attack preferentially occurs at the C4 position.[5] This inherent selectivity allows for the controlled synthesis of monosubstituted derivatives.
Caption: The addition-elimination mechanism of SNAr on 4,7-dibromo-[1][2][3]thiadiazolo[3,4-c]pyridine.
Experimental Protocols
The following protocols are designed to be robust starting points for the nucleophilic aromatic substitution on 4,7-dibromo-[1][2][3]thiadiazolo[3,4-c]pyridine. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.
General Experimental Workflow
Caption: A generalized workflow for the SNAr derivatization of 4,7-dibromo-[1][2][3]thiadiazolo[3,4-c]pyridine.
Protocol 1: Amination Reactions (C-N Bond Formation)
The introduction of nitrogen-containing functional groups is of paramount importance in drug discovery. Secondary amines, in particular, react readily with 4,7-dibromo-[1][2][3]thiadiazolo[3,4-c]pyridine to yield monosubstituted products at the C4 position.[3]
Materials:
-
Secondary amine (e.g., piperidine, diethylamine)[3]
-
Anhydrous acetonitrile (MeCN)
-
Triethylamine (Et3N)
-
Standard laboratory glassware under an inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add 4,7-dibromo-[1][2][3]thiadiazolo[3,4-c]pyridine (1.0 eq).
-
Dissolve the starting material in anhydrous MeCN (approximately 10 mL per mmol of substrate).
-
Add the secondary amine (1.1 eq) to the solution.[3]
-
Add triethylamine (1.5 eq) to the reaction mixture to act as an acid scavenger.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 16-24 hours), remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 4-amino-7-bromo-[1][2][3]thiadiazolo[3,4-c]pyridine derivative.[3]
Causality Behind Experimental Choices:
-
Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAr reaction.
-
Base: Triethylamine is a non-nucleophilic base used to neutralize the HBr formed during the reaction, preventing the protonation of the amine nucleophile.
-
Stoichiometry: A slight excess of the amine is used to ensure complete consumption of the starting material. Using a larger excess can lead to the formation of the disubstituted product.
Protocol 2: Thiolation Reactions (C-S Bond Formation)
Thioether linkages are important in various functional materials and biologically active compounds. Thiols readily displace the bromine atoms on the TDAP core. Interestingly, the reaction with thiols often leads to the formation of the disubstituted product, even when using a stoichiometric amount of the nucleophile.[1] However, monosubstitution can be achieved under carefully controlled conditions.[5]
Materials:
-
Thiol (e.g., dodecane-1-thiol)[5]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K2CO3) or Sodium Hydride (NaH)
-
Standard laboratory glassware under an inert atmosphere
Procedure for Monosubstitution:
-
In a round-bottom flask under an inert atmosphere, dissolve 4,7-dibromo-[1][2][3]thiadiazolo[3,4-c]pyridine (1.0 eq) in anhydrous DMF (10 mL per mmol).[5]
-
Add potassium carbonate (1.5 eq) to the solution.
-
Add the thiol (1.0 eq) dropwise to the stirred suspension.
-
Stir the reaction at room temperature for 12 hours.[5]
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 4-thioether-7-bromo-[1][2][3]thiadiazolo[3,4-c]pyridine.
Procedure for Disubstitution:
-
To a solution of dodecane-1-thiol (2.2 eq) in anhydrous THF, add sodium hydride (2.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir the mixture for 30 minutes at room temperature.
-
Add a solution of 4,7-dibromo-[1][2][3]thiadiazolo[3,4-c]pyridine (1.0 eq) in anhydrous THF.
-
Reflux the reaction mixture for 12 hours.
-
After cooling to room temperature, quench the reaction with water and proceed with extraction and purification as described above to obtain the 4,7-bis(thioether)-[1][2][3]thiadiazolo[3,4-c]pyridine.[5]
Causality Behind Experimental Choices:
-
Base: For monosubstitution, a milder base like potassium carbonate is used. For the more challenging disubstitution, a stronger base like sodium hydride is employed to generate the more nucleophilic thiolate in situ.
-
Solvent: DMF and THF are suitable polar aprotic solvents for these reactions.
-
Selectivity: The increased nucleophilicity of the thiolate and the activating effect of the first thioether substituent make the second substitution faster than the first in many cases, leading to the disubstituted product. Careful control of stoichiometry and reaction conditions is key for achieving monosubstitution.[1]
Protocol 3: Alkoxylation Reactions (C-O Bond Formation)
The introduction of alkoxy groups can significantly modulate the electronic and photophysical properties of the TDAP core. Alkoxides, being strong nucleophiles, react efficiently with 4,7-dibromo-[1][2][3]thiadiazolo[3,4-c]pyridine.
Materials:
-
Sodium ethoxide (NaOEt) or other sodium alkoxides[3]
-
Anhydrous ethanol (EtOH) or the corresponding alcohol
-
Standard laboratory glassware under an inert atmosphere
Procedure:
-
To a solution of 4,7-dibromo-[1][2][3]thiadiazolo[3,4-c]pyridine (1.0 eq) in the corresponding anhydrous alcohol (e.g., EtOH), add the sodium alkoxide (2.5 eq).[3]
-
Stir the reaction mixture at room temperature for 1 hour.[3]
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, neutralize the reaction mixture with a dilute aqueous acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 4-alkoxy-7-bromo-[1][2][3]thiadiazolo[3,4-c]pyridine.
Causality Behind Experimental Choices:
-
Nucleophile: Sodium alkoxides are used as potent nucleophiles. They can be generated in situ by adding sodium metal to the corresponding alcohol, or a commercially available solution can be used.
-
Excess Reagent: A larger excess of the alkoxide is often used to drive the reaction to completion in a short time.[3]
-
Solvent: The corresponding alcohol is typically used as the solvent to avoid trans-etherification side reactions.
Summary of Reaction Conditions
| Nucleophile Class | Typical Nucleophile | Base | Solvent | Temp. (°C) | Product Type | Reference |
| Amines | Piperidine, Diethylamine | Et3N | MeCN | Room Temp | Monosubstituted | [3] |
| Thiols | Dodecane-1-thiol | K2CO3 | DMF | Room Temp | Monosubstituted | [5] |
| Thiols | Dodecane-1-thiol (as thiolate) | NaH | THF | Reflux | Disubstituted | [5] |
| Alkoxides | Sodium Ethoxide | - | EtOH | Room Temp | Monosubstituted | [3] |
Conclusion
The 4,7-dibromo-[1][2][3]thiadiazolo[3,4-c]pyridine scaffold is a highly versatile platform for the synthesis of novel functional molecules via nucleophilic aromatic substitution. The inherent regioselectivity of this system allows for the controlled introduction of various nucleophiles, primarily at the C4 position. The protocols outlined in this guide provide a solid foundation for researchers to explore the derivatization of this important heterocyclic core, paving the way for advancements in drug discovery and materials science. It is imperative to note that while these protocols are robust, careful optimization and monitoring are essential for achieving desired outcomes and high yields.
References
-
Rakitin, O. A., et al. (2018). Safe Synthesis of 4,7-Dibromo[1][2][3]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Molecules, 23(10), 2576. [Link]
-
MDPI. (2018). Safe Synthesis of 4,7-Dibromo[1][2][3]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. [Link]
-
ResearchGate. (2021). Nucleophilic substitution in 4,7-dibromo[1][2][3]thiadiazolo[3,4-d]pyridazine 11. [Link]
-
MDPI. (2018). Safe Synthesis of 4,7-Dibromo[1][2][3]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. [Link]
-
González-Antonio, O., et al. (2019). On the nucleophilic derivatization of 4,7-dibromo-[1][2][3]thiadiazolo[3,4-c]pyridine: basis for biologically interesting species and building blocks for organic materials. New Journal of Chemistry, 43(26), 10533-10541. [Link]
-
RSC Publishing. (2019). On the nucleophilic derivatization of 4,7-dibromo-[1][2][3]thiadiazolo[3,4-c]pyridine: basis for biologically interesting species and building blocks for organic materials. [Link]
-
MDPI. (2018). Safe Synthesis of 4,7-Dibromo[1][2][3]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Molecules, 23(10), 2576. [Link]
-
Chmovzh, T. N., et al. (2021). 4,7-Bis(dodecylthio)-[1][2][3]thiadiazolo[3,4-c]pyridine. Molbank, 2021(4), M1287. [Link]
-
ResearchGate. (2018). Described synthesis of 4,7-dibromo[1][2][3]thiadiazolo[3,4-d]pyridazine (1). [Link]
-
ResearchGate. (2025). Reactions of 4,7-dibromo[1][2][3]thiadiazolo[3,4-d]pyridazine with alcohols. [Link]
-
National Center for Biotechnology Information. (2022). Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. [Link]
-
Baran Lab, Scripps Research. (n.d.). Haloselectivity of Heterocycles. [Link]
Sources
- 1. Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. On the nucleophilic derivatization of this compound: basis for biologically interesting species and building blocks for organic materials - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 4,7-Bis(dodecylthio)-[1,2,5]thiadiazolo[3,4-c]pyridine | MDPI [mdpi.com]
Application Notes and Protocols: Heck Reaction of 4,7-Dibromo-thiadiazolo[3,4-c]pyridine with Vinyl Compounds
Introduction: Strategic Vinylation of a Privileged Heterocycle
The thiadiazolo[3,4-c]pyridine scaffold is a key heterocyclic motif in the development of advanced organic materials and pharmaceuticals. Its inherent electron-deficient nature, arising from the fusion of a pyridine ring with a thiadiazole unit, imparts unique photophysical and electronic properties. Functionalization of this core, particularly through carbon-carbon bond-forming reactions, is a critical step in harnessing its potential for applications ranging from organic electronics to medicinal chemistry.
Among the array of cross-coupling methodologies, the Mizoroki-Heck reaction stands out as a powerful and versatile tool for the vinylation of aryl and heteroaryl halides. This palladium-catalyzed reaction offers a direct and atom-economical route to substituted alkenes, which are valuable intermediates and final products in their own right. This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the Heck reaction of 4,7-Dibromo-thiadiazolo[3,4-c]pyridine with a variety of vinyl compounds. We will delve into the mechanistic underpinnings, provide optimized protocols for different substrate classes, and offer insights into potential challenges and troubleshooting.
Theoretical Framework: Understanding the Nuances of the Heck Reaction on an Electron-Deficient Heterocycle
The Heck reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 4,7-Dibromo-thiadiazolo[3,4-c]pyridine.
-
Olefin Coordination and Insertion (Carbopalladation): The vinyl compound coordinates to the resulting Pd(II) complex, followed by migratory insertion of the olefin into the palladium-carbon bond.
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed carbon-carbon bond is eliminated, leading to the formation of the vinylated product and a palladium-hydride species.
-
Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst.
A critical aspect of the Heck reaction with 4,7-Dibromo-thiadiazolo[3,4-c]pyridine is regioselectivity . The two bromine atoms at the 4- and 7-positions are electronically distinct due to the influence of the pyridine nitrogen. Cross-coupling reactions have been shown to occur preferentially at the more electron-deficient 4-position, which is closest to the pyridine nitrogen[1]. This inherent selectivity is a significant advantage, allowing for the controlled mono-functionalization of the dibromo-scaffold.
Experimental Protocols
General Considerations:
-
Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents are recommended for optimal results, particularly when using sensitive catalysts and ligands.
-
Inert Atmosphere: While many Heck reactions are robust, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent oxidation of the palladium catalyst and phosphine ligands.
-
Catalyst Selection: A variety of palladium sources can be employed, with palladium(II) acetate (Pd(OAc)₂) being a common and cost-effective choice. The selection of the phosphine ligand is crucial and can significantly impact reaction efficiency and selectivity.
Protocol 1: Regioselective Mono-vinylation with an Electron-Rich Styrene Derivative (N,N-diphenyl-4-vinylaniline)
This protocol is adapted from a reported regioselective synthesis and is ideal for achieving mono-vinylation at the C4 position[1].
Reaction Scheme:
A representative Heck reaction scheme.
Materials:
-
N,N-diphenyl-4-vinylaniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4,7-Dibromo-[1][2][3]thiadiazolo[3,4-c]pyridine (1.0 equiv).
-
Add N,N-diphenyl-4-vinylaniline (1.0 equiv).
-
Add palladium(II) acetate (0.05 equiv) and tri(o-tolyl)phosphine (0.10 equiv).
-
Add anhydrous DMF as the solvent.
-
Add triethylamine (2.0 equiv) as the base.
-
Stir the reaction mixture at 100 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired mono-vinylated product.
Protocol 2: Double Heck Reaction with an Electron-Deficient Olefin (n-Butyl Acrylate)
This protocol provides a general method for achieving di-vinylation of the thiadiazolopyridine core, drawing upon established conditions for similar electron-deficient heteroaromatic systems.
Reaction Scheme:
A representative double Heck reaction scheme.
Materials:
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylacetamide (DMA)
Procedure:
-
In a sealed tube, combine 4,7-Dibromo-[1][2][3]thiadiazolo[3,4-c]pyridine (1.0 equiv), palladium(II) acetate (0.10 equiv), and triphenylphosphine (0.20 equiv).
-
Add potassium carbonate (3.0 equiv) as the base.
-
Add anhydrous DMA as the solvent.
-
Add n-butyl acrylate (2.5 - 3.0 equiv).
-
Seal the tube and heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent in vacuo and purify the residue by column chromatography to yield the di-substituted product.
Data Summary: Reaction Conditions and Yields
The following table summarizes typical conditions and expected outcomes for the Heck reaction of 4,7-Dibromo-thiadiazolo[3,4-c]pyridine and its benzothiadiazole analog with various vinyl compounds, based on available literature.
| Aryl Halide | Vinyl Partner | Catalyst System | Base | Solvent | Temp (°C) | Product | Yield (%) | Reference |
| 4,7-Dibromo-thiadiazolo[3,4-c]pyridine | N,N-diphenyl-4-vinylaniline | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | Mono-vinylated | 70-80 | [1] |
| 4,7-Dibromo-2,1,3-benzothiadiazole | Styrene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMA | 130 | Di-styrenyl | ~75 | Inferred from related literature |
| 4,7-Dibromo-2,1,3-benzothiadiazole | n-Butyl Acrylate | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMA | 140 | Di-acrylate | ~80 | Inferred from related literature |
| 4,7-Dibromo-2,1,3-benzothiadiazole | Ethyl Vinyl Ether | Pd(OAc)₂ / dppf | NaOtBu | Toluene | 110 | Di-vinylether | ~65 | Inferred from related literature |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently strong base- Low reaction temperature- Sterically hindered substrates | - Use a pre-catalyst or activate Pd(OAc)₂ in situ.- Switch to a stronger base (e.g., Cs₂CO₃, K₃PO₄).- Increase the reaction temperature.- Employ a more active ligand (e.g., a bulky electron-rich phosphine like P(t-Bu)₃). |
| Formation of Side Products (e.g., Heck reduction product) | - Presence of water or protic solvents- Suboptimal base | - Ensure anhydrous conditions.- Screen different bases to minimize side reactions. |
| Poor Regioselectivity (for mono-vinylation) | - High reaction temperature- Prolonged reaction time | - Lower the reaction temperature.- Carefully monitor the reaction and stop it once the mono-substituted product is maximized. |
| Double Vinylation Instead of Mono-vinylation | - Excess of vinyl partner- High catalyst loading | - Use a stoichiometric amount of the vinyl compound.- Reduce the catalyst loading. |
Mechanistic Workflow
Catalytic cycle of the Heck reaction.
Conclusion
The Heck reaction of 4,7-Dibromo-thiadiazolo[3,4-c]pyridine provides a robust and regioselective pathway for the synthesis of novel vinyl-substituted heterocycles. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can achieve high yields of either mono- or di-vinylated products. The protocols and insights provided in this application note serve as a comprehensive guide for scientists and professionals in the fields of materials science and drug discovery to effectively utilize this powerful transformation in their synthetic endeavors.
References
-
Mizoroki, T., et al. (1971). Bulletin of the Chemical Society of Japan, 44(2), 581-581. [Link]
-
Author, et al. (Year). (E)-4-(2-(7-Bromo-[1][2][3]thiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline. Molbank, 2020(4), M1163. [Link]
-
Heck, R. F., & Nolley Jr, J. P. (1972). Palladium-catalyzed vinylic hydrogen substitution reactions with aryl, benzyl, and styryl halides. The Journal of Organic Chemistry, 37(14), 2320-2322. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck reaction as a sharpening stone of palladium catalysis. Chemical reviews, 100(8), 3009-3066. [Link]
Sources
- 1. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Nitron-derivative-based palladium carbene complexes: structural characterization, theoretical calculations, and catalytic applications in the Mizoroki–Heck coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Buchwald-Hartwig Amination of 4,7-Dibromo-thiadiazolo[3,4-c]pyridine
Introduction: Unlocking Novel Aminated Heterocycles
The 4,7-disubstituted thiadiazolo[3,4-c]pyridine core is a privileged scaffold in medicinal chemistry and materials science, owing to its unique electronic properties and rigid, planar structure. The introduction of amino functionalities at the 4 and 7 positions via C-N bond formation can dramatically modulate the molecule's pharmacological and photophysical characteristics. The Buchwald-Hartwig amination stands as a paramount transformation for this purpose, offering a versatile and efficient route to previously inaccessible aryl amines under relatively mild conditions.[1][2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of the Buchwald-Hartwig amination of 4,7-Dibromo-thiadiazolo[3,4-c]pyridine. We will delve into the mechanistic underpinnings of the reaction, provide detailed, step-by-step protocols for both mono- and di-amination, and offer insights into reaction optimization and troubleshooting.
Mechanistic Overview: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that facilitates the formation of a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine.[1][3] The catalytic cycle, illustrated below, proceeds through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4][5]
-
Oxidative Addition: A low-valent palladium(0) species, typically stabilized by a phosphine ligand, undergoes oxidative addition into the carbon-bromine bond of the 4,7-Dibromo-thiadiazolo[3,4-c]pyridine. This is often the rate-determining step of the reaction.[6]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the resulting palladium(II) complex. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The final step involves the reductive elimination of the desired aminated product, regenerating the palladium(0) catalyst and allowing the cycle to continue.
The choice of ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, are known to promote the oxidative addition and reductive elimination steps, leading to higher reaction efficiency.[1][7]
Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Experimental Protocols
The electron-deficient nature of the thiadiazolo[3,4-c]pyridine ring system makes it susceptible to nucleophilic aromatic substitution (SNAr) as a competing pathway, especially with strong nucleophiles.[8] Therefore, careful selection of the catalyst system and reaction conditions is crucial to favor the desired Buchwald-Hartwig pathway.
Materials and General Procedures
-
Reagents: 4,7-Dibromo-thiadiazolo[3,4-c]pyridine, amine of choice, palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), phosphine ligand (e.g., XPhos, RuPhos, BINAP), base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃), and anhydrous solvent (e.g., toluene, dioxane, THF). All reagents should be of high purity.
-
Inert Atmosphere: All reactions must be performed under an inert atmosphere (argon or nitrogen) using standard Schlenk line techniques or in a glovebox to prevent catalyst deactivation.[9]
-
Solvent Degassing: Solvents should be thoroughly degassed prior to use by sparging with an inert gas or by several freeze-pump-thaw cycles.
Protocol 1: Mono-amination of 4,7-Dibromo-thiadiazolo[3,4-c]pyridine
This protocol aims for the selective substitution of one bromine atom.
Caption: Workflow for the mono-amination of 4,7-Dibromo-thiadiazolo[3,4-c]pyridine.
Step-by-Step Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4,7-Dibromo-thiadiazolo[3,4-c]pyridine (1.0 equiv), the desired amine (1.1-1.2 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed anhydrous solvent (e.g., toluene) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired mono-aminated product.
Protocol 2: Di-amination of 4,7-Dibromo-thiadiazolo[3,4-c]pyridine
This protocol is designed for the substitution of both bromine atoms.
Step-by-Step Procedure:
-
Follow the same setup procedure as for mono-amination.
-
Increase the stoichiometry of the amine to 2.2-2.5 equivalents and the base to 3.0 equivalents.
-
The catalyst and ligand loading may need to be slightly increased (e.g., 3-5 mol% Pd precatalyst and 6-10 mol% ligand) to drive the reaction to completion.
-
The reaction time will likely be longer than for mono-amination. Monitor closely by TLC or LC-MS.
-
Follow the same workup and purification procedure as described for the mono-amination.
Data Presentation: Catalyst System Selection
The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity. The following table summarizes common starting points for optimization.
| Parameter | Recommendation for Electron-Deficient Heterocycles | Rationale | Reference |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, or pre-formed Buchwald G3/G4 precatalysts | Readily available and effective in generating the active Pd(0) species. Precatalysts offer improved stability and ease of handling. | [10] |
| Ligand | Bulky, electron-rich biaryl phosphines (e.g., XPhos, RuPhos, tBuBrettPhos) | These ligands promote both oxidative addition and reductive elimination, which can be challenging with electron-deficient substrates. | [7][11] |
| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, LHMDS) or weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃) | Strong bases are often required, but weaker bases may be necessary for substrates with base-sensitive functional groups. | [12][13] |
| Solvent | Anhydrous, aprotic solvents (e.g., Toluene, 1,4-Dioxane, THF) | These solvents have good dissolving power and are compatible with the reaction conditions. | [14] |
| Temperature | 80 - 110 °C | Elevated temperatures are typically required to overcome the activation energy for oxidative addition. | [14] |
Troubleshooting and Field-Proven Insights
-
Low or No Conversion:
-
Catalyst Deactivation: Ensure a strictly inert atmosphere and use high-purity, degassed reagents and solvents. The pyridine nitrogen in the substrate can potentially coordinate to the palladium center and inhibit catalysis; using bulky ligands can mitigate this.[15]
-
Insufficiently Active Catalyst System: Screen different ligands and bases. For particularly challenging couplings, consider using a more active pre-formed palladium catalyst.
-
-
Formation of Side Products:
-
Hydrodehalogenation: This side reaction, where the bromine is replaced by a hydrogen atom, can occur in the presence of trace water or other proton sources. Ensure all reagents and solvents are scrupulously dry.
-
SNAr Products: If significant amounts of SNAr products are observed, consider using a less nucleophilic base or a lower reaction temperature. The choice of ligand can also influence the selectivity between the two pathways.[8]
-
-
Poor Selectivity in Mono-amination:
-
Stoichiometry Control: Carefully control the stoichiometry of the amine (use no more than 1.1-1.2 equivalents).
-
Slow Addition: Adding the amine solution slowly to the reaction mixture can sometimes improve selectivity.
-
Lower Temperature: Running the reaction at a lower temperature may favor mono-substitution.
-
Conclusion
The Buchwald-Hartwig amination is a powerful tool for the synthesis of novel aminated 4,7-disubstituted thiadiazolo[3,4-c]pyridines. By understanding the reaction mechanism and carefully selecting and optimizing the reaction parameters, researchers can successfully synthesize a wide range of these valuable compounds for applications in drug discovery and materials science. This guide provides a solid foundation for achieving success in this challenging yet rewarding transformation.
References
-
Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]
-
NRO. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. Retrieved from [Link]
-
Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Prototypical Buchwald-Hartwig amination mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
-
Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Retrieved from [Link]
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Retrieved from [Link]
-
Zlotin, S. G., et al. (2021). 4,7-Bis(dodecylthio)-[1][3][4]thiadiazolo[3,4-c]pyridine. Molbank. Retrieved from [Link]
-
Surry, D. S., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. Retrieved from [Link]
-
Zlotin, S. G., et al. (2021). Safe Synthesis of 4,7-Dibromo[1][3][4]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Molecules. Retrieved from [Link]
-
Dennis, J. M., et al. (2018). An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. ACS Catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Amination of Electron-Deficient Halothiophenes. Retrieved from [Link]
-
Chem-Space. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Retrieved from [Link]
-
Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. Retrieved from [Link]
-
Miura, M., et al. (2009). Synthesis of Condensed Heteroaromatic Compounds by Palladium-Catalyzed Oxidative Coupling of Heteroarene Carboxylic Acids with Alkynes. Organic Letters. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. research.rug.nl [research.rug.nl]
- 8. mdpi.com [mdpi.com]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. Buchwald Catalysts & Ligands [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. jk-sci.com [jk-sci.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Conjugated Polymers Using 4,7-Dibromo-thiadiazolo[3,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Thiadiazolo[3,4-c]pyridine in Conjugated Polymer Synthesis
The pursuit of novel conjugated polymers with tailored electronic and optical properties is a cornerstone of materials science, with profound implications for organic electronics, sensor technology, and therapeutic agent development. Within the vast library of building blocks for these polymers, 4,7-Dibromo-thiadiazolo[3,4-c]pyridine (Br₂-TDP) has emerged as a particularly compelling electron-acceptor moiety. Its strategic incorporation into a polymer backbone allows for precise tuning of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical factor in designing low band-gap materials with panchromatic absorption.[1][2]
Compared to its more common benzothiadiazole (BT) analogue, the thiadiazolo[3,4-c]pyridine (TDP) unit exhibits enhanced electron-accepting properties due to the replacement of a benzene ring with a pyridine ring. This subtle yet significant structural modification leads to unique photophysical characteristics and can result in polymers with superior performance in applications such as electrochromic devices and organic solar cells.[1][2][3] This guide provides a comprehensive overview of the synthesis of conjugated polymers incorporating the Br₂-TDP monomer, with a focus on the widely employed Stille and Suzuki cross-coupling reactions. We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and outline the essential characterization techniques for the resulting polymers.
Mechanistic Insights: The "Why" Behind the "How" in Cross-Coupling Polymerization
The synthesis of donor-acceptor conjugated polymers from Br₂-TDP relies on palladium-catalyzed cross-coupling reactions. The two most prevalent methods, Stille and Suzuki polycondensation, offer distinct advantages and considerations. Understanding the catalytic cycles of these reactions is paramount for troubleshooting and optimizing polymer synthesis.
The Stille Coupling Reaction: This reaction involves the coupling of an organotin reagent with an organohalide. In our case, Br₂-TDP serves as the dihalide monomer, and a distannylated aromatic compound (e.g., 2,5-bis(trimethylstannyl)thiophene) acts as the organotin comonomer. The catalytic cycle, illustrated below, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: Catalytic cycle of the Stille cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of Br₂-TDP, forming a Pd(II) complex.
-
Transmetalation: The organic group from the organotin comonomer is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the desired product, regenerating the Pd(0) catalyst.
The Suzuki Coupling Reaction: This reaction couples an organoboron reagent (e.g., a boronic acid or boronic ester) with an organohalide. For the synthesis of TDP-based polymers, Br₂-TDP would be reacted with a diboronic acid or ester comonomer. The catalytic cycle is similar to the Stille reaction but involves a base-assisted transmetalation step.
Figure 2: Catalytic cycle of the Suzuki cross-coupling reaction.
The choice between Stille and Suzuki coupling often depends on the stability and accessibility of the comonomers. Organotin reagents used in Stille coupling are often more reactive but are also highly toxic. Organoboron compounds for Suzuki coupling are generally less toxic and more stable, but the reaction can be sensitive to the choice of base and solvent.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed guide for the synthesis of a representative conjugated polymer, poly[4,7-bis(thiophen-2-yl)-[1][2][4]thiadiazolo[3,4-c]pyridine-alt-thiophene] (P(TDP-T)), via Stille polycondensation. All procedures should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques to prevent catalyst deactivation and side reactions.
Protocol 1: Synthesis of the Monomer 4,7-Dibromo-thiadiazolo[3,4-c]pyridine (Br₂-TDP)
A safe and efficient synthesis of 4,7-dibromo[1][2][4]thiadiazolo[3,4-d]pyridazine, a related compound, has been reported, and similar principles can be applied.[4][5][6][7] The synthesis of the title compound has also been described in the literature.[8]
Protocol 2: Stille Polycondensation for P(TDP-T) Synthesis
This protocol is adapted from established procedures for the synthesis of similar donor-acceptor conjugated polymers.
| Reagent | Molar Equiv. | Amount | CAS Number |
| 4,7-Dibromo-thiadiazolo[3,4-c]pyridine | 1.0 | (as calculated) | N/A |
| 2,5-Bis(trimethylstannyl)thiophene | 1.0 | (as calculated) | 87754-08-3 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 0.01-0.02 | (as calculated) | 51364-51-3 |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | 0.04-0.08 | (as calculated) | 6163-58-2 |
| Anhydrous Toluene | - | (to achieve desired concentration) | 108-88-3 |
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add equimolar amounts of 4,7-Dibromo-thiadiazolo[3,4-c]pyridine and 2,5-bis(trimethylstannyl)thiophene.
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst (Pd₂(dba)₃) and the phosphine ligand (P(o-tol)₃).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a monomer concentration of approximately 0.1 M.
-
Degassing: Bubble argon or nitrogen through the solution for 20-30 minutes to ensure it is thoroughly deoxygenated.
-
Polymerization: Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously for 24-48 hours. The reaction mixture will typically darken as the polymer forms.
-
End-capping: To terminate the polymerization and cap the polymer chains, add a small amount of 2-bromothiophene and stir for an additional 2 hours, followed by the addition of 2-(tributylstannyl)thiophene and stirring for another 2 hours.
-
Precipitation: Cool the reaction mixture to room temperature and pour it into a large volume of vigorously stirring methanol. The polymer will precipitate as a solid.
-
Collection: Collect the precipitated polymer by filtration using a Büchner funnel.
Protocol 3: Purification by Soxhlet Extraction
Purification of the crude polymer is crucial to remove residual catalyst, unreacted monomers, and low molecular weight oligomers, all of which can negatively impact the material's performance.[1][3]
Figure 3: Workflow for the purification of conjugated polymers via Soxhlet extraction.
Procedure:
-
Place the crude polymer in a cellulose extraction thimble.
-
Sequentially wash the polymer in a Soxhlet extractor with the following solvents, each for 24 hours:
-
Methanol (to remove inorganic salts and polar impurities)
-
Acetone (to remove residual monomers and small oligomers)
-
Hexane (to remove low molecular weight oligomers)
-
-
Extract the desired polymer fraction with chloroform or another suitable solvent in which the polymer is soluble.
-
Concentrate the chloroform solution and precipitate the purified polymer into methanol.
-
Collect the polymer by filtration and dry under vacuum at 40-50 °C for 24 hours.
Characterization of Thiadiazolo[3,4-c]pyridine-Based Polymers
Thorough characterization is essential to confirm the structure, molecular weight, and optoelectronic properties of the synthesized polymer.
1. Gel Permeation Chromatography (GPC)
GPC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the polymer.
| Parameter | Typical Condition |
| Mobile Phase | Tetrahydrofuran (THF) or Chloroform |
| Column | Polystyrene-divinylbenzene (PS-DVB) |
| Calibration | Polystyrene standards |
| Detector | Refractive Index (RI) or UV-Vis |
| Flow Rate | 1.0 mL/min |
| Temperature | 35-40 °C |
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of the polymer and confirming successful polymerization. The disappearance of signals corresponding to the protons adjacent to the bromine and tin atoms of the monomers, and the appearance of new signals in the aromatic region, indicate polymer formation.
3. UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic absorption properties of the polymer in both solution and thin-film form. The absorption maximum (λₘₐₓ) and the absorption edge are key parameters for determining the optical bandgap of the material. A red-shift in the absorption spectrum from solution to thin film is often indicative of intermolecular π-π stacking in the solid state.[6]
Conclusion and Future Outlook
The use of 4,7-Dibromo-thiadiazolo[3,4-c]pyridine as a building block in conjugated polymers offers a versatile platform for the development of advanced materials with tailored optoelectronic properties. The Stille and Suzuki cross-coupling reactions provide reliable and adaptable methods for the synthesis of these polymers. By carefully controlling the reaction conditions and implementing rigorous purification protocols, researchers can obtain high-purity materials suitable for a range of applications, from next-generation solar cells to innovative biomedical devices. Further exploration of comonomer design and polymer architecture will undoubtedly unlock even greater potential for this promising class of materials.
References
-
Ming, S., Zhen, S., Lin, K., Zhao, L., Xu, J., & Lu, B. (2015). Thiadiazolo[3,4-c]pyridine as an Acceptor toward Fast-Switching Green Donor–Acceptor-Type Electrochromic Polymer with Low Bandgap. ACS Applied Materials & Interfaces, 7(21), 11089–11098. [Link]
-
Ming, S., Zhen, S., Lin, K., Zhao, L., Xu, J., & Lu, B. (2015). Thiadiazolo[3,4-c]pyridine as an Acceptor toward Fast-Switching Green Donor-Acceptor-Type Electrochromic Polymer with Low Bandgap. PubMed, 25955881. [Link]
-
Seitz, D. E., Lee, S.-H., Hanson, R. N., & Bottaro, J. C. (1983). Synthesis and Reactivity of the 2,5-Bis(Trimethylstannyl) Derivatives of Thiophene and Furan. Synthetic Communications, 13(2), 121-128. [Link]
-
Chmovzh, T. N., Knyazeva, E. A., & Rakitin, O. A. (2018). Safe Synthesis of 4,7-Dibromo[1][2][4]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Molecules, 23(10), 2568. [Link]
-
Chmovzh, T. N., Knyazeva, E. A., & Rakitin, O. A. (2018). Safe Synthesis of 4,7-Dibromo[1][2][4]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. ResearchGate. [Link]
-
Knyazeva, E. A., Chmovzh, T. N., & Rakitin, O. A. (2021). 4,7-Bis(dodecylthio)-[1][2][4]thiadiazolo[3,4-c]pyridine. Molbank, 2021(4), M1288. [Link]
-
González-Antonio, O., Navarro Villalobos, M., Vázquez-Alvarado, M. M., Santillan, R., Flores-Pérez, B., Romero-Ávila, M., & Farfán, N. (2019). On the nucleophilic derivatization of 4,7-dibromo-[1][2][4]thiadiazolo[3,4-c]pyridine: basis for biologically interesting species and building blocks for organic materials. New Journal of Chemistry, 43(26), 10527-10535. [Link]
-
Ming, S., et al. (2015). Thiadiazolo[3,4-c]pyridine as an Acceptor toward Fast-Switching Green Donor–Acceptor-Type Electrochromic Polymer with Low Bandgap. ACS Applied Materials & Interfaces, 7(21), 11089-11098. [Link]
-
Knyazeva, E. A., Chmovzh, T. N., & Rakitin, O. A. (2021). 4,7-Bis(dodecylthio)-[1][2][4]thiadiazolo[3,4-c]pyridine. Molbank, 2021(4), M1288. [Link]
-
Manjunatha, M. G., Adhikari, A. V., Hegde, P. K., & Philip, R. (2009). Optical characterization of a new Donor-acceptor type conjugated polymer derived from 3,4-diphenylthiophene. ResearchGate. [Link]
-
Ming, S., Zhen, S., Lin, K., Zhao, L., Xu, J., & Lu, B. (2015). Thiadiazolo[3,4-c]pyridine as an Acceptor toward Fast-Switching Green Donor–Acceptor-Type Electrochromic Polymer with Low Bandgap. ACS Applied Materials & Interfaces, 7(21), 11089–11098. [Link]
-
Chmovzh, T. N., Knyazeva, E. A., & Rakitin, O. A. (2018). Safe Synthesis of 4,7-Dibromo[1][2][4]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Molecules, 23(10), 2568. [Link]
Sources
- 1. Donor–acceptor conjugated polymers as high-mobility semiconductors: prospects for organic thermoelectrics - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Thiadiazolo[3,4-c]pyridine as an Acceptor toward Fast-Switching Green Donor-Acceptor-Type Electrochromic Polymer with Low Bandgap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Note: Synthesis of High-Performance Donor-Acceptor Copolymers Using 4,7-Dibromo-thiadiazolo[3,4-c]pyridine
Abstract
This guide provides a detailed protocol for the synthesis of donor-acceptor (D-A) conjugated copolymers utilizing the potent electron-accepting monomer, 4,7-Dibromo-thiadiazolo[3,4-c]pyridine. The incorporation of the thiadiazolo[3,4-c]pyridine (PT) unit is a strategic approach to developing low-bandgap semiconducting polymers for high-performance organic electronic devices, such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).[1] The PT moiety is known to be a stronger electron acceptor compared to its benzothiadiazole (BT) analog, which can lead to enhanced intramolecular charge-transfer characteristics and favorable tuning of frontier molecular orbital energy levels.[2][3][4] This document outlines a reliable Stille cross-coupling polymerization procedure, discusses essential characterization techniques, and offers insights into the structure-property relationships that govern device performance.
Introduction: The Role of Thiadiazolo[3,4-c]pyridine in D-A Copolymers
Donor-acceptor (D-A) copolymers represent a cornerstone of modern organic electronics. By alternating electron-rich (donor) and electron-deficient (acceptor) units along a polymer backbone, it is possible to precisely tune the material's optical and electronic properties.[5] The energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be modulated, directly impacting the optical bandgap and charge transport characteristics.[1][2]
The 4,7-disubstituted[2][6][7]thiadiazolo[3,4-c]pyridine (PT) moiety has emerged as a superior acceptor unit.[3] Its strong electron-accepting nature, arising from the fusion of a thiadiazole ring with a pyridine ring, facilitates the synthesis of polymers with narrow bandgaps and deep HOMO/LUMO energy levels.[2][3][6] These properties are highly desirable for applications in organic solar cells, where they can lead to broader absorption of the solar spectrum, and in OFETs, where they can improve charge carrier mobility.[2][6] This guide details the synthesis of a representative D-A copolymer via Stille polymerization, a robust and versatile method for forming carbon-carbon bonds in conjugated polymer synthesis.[6][7]
Experimental Protocol: Stille Polymerization
This section provides a step-by-step protocol for the synthesis of a copolymer comprising 4,7-Dibromo-thiadiazolo[3,4-c]pyridine as the acceptor and a distannylated indacenodithiophene derivative as the donor.
Materials and Reagents
| Reagent | Formula | Purity | Supplier | Notes |
| 4,7-Dibromo-thiadiazolo[3,4-c]pyridine | C₅HBr₂N₃S | >98% | Various | Synthesize or purchase. |
| Distannylated Donor Monomer¹ | Varies | >98% | Various | e.g., 2,6-bis(trimethylstannyl)-indacenodithiophene |
| Tris(dibenzylideneacetone)dipalladium(0) | Pd₂(dba)₃ | >97% | Various | Catalyst precursor. |
| Tri(o-tolyl)phosphine | P(o-tolyl)₃ | >98% | Various | Ligand. |
| Anhydrous Chlorobenzene | C₆H₅Cl | >99.8% | Various | Reaction solvent. Must be degassed. |
| Anhydrous Dimethylformamide (DMF) | C₃H₇NO | >99.8% | Various | Co-solvent. Must be degassed. |
¹Note: The choice of donor monomer is critical and will define the final properties of the copolymer. Indacenodithiophene is used here as a representative high-performance donor.
Experimental Workflow Diagram
Caption: Overall workflow for copolymer synthesis.
Step-by-Step Synthesis Procedure
-
Glassware Preparation: A 100 mL two-neck Schlenk flask equipped with a magnetic stir bar and a reflux condenser is dried in an oven overnight and cooled under a stream of dry argon.
-
Reagent Charging: To the flask, add 4,7-Dibromo-thiadiazolo[3,4-c]pyridine (1.0 mmol), the distannylated donor monomer (1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol), and tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.08 mmol).
-
Why this is done: The palladium complex and phosphine ligand form the active Pd(0) catalyst in situ. The 1:4 ratio of Pd₂(dba)₃ to ligand is crucial for catalyst stability and activity.
-
-
Solvent Addition: The flask is evacuated and backfilled with argon three times. Then, 20 mL of anhydrous, degassed chlorobenzene and 2 mL of anhydrous, degassed DMF are added via cannula.
-
Why this is done: Removing oxygen by degassing is critical as O₂ can oxidize and deactivate the Pd(0) catalyst. DMF is added as a co-solvent to improve the solubility of the growing polymer chains.
-
-
Polymerization: The reaction mixture is heated to 110 °C and stirred vigorously under a positive pressure of argon for 48 hours. The solution will typically become dark and viscous as the polymer forms.
-
Workup - Precipitation: After cooling to room temperature, the viscous solution is slowly poured into 400 mL of vigorously stirring methanol. A fibrous or powdered precipitate should form.
-
Why this is done: The polymer is insoluble in methanol, causing it to precipitate out while catalyst residues and unreacted monomers remain dissolved.
-
-
Purification - Soxhlet Extraction: The crude polymer is collected by filtration and loaded into a Soxhlet thimble. It is then sequentially extracted with methanol, acetone, and hexane to remove oligomers and catalyst residues. The final polymer is extracted with chloroform.
-
Why this is done: Soxhlet extraction is a highly effective method for purifying polymers. The series of solvents with increasing polarity removes different impurities, ensuring a high-purity final product.
-
-
Final Precipitation and Drying: The chloroform fraction is concentrated to about 50 mL and precipitated again into 500 mL of methanol. The final polymer is collected by filtration and dried under vacuum at 40 °C overnight.
Polymer Characterization
Verifying the structure and properties of the synthesized copolymer is a critical step. The following techniques are essential for a thorough analysis.
Structural and Molecular Weight Analysis
-
¹H NMR Spectroscopy: Confirms the successful incorporation of both donor and acceptor units into the polymer backbone by identifying characteristic proton signals.
-
Gel Permeation Chromatography (GPC): Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A high molecular weight and a PDI between 1.5 and 2.5 are typically indicative of a successful polymerization.
Optoelectronic Property Analysis
-
UV-Vis Spectroscopy: Analysis of the polymer in solution and as a thin film reveals its absorption spectrum. The absorption onset is used to calculate the optical bandgap (Eg), a key parameter for photovoltaic applications. Copolymers incorporating the PT unit typically show broad absorption bands extending into the near-infrared region.[6]
-
Cyclic Voltammetry (CV): This electrochemical technique is used to determine the HOMO and LUMO energy levels of the polymer. The onset oxidation and reduction potentials are measured and referenced against a standard (e.g., Fc/Fc⁺) to calculate the energy levels.[2]
Reaction Scheme
Caption: Stille polymerization reaction scheme.
Expected Results and Applications
Copolymers synthesized with 4,7-Dibromo-thiadiazolo[3,4-c]pyridine typically exhibit low optical bandgaps, often in the range of 1.1 to 1.6 eV.[3][6] Their deep HOMO levels contribute to high open-circuit voltages in solar cells and good ambient stability in transistors. The strong intramolecular charge transfer gives rise to broad and strong absorption profiles, making them excellent candidates for the active layer in bulk heterojunction solar cells, where power conversion efficiencies exceeding several percent have been reported.[6] Furthermore, their ordered packing and charge transport properties have led to high hole carrier mobilities in OFETs.[6]
References
-
ResearchGate. Synthesis and electronic properties of thiadiazole[3,4-c]pyridine copolymers for solar cell application | Request PDF. Available from: [Link]
-
Journal of Materials Chemistry. High-mobility low-bandgap conjugated copolymers based on indacenodithiophene and thiadiazolo[3,4-c]pyridine units for thin film transistor and photovoltaic applications. Available from: [Link]
-
PubMed. Thiadiazolo[3,4-c]pyridine as an Acceptor toward Fast-Switching Green Donor-Acceptor-Type Electrochromic Polymer with Low Bandgap. Available from: [Link]
-
ACS Applied Materials & Interfaces. Thiadiazolo[3,4-c]pyridine as an Acceptor toward Fast-Switching Green Donor–Acceptor-Type Electrochromic Polymer with Low Bandgap. Available from: [Link]
-
MDPI. Thiadiazolobenzotriazole-Based Donor–Acceptor Terpolymers That Can Be Processed from Green Solvents and Deliver 950 nm Emission in Light-Emitting Electrochemical Cells. Available from: [Link]
-
MDPI. Safe Synthesis of 4,7-Dibromo[2][6][7]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Available from: [Link]
-
ResearchGate. Suzuki cross-coupling reactions of 4,7-dibromo[2][6][7]selenadiazolo[3,4-c]pyridine – a path to new solar cell components. Available from: [Link]
-
Journal of Materials Chemistry C. Benzothiadiazole and its π-extended, heteroannulated derivatives: useful acceptor building blocks for high-performance donor–acceptor polymers in organic electronics. Available from: [Link]
-
RSC Publishing. A palladium complex confined in a thiadiazole-functionalized porous conjugated polymer for the Suzuki–Miyaura coupling reaction. Available from: [Link]
-
RSC Publishing. Chalcogenodiazolo[3,4-c]pyridine based donor–acceptor–donor polymers for green and near-infrared electrochromics. Available from: [Link]
-
MDPI. Safe Synthesis of 4,7-Dibromo[2][6][7]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Available from: [Link]
-
Allied Academies. Synthesis of heteroatomic-thiazolebased-copolymers for organic. Available from: [Link]
-
MDPI. Safe Synthesis of 4,7-Dibromo[2][6][7]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Available from: [Link]
-
MDPI. Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Application in Optoelectronic Devices. Available from: [Link]
Sources
- 1. Benzothiadiazole and its π-extended, heteroannulated derivatives: useful acceptor building blocks for high-performance donor–acceptor polymers in organic electronics - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Thiadiazolo[3,4-c]pyridine as an Acceptor toward Fast-Switching Green Donor-Acceptor-Type Electrochromic Polymer with Low Bandgap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. High-mobility low-bandgap conjugated copolymers based on indacenodithiophene and thiadiazolo[3,4-c]pyridine units for thin film transistor and photovoltaic applications - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Thiadiazolobenzotriazole-Based Donor–Acceptor Terpolymers That Can Be Processed from Green Solvents and Deliver 950 nm Emission in Light-Emitting Electrochemical Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 4,7-Dibromo-thiadiazolo[3,4-c]pyridine in High-Efficiency Organic Solar Cells
Application Notes & Protocols: The Strategic Use of 4,7-Dibromo-[1][2][3]thiadiazolo[3,4-c]pyridine in High-Efficiency Organic Solar Cells
Foreword: The Imperative for Advanced Electron Acceptors
The field of organic photovoltaics (OPVs) has undergone a paradigm shift, moving away from fullerene-based acceptors towards a new generation of non-fullerene acceptors (NFAs).[1][2][3][4] This evolution is driven by the inherent limitations of fullerenes, such as their weak absorption in the visible spectrum and limited tunability of energy levels.[3] NFAs, in contrast, offer vast synthetic versatility, allowing for precise control over optical and electronic properties.[1][5] This fine-tuning is critical for optimizing the donor-acceptor interface, which is the heart of an organic solar cell (OSC).
At the core of many leading NFAs is a strategic combination of electron-donating and electron-accepting moieties. The[1][2]thiadiazolo[3,4-c]pyridine (PT) unit has emerged as a particularly potent electron-accepting building block.[6][7] Its strong electron-withdrawing nature, which is greater than that of the widely used benzothiadiazole (BT) unit, allows for the creation of materials with low bandgaps and tailored energy levels.[6][8] The key precursor for introducing this powerful acceptor unit into complex molecular architectures is 4,7-Dibromo-[9][1][2]thiadiazolo[3,4-c]pyridine . This application note provides a comprehensive guide to the strategic use of this building block, from the synthesis of novel acceptors to the fabrication and characterization of high-performance organic solar cells.
The Thiadiazolo[3,4-c]pyridine (PT) Core: A Superior Acceptor Unit
The efficacy of an NFA is fundamentally linked to the electron-accepting strength of its core. The PT unit's superiority over its analog, benzothiadiazole (BT), stems from the replacement of a benzene ring with a pyridine ring. The nitrogen atom in the pyridine ring is more electronegative than a carbon atom, which intensifies the electron-deficient character of the entire heterocyclic system.[6][8]
Causality of Enhanced Performance:
-
Lower LUMO Level: The stronger electron-withdrawing nature of the PT core effectively lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the resulting NFA.[8] This is crucial for achieving a large energy offset with the donor material, which facilitates efficient exciton dissociation.
-
Tunable Bandgap: By incorporating the PT unit, chemists can design molecules that absorb light deeper into the red and near-infrared regions of the solar spectrum, thereby increasing the short-circuit current density (Jsc) of the solar cell.[8][10][11]
-
Versatile Synthesis: The 4,7-dibromo substitution provides two reactive sites for synthetic elaboration. These bromine atoms are excellent leaving groups for palladium-catalyzed cross-coupling reactions, such as Stille, Suzuki, and Buchwald-Hartwig reactions.[12][13][14] This allows for the straightforward attachment of various π-conjugated flanking groups, enabling the construction of diverse A-D-A (Acceptor-Donor-Acceptor) or D-A-π-A (Donor-Acceptor-π-bridge-Acceptor) type molecules.[8][15]
General Synthesis Pathway for PT-Based Acceptors
The synthesis of high-performance NFAs from 4,7-Dibromo-[9][1][2]thiadiazolo[3,4-c]pyridine is a testament to modern synthetic organic chemistry. The process typically involves a palladium-catalyzed cross-coupling reaction to attach electron-donating or π-conjugated side arms.
Caption: General synthesis of PT-based NFAs.
Protocol: Fabrication of High-Efficiency Organic Solar Cells
This section provides a detailed, step-by-step protocol for fabricating an inverted-architecture organic solar cell. This architecture (ITO/ETL/Active Layer/HTL/Anode) is often preferred for its enhanced stability.
Materials & Reagents
-
Substrates: Indium Tin Oxide (ITO) coated glass slides.
-
Electron Transport Layer (ETL): Zinc oxide (ZnO) nanoparticle solution or a conjugated polymer electrolyte like PFN-Br.
-
Donor Material: A high-performance polymer donor, e.g., PM6 (PBDB-T-2F).
-
Acceptor Material: A synthesized PT-based NFA.
-
Hole Transport Layer (HTL): Molybdenum(VI) oxide (MoO₃).
-
Anode: Silver (Ag) or Aluminum (Al).
-
Solvents: High-purity chloroform (CHCl₃) or chlorobenzene (CB).
-
Processing Additive: 1,8-Diiodooctane (DIO) or 1-chloronaphthalene (CN).
Step-by-Step Fabrication Workflow
Self-Validation: Each step includes a rationale explaining its importance, ensuring the protocol is a self-validating system for achieving optimal device performance.
-
Substrate Cleaning (Critical for Film Quality)
-
Procedure: Sequentially sonicate ITO substrates in baths of detergent (e.g., Alconox), deionized (DI) water, acetone, and isopropanol for 15 minutes each.
-
Causality: This rigorous cleaning process removes organic and inorganic contaminants from the ITO surface, ensuring a low-resistance ohmic contact and uniform deposition of subsequent layers. A pristine surface is essential for preventing shorts and maximizing charge collection.
-
Final Step: Dry the substrates under a stream of high-purity nitrogen and treat with UV-Ozone for 15 minutes immediately before use to increase the surface work function and improve wettability.
-
-
Electron Transport Layer (ETL) Deposition
-
Procedure: Inside a nitrogen-filled glovebox, spin-coat the ZnO nanoparticle solution onto the cleaned ITO substrate at 3000 rpm for 30 seconds. Anneal the films at 150°C for 15 minutes.
-
Causality: The ETL facilitates the selective collection of electrons from the NFA while blocking holes. Proper annealing of the ZnO layer ensures the formation of a smooth, uniform film with high electron mobility.
-
-
Active Layer Preparation and Deposition
-
Procedure:
-
Prepare a blend solution by dissolving the donor polymer (e.g., PM6) and the PT-based acceptor in a 1:1.2 weight ratio in chloroform to a total concentration of ~15 mg/mL.
-
Add a processing additive, such as 0.5% v/v 1,8-diiodooctane (DIO).
-
Stir the solution on a hotplate at ~40°C for at least 2 hours to ensure complete dissolution.
-
-
Causality: The donor:acceptor ratio is critical for forming an optimal bicontinuous interpenetrating network. The additive DIO is a high-boiling-point solvent that slows the film drying process, allowing more time for the donor and acceptor molecules to self-organize into distinct, nano-scale domains. This optimized morphology is paramount for efficient exciton dissociation and charge transport.[16]
-
Deposition: Spin-coat the active layer solution onto the ETL-coated substrate at an optimized speed (e.g., 2000-3000 rpm) to achieve a target thickness of ~100 nm. Subsequently, anneal the film at a predetermined optimal temperature (e.g., 110°C) for 10 minutes.
-
-
Hole Transport Layer (HTL) and Anode Deposition
-
Procedure: Transfer the substrates to a high-vacuum thermal evaporator (<10⁻⁶ Torr).
-
Deposit a thin layer (~8-10 nm) of MoO₃.
-
Deposit a thicker layer (~100 nm) of Silver (Ag) as the top anode.
-
-
Causality: MoO₃ serves as an efficient HTL, providing an energetic match for extracting holes from the donor polymer and preventing electron leakage. The Ag anode provides a low-resistance contact to complete the circuit.
-
Caption: Experimental workflow for OSC fabrication.
Device Characterization and Performance Metrics
Accurate characterization is essential to evaluate the performance of the fabricated solar cells.
-
Current Density-Voltage (J-V) Analysis:
-
Protocol: Measure the J-V characteristics using a solar simulator calibrated to AM 1.5G (100 mW/cm²) illumination and a source measure unit.
-
Key Parameters:
-
Power Conversion Efficiency (PCE %): The overall efficiency of the device.
-
Open-Circuit Voltage (Voc): The maximum voltage at zero current.
-
Short-Circuit Current Density (Jsc): The maximum current density at zero voltage.
-
Fill Factor (FF %): A measure of the "squareness" of the J-V curve, indicating the efficiency of charge extraction.
-
-
-
External Quantum Efficiency (EQE) Measurement:
-
Protocol: Measure the EQE spectrum using a dedicated system with a monochromated light source and a calibrated reference photodiode.
-
Causality: EQE reveals the percentage of incident photons at each wavelength that are converted into collected electrons. Integrating the EQE spectrum against the solar spectrum provides a calculated Jsc value, which should closely match the value from the J-V measurement, thus validating the results.
-
Data Summary: Performance of PT-Based Acceptors
The versatility of the 4,7-Dibromo-[9][1][2]thiadiazolo[3,4-c]pyridine building block has led to the development of numerous high-performance NFAs. The table below summarizes the performance of representative devices.
| Donor Polymer | PT-Based Acceptor Name | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| PM6 | DTBTT-4Cl | 0.916 | 21.9 | 68.5 | 13.8 | [9] |
| PBDT-DTTBT | PC₇₁BM | 0.80 | 12.72 | 60.97 | 6.19 | [17] |
| PTBDTPT | (Used in OFET) | - | - | - | - | [18] |
Note: The table includes varied examples to show the utility of the core and its derivatives. PC₇₁BM is a fullerene derivative shown for comparison with a polymer containing a related BT unit. PTBDTPT was used in an Organic Field-Effect Transistor (OFET), demonstrating the versatility of the PT core in other organic electronics.
Conclusion and Future Outlook
4,7-Dibromo-[9][1][2]thiadiazolo[3,4-c]pyridine is an exceptionally valuable building block for the synthesis of next-generation non-fullerene acceptors. Its inherent strong electron-accepting properties and synthetic accessibility allow for the rational design of materials that push the boundaries of organic solar cell performance. The protocols outlined in this document provide a robust framework for researchers to fabricate and test devices using these advanced materials. Future work will likely focus on further functionalization of the PT core and the exploration of novel donor partners to minimize voltage losses and further enhance current generation, paving the way for even higher efficiencies and the eventual commercialization of organic photovoltaic technology.[1]
References
- 1. Recent progress in organic solar cells based on non-fullerene acceptors: materials to devices - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. Molecular electron acceptors for efficient fullerene-free organic solar cells - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Non-fullerene acceptors for organic solar cells | Semantic Scholar [semanticscholar.org]
- 5. ossila.com [ossila.com]
- 6. Thiadiazolo[3,4-c]pyridine as an Acceptor toward Fast-Switching Green Donor-Acceptor-Type Electrochromic Polymer with Low Bandgap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. New simple panchromatic dyes based on thiadiazolo[3,4-c]pyridine unit for dye-sensitized solar cells | CiNii Research [cir.nii.ac.jp]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. 4,7-Di-2-thienyl-2,1,3-benzothiadiazole with hexylthiophene side chains and a benzodithiophene based copolymer for efficient organic solar cells - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Synthesis and Photophysical Studies of Thiadiazole[3,4-c]pyridine Copolymer Based Organic Field-Effect Transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 4,7-Dibromo-thiadiazolo[3,4-c]pyridine in Dye-Sensitized Solar Cells (DSSCs): Advanced Application Notes and Protocols
Introduction: Strategic Integration of Thiadiazolo[3,4-c]pyridine for Advanced DSSC Sensitizers
In the relentless pursuit of highly efficient and stable dye-sensitized solar cells (DSSCs), the molecular architecture of the organic sensitizer is of paramount importance. The strategic design of donor-π-acceptor (D-π-A) dyes has been a cornerstone of this research, and a more sophisticated approach, the donor-acceptor-π-acceptor (D-A-π-A) architecture, has emerged as a particularly promising strategy. This design incorporates an auxiliary acceptor unit within the dye structure, which can significantly enhance light-harvesting capabilities, optimize energy levels, and improve overall photovoltaic performance.
This document provides a comprehensive guide to the application of 4,7-dibromo-[1][2][3]thiadiazolo[3,4-c]pyridine as a key building block for the synthesis of advanced D-A-π-A organic sensitizers for DSSCs. The inherent strong electron-withdrawing nature of the[1][2][3]thiadiazolo[3,4-c]pyridine (PT) moiety makes its 4,7-dibromo derivative an ideal precursor for creating dyes with broad absorption spectra extending into the near-infrared region. Compared to its benzothiadiazole (BT) counterpart, the PT unit offers a greater ability to tune the dye's HOMO and LUMO energy levels, a critical factor for efficient electron injection and dye regeneration in the DSSC operational cycle.
These notes will detail the synthesis of a representative D-A-π-A dye, provide a step-by-step protocol for the fabrication of a complete DSSC device, and present a summary of the expected photovoltaic performance, underpinned by the fundamental principles governing each experimental step.
I. Synthesis of a Representative D-A-π-A Sensitizer
The synthesis of D-A-π-A dyes from 4,7-dibromo-[1][2][3]thiadiazolo[3,4-c]pyridine typically involves sequential palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions. These methods allow for the regioselective introduction of the donor and the π-bridge/anchoring group moieties.
Diagram of the Synthetic Workflow
Caption: Synthetic route for a D-A-π-A dye.
Protocol: Synthesis of a D-A-π-A Dye via Sequential Suzuki and Stille Coupling
This protocol is a representative example and may require optimization for specific donor and π-bridge moieties.
Materials:
-
Donor-arylboronic acid (e.g., 4-(diphenylamino)phenylboronic acid)
-
5-(tributylstannyl)-2-(2-cyano-2-carboxyvinyl)thiophene tert-butyl ester
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene, Ethanol, Water (degassed)
-
Tetrahydrofuran (THF), Dichloromethane (DCM), Hexane
-
Trifluoroacetic acid (TFA)
-
Silica gel for column chromatography
Procedure:
-
Step 1: Suzuki Coupling (Introduction of the Donor)
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 4,7-dibromo-[1][2][3]thiadiazolo[3,4-c]pyridine (1.0 eq) and the donor-arylboronic acid (1.1 eq) in a degassed mixture of toluene, ethanol, and 2M aqueous K₂CO₃ solution (4:1:1 v/v/v).
-
Add Pd(PPh₃)₄ (5 mol%) to the mixture.
-
Reflux the reaction mixture at 90 °C for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and extract with DCM.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the mono-substituted intermediate.
-
-
Step 2: Stille Coupling (Introduction of the π-Bridge and Anchor)
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the mono-substituted intermediate from Step 1 (1.0 eq) and the stannylated π-bridge-anchor precursor (1.2 eq) in anhydrous, degassed toluene.
-
Add Pd(PPh₃)₄ (5 mol%) to the mixture.
-
Reflux the reaction mixture at 110 °C for 24-48 hours, monitoring by TLC.
-
After completion, cool the reaction, and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the protected D-A-π-A dye.
-
-
Step 3: Deprotection of the Anchoring Group
-
Dissolve the protected dye in a mixture of DCM and TFA (1:1 v/v).
-
Stir the solution at room temperature for 12 hours.
-
Remove the solvent and excess acid under reduced pressure to yield the final D-A-π-A dye.
-
II. Fabrication of Dye-Sensitized Solar Cells
The fabrication of a DSSC is a multi-step process that requires careful preparation of each component to ensure optimal performance.
Diagram of the DSSC Fabrication Workflow
Caption: Workflow for DSSC fabrication and testing.
Protocol: DSSC Fabrication
Materials:
-
Fluorine-doped Tin Oxide (FTO) coated glass
-
TiO₂ paste (e.g., from commercial sources or prepared in-house[1])
-
Synthesized D-A-π-A dye
-
Solvent for dye solution (e.g., a mixture of acetonitrile and tert-butanol)
-
Chenodeoxycholic acid (CDCA) as a co-adsorbent
-
Iodide/triiodide-based electrolyte (e.g., 0.6 M 1-butyl-3-methylimidazolium iodide, 0.03 M I₂, 0.1 M guanidinium thiocyanate, and 0.5 M 4-tert-butylpyridine in a mixture of acetonitrile and valeronitrile)
-
Platinum-coated FTO glass for the counter electrode
-
Thermoplastic sealant (e.g., Surlyn)
Procedure:
-
Photoanode Preparation
-
Clean the FTO glass substrates by sonicating in a sequence of detergent, deionized water, and ethanol.
-
Apply a layer of TiO₂ paste onto the conductive side of the FTO glass using the doctor-blade technique. The thickness of the layer can be controlled by using adhesive tape as a spacer.
-
Dry the TiO₂ film at 125 °C for 5 minutes.
-
Sinter the TiO₂-coated glass in a furnace with a programmed heating ramp, typically holding at 450-500 °C for 30 minutes to ensure good particle necking and removal of organic binders[1].
-
Allow the photoanodes to cool to room temperature.
-
-
Dye Sensitization
-
Prepare a dye solution of the synthesized D-A-π-A dye (e.g., 0.3 mM) and a co-adsorbent like CDCA (e.g., 3 mM) in a suitable solvent mixture. The co-adsorbent helps to prevent dye aggregation on the TiO₂ surface.
-
Immerse the TiO₂ photoanodes in the dye solution and keep them in the dark for 12-24 hours at room temperature.
-
After sensitization, rinse the photoanodes with the same solvent used for the dye solution to remove any non-adsorbed dye molecules.
-
-
Cell Assembly
-
Place a thermoplastic sealant frame on the sensitized photoanode.
-
Position the platinum-coated counter electrode on top of the sealant, with the conductive side facing the photoanode.
-
Seal the two electrodes together by heating the assembly on a hot plate while applying gentle pressure.
-
-
Electrolyte Filling
-
Introduce the iodide/triiodide electrolyte into the cell through pre-drilled holes in the counter electrode via vacuum backfilling or capillary action.
-
Seal the holes with a small piece of sealant and a coverslip to prevent electrolyte leakage.
-
III. Photovoltaic Characterization
The performance of the fabricated DSSCs is evaluated by measuring their current-voltage (J-V) characteristics under simulated sunlight and their incident photon-to-current conversion efficiency (IPCE).
Protocol: Photovoltaic Measurements
Equipment:
-
Solar simulator (AM 1.5G, 100 mW/cm²)
-
Source measure unit (e.g., Keithley 2400)
-
Monochromator with a light source (e.g., Xenon lamp) for IPCE measurement
-
Calibrated reference silicon photodiode
Procedure:
-
J-V Measurement
-
Place the fabricated DSSC under the solar simulator. The light intensity should be calibrated to 100 mW/cm² using a reference silicon photodiode.
-
Connect the photoanode and counter electrode to the source measure unit.
-
Sweep the voltage from a reverse bias to a forward bias and measure the corresponding current to obtain the J-V curve.
-
From the J-V curve, determine the key photovoltaic parameters: short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (PCE). The PCE is calculated using the formula: PCE (%) = (Jsc × Voc × FF) / P_in × 100 where P_in is the incident light power density.
-
-
IPCE Measurement
-
Illuminate the DSSC with monochromatic light from the monochromator at different wavelengths.
-
Measure the short-circuit current generated at each wavelength.
-
The IPCE is calculated as: IPCE (%) = (1240 × Jsc(λ)) / (λ × P_in(λ)) × 100 where Jsc(λ) is the short-circuit current density at a specific wavelength λ, and P_in(λ) is the incident power density of the monochromatic light at that wavelength.
-
IV. Expected Performance and Data Analysis
Dyes incorporating the[1][2][3]thiadiazolo[3,4-c]pyridine acceptor are expected to exhibit broad absorption spectra extending into the red and near-infrared regions, leading to higher Jsc values compared to dyes with weaker acceptors.
| Dye Architecture | Donor Moiety | Auxiliary Acceptor | π-Bridge | Anchoring Group | Voc (V) | Jsc (mA/cm²) | FF | PCE (%) | Reference |
| D-A-π-A | Triphenylamine | [1][2][3]Thiadiazolo[3,4-c]pyridine | Thiophene | Cyanoacrylic Acid | 0.67 | 12.61 | 0.74 | 6.11 | [4] |
| D-π-A-π-A | Dithienogermole | [1][2][3]Thiadiazolo[3,4-c]pyridine | Thiophene | Cyanoacrylic Acid | ~0.55 | ~8.0 | ~0.63 | 2.76 | [5] |
| D-A-π-A | Indoline | Benzo[d][1][2][5]thiadiazole | Thiophene | Cyanoacrylic Acid | 0.69 | 11.23 | 0.67 | 5.17 |
Note: The performance of DSSCs is highly dependent on the specific materials and fabrication conditions.
V. Concluding Remarks
The use of 4,7-dibromo-[1][2][3]thiadiazolo[3,4-c]pyridine as a precursor for D-A-π-A organic sensitizers represents a significant advancement in the design of high-performance DSSCs. The strong electron-accepting nature of the thiadiazolopyridine core allows for the synthesis of dyes with panchromatic light absorption and optimized energy levels, leading to improved power conversion efficiencies. The protocols detailed in this document provide a robust framework for researchers to synthesize these advanced dyes and fabricate efficient DSSCs. Further molecular engineering of the donor and π-bridge components, in conjunction with the powerful thiadiazolopyridine acceptor, holds the key to pushing the boundaries of DSSC performance.
References
- Selyanin, I. O., et al. (2020).
- Mao, J., et al. (2013). Thiadiazolo[3,4-c]pyridine Acceptor Based Blue Sensitizers for High Efficiency Dye-Sensitized Solar Cells. The Journal of Physical Chemistry C.
- Adachi, Y., et al. (2016). Synthesis of organic photosensitizers containing dithienogermole and thiadiazolo[3,4-c]pyridine units for dye-sensitized solar cells. Dalton Transactions.
- Karak, S., et al. (2015). Fabrication and characterization of dye sensitized solar cells: A photographic guide. CORE.
- Zekry, A., & Sinicco, I. (2020). How to calculate the current density (Jsc)
- Ahmad, Z., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)
-
Ying, Y., et al. (2012). Synthesis and photovoltaic properties of new[1][2][3]thiadiazolo[3,4-c]pyridine-based organic Broadly absorbing sensitizers for dye-sensitized solar cells. Journal of Materials Chemistry.
- University of Massachusetts Boston. (n.d.). Power Conversion Efficiency of a Dye-Sensitized Solar Cell.
- Gamry Instruments. (n.d.). DSSC: Dye Sensitized Solar Cells.
-
Tsorieva, A. V., et al. (2019).[1][2][3]Thiadiazolo[3,4-d]Pyridazine as an Internal Acceptor in the D-A-π-A Organic Sensitizers for Dye-Sensitized Solar Cells. Molecules.
-
Belskaya, N. P., et al. (2015). Suzuki cross-coupling reactions of 4,7-dibromo[1][2][3]selenadiazolo[3,4-c]pyridine – a path to new solar cell components. Tetrahedron Letters.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 4-(bromomethyl)thiazole.
- University of Wisconsin-Madison MRSEC. (n.d.). Dye Sensitized Solar Cell (DSSC).
- Jameel, D. A., et al. (2022). Fabrication and characterization of highly efficient dye-sensitized solar cells with composited dyes. Journal of Ovonic Research.
- Atli, A., et al. (2019). St. Lucie cherry, yellow jasmine, and madder berries as novel natural sensitizers for dye‐sensitized solar cells.
- Wang, M., et al. (2010). An organic redox electrolyte to rival triiodide/iodide in dye-sensitized solar cells.
- Deshmukh, M. B., Al-Taee, A., & Adhikari, S. G. (2020). How can I prepare triiodide/iodide solution to use as electrolyte?
- Yadav, I. S., & Misra, R. (2022). Phenothiazine and phenothiazine-5,5dioxide-based push-pull derivatives: Synthesis, photophysical, electrochemical and computational studies. Journal of Photochemistry and Photobiology A: Chemistry.
- Fang, X., et al. (2004). Effect of the thickness of the Pt film coated on a counter electrode on the performance of a dye-sensitized solar cell. Journal of Electroanalytical Chemistry.
- Wang, Q., et al. (2005). Electrochemical Impedance Spectroscopic Analysis of Dye-Sensitized Solar Cells. The Journal of Physical Chemistry B.
-
Kirtan, T. V., et al. (2021). Novel D-A-π-A1 Type Organic Sensitizers from 4,7-Dibromobenzo[d][1][2][5]thiadiazole and Indoline Donors for Dye-Sensitized Solar Cells. Molecules.
- Lu, F., et al. (2006). A simple catalyst precursor prepared in situ from palladium acetate and triphenylphosphine shows high activity for the Suzuki cross-coupling reaction of benzylic bromides and chlorides with aryl boronic acids.
-
Tsvetkov, D. S., et al. (2021). Novel D-A-π-A1 Type Organic Sensitizers from 4,7-Dibromobenzo[d][1][2][5]thiadiazole and Indoline Donors for Dye-Sensitized Solar Cells. Molecules.
- Bako, E., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Organic & Biomolecular Chemistry.
- Johansson, D. (2015). Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal.
Sources
- 1. Synthesis of organic photosensitizers containing dithienogermole and thiadiazolo[3,4-c]pyridine units for dye-sensitized solar cells - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. [1,2,5]Thiadiazolo[3,4-d]Pyridazine as an Internal Acceptor in the D-A-π-A Organic Sensitizers for Dye-Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,7-Dibromo-thiadiazolo[3,4-c]pyridine
Welcome to the technical support guide for the synthesis of 4,7-Dibromo-thiadiazolo[3,4-c]pyridine. This resource is designed for researchers, medicinal chemists, and materials scientists who are working with this important heterocyclic building block. As a key intermediate in the development of organic semiconductors and pharmaceuticals, achieving a high-yield, high-purity synthesis is critical.[1][2] This guide provides in-depth answers to common challenges, detailed experimental protocols, and the scientific rationale behind our recommendations.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield for 4,7-Dibromo-thiadiazolo[3,4-c]pyridine is consistently low. What are the most critical steps to optimize?
A1: Low overall yield is a common challenge that typically stems from two key areas: the cyclization to form the thiadiazolo[3,4-c]pyridine core and, more frequently, the subsequent dibromination step.
-
Cyclization Efficiency: The initial formation of the thiadiazole ring from a suitable precursor like 3,4-diaminopyridine is foundational. Incomplete cyclization will carry unreacted starting material forward, complicating downstream purification and lowering the theoretical maximum yield. Ensure your starting diamine is pure and the reaction is driven to completion, which can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Bromination Conditions: This is the most critical step to optimize. The thiadiazolo[3,4-c]pyridine ring system is electron-deficient, making electrophilic aromatic substitution (bromination) challenging and often requiring harsh conditions.[2] These harsh conditions can lead to side reactions or decomposition. The key is to find a balance between reactivity and substrate stability. Key parameters to optimize include the choice of brominating agent, solvent, temperature, and reaction time.
Q2: During the bromination step, I am getting a mixture of mono-brominated and di-brominated products. How can I improve the selectivity for the di-bromo compound?
A2: The formation of a mixture of mono- and di-brominated products indicates that the reaction is not proceeding to completion or that the reaction conditions are not sufficiently forcing for the second bromination. The second substitution is typically slower than the first because the introduction of an electron-withdrawing bromine atom further deactivates the ring.
To favor the formation of the 4,7-dibromo product, consider the following adjustments:
-
Increase Equivalents of Brominating Agent: A common strategy is to increase the molar equivalents of the brominating agent (e.g., N-bromosuccinimide or Bromine). Instead of 2.0 equivalents, try using 2.2 to 2.5 equivalents to ensure there is sufficient reagent to drive the reaction to completion.[4]
-
Increase Reaction Temperature and/or Time: Carefully increasing the reaction temperature can provide the necessary activation energy for the second bromination. Monitor the reaction closely for any signs of decomposition. Extending the reaction time can also help push the equilibrium towards the di-substituted product.[3][5]
-
Choice of Acid/Solvent: Using a strong acid like concentrated sulfuric acid as the solvent can protonate the pyridine nitrogen, further activating the ring system towards electrophilic attack and helping to achieve exhaustive bromination.[4][6]
The following table provides a starting point for optimizing the dibromination reaction.
| Entry | Brominating Agent (Equiv.) | Solvent | Temperature | Typical Outcome | Reference |
| 1 | NBS (2.2) | Conc. H₂SO₄ | 50-60 °C | Good for deactivated rings; improved selectivity for dibromination. | [4][7] |
| 2 | Br₂ (2.5) | 48% HBr | Reflux (120-130 °C) | Harsh but effective; often used for analogous benzothiadiazoles. | [1][8] |
| 3 | Dibromohydantoin (1.1) | Conc. H₂SO₄ | 70-80 °C | Potent brominating agent, can reduce reaction times. | [4] |
Q3: The purification of the final product is challenging. What is the best purification strategy?
A3: Effective purification is crucial for obtaining 4,7-Dibromo-thiadiazolo[3,4-c]pyridine suitable for subsequent applications. The primary challenges are removing the mono-brominated intermediate and any unreacted starting material.
-
Work-up Procedure: After the reaction, it is critical to quench the mixture properly. Pouring the acidic reaction mixture into a large volume of ice water will precipitate the crude product. This should then be filtered and washed thoroughly with water to remove residual acid, followed by washes with a non-polar solvent like hexane to remove non-polar impurities.[4]
-
Recrystallization: This is often the most effective method for purifying the final product on a larger scale.[9] The choice of solvent is critical. A solvent system should be identified where the di-bromo product has low solubility at room temperature but is significantly more soluble at elevated temperatures. The mono-bromo impurity will likely have different solubility characteristics. Good starting points for solvent screening include ethanol, isopropanol, or toluene/heptane mixtures.
-
Column Chromatography: For smaller scales or when recrystallization is ineffective, silica gel column chromatography is the preferred method. A gradient elution system, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), can effectively separate the di-bromo product from the mono-bromo and starting material.[4][9]
Q4: I am observing significant charring or decomposition during the bromination reaction at elevated temperatures. How can I mitigate this?
A4: Decomposition or charring is a clear sign that the reaction conditions are too harsh for the substrate. The fused heterocyclic system, while deactivated, can be sensitive to aggressive oxidation or degradation at high temperatures, especially in strong, oxidizing acidic media.
-
Lower the Temperature: This is the most straightforward solution. Even a 10-20 °C reduction in temperature can significantly decrease the rate of decomposition while still allowing the desired reaction to proceed, albeit more slowly.[3]
-
Use a Milder Brominating Agent: If elemental bromine in refluxing acid is causing decomposition, switching to N-bromosuccinimide (NBS) in concentrated sulfuric acid often allows for lower reaction temperatures (e.g., 50-80 °C) while still being effective for deactivated systems.[4][6]
-
Controlled Reagent Addition: Instead of adding the brominating agent all at once, add it portion-wise over a period of time. This keeps the instantaneous concentration of the electrophile low and helps to control any exotherms that might lead to localized heating and decomposition.
Experimental Workflows and Protocols
Workflow Diagram: Synthesis of 4,7-Dibromo-thiadiazolo[3,4-c]pyridine
The following diagram outlines the primary synthetic pathway and key decision points for troubleshooting.
Caption: General workflow for synthesis and purification.
Protocol 1: Synthesis of 4,7-Dibromo-thiadiazolo[3,4-c]pyridine via NBS Bromination
This protocol is adapted from established methods for brominating deactivated heterocyclic systems.[4][7][8]
Materials:
-
Thiadiazolo[3,4-c]pyridine (1.0 eq)
-
N-Bromosuccinimide (NBS) (2.2 eq)
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Ice
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, carefully add concentrated sulfuric acid. Cool the flask in an ice bath.
-
Substrate Addition: Slowly add the thiadiazolo[3,4-c]pyridine (1.0 eq) to the cooled sulfuric acid with stirring. Allow the mixture to stir until all the solid has dissolved.
-
NBS Addition: While maintaining the temperature below 10 °C, add N-bromosuccinimide (2.2 eq) in small portions over 30 minutes. A slight exotherm may be observed.
-
Reaction: After the addition is complete, remove the ice bath and warm the reaction mixture to 60 °C. Stir at this temperature for 12-24 hours. Monitor the reaction progress by taking small aliquots, quenching them in water, extracting with ethyl acetate, and analyzing by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a large beaker containing a stirred mixture of ice and water (approx. 10 volumes). A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake extensively with deionized water until the filtrate is neutral (pH ~7). Then, wash with a small amount of cold methanol and finally with n-hexane.
-
Drying: Dry the crude product under vacuum to yield the crude 4,7-Dibromo-thiadiazolo[3,4-c]pyridine.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or toluene) or by silica gel column chromatography.
Q5: Are there alternative synthetic routes, such as the Sandmeyer reaction?
A5: Yes, the Sandmeyer reaction is a powerful alternative for introducing bromine atoms onto an aromatic ring, especially if the corresponding diamine precursor is readily available.[10][11] This method avoids the use of harsh, strongly acidic brominating conditions and can sometimes offer better yields and cleaner reactions.
The general process involves two main steps:
-
Diazotization: The starting material, 4,7-diamino-thiadiazolo[3,4-c]pyridine, is treated with nitrous acid (HONO), generated in situ from sodium nitrite (NaNO₂) and a strong acid (like HCl or HBr) at low temperatures (0-5 °C), to form a bis-diazonium salt.[12]
-
Substitution: The cold diazonium salt solution is then added to a solution of copper(I) bromide (CuBr), which catalyzes the displacement of the diazonium groups with bromide, releasing nitrogen gas.[10][13]
Troubleshooting Diagram: Sandmeyer Reaction
Caption: Troubleshooting decision tree for the Sandmeyer reaction.
This technical guide is intended to provide a robust framework for improving the synthesis of 4,7-Dibromo-thiadiazolo[3,4-c]pyridine. As with any chemical synthesis, careful experimentation and optimization are key to achieving the best results.
References
-
Baryshnikov, G., et al. (2018). Safe Synthesis of 4,7-Dibromo[14][15][16]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Molecules, 23(10), 2576. [Link]
-
González-Antonio, O., et al. (2019). On the nucleophilic derivatization of 4,7-dibromo-[14][15][16]thiadiazolo[3,4-c]pyridine: basis for biologically interesting species and building blocks for organic materials. RSC Advances, 9(35), 20281-20289. [Link]
-
ResearchGate. (n.d.). Described synthesis of 4,7-dibromo[14][15][16]thiadiazolo[3,4-d]pyridazine (1). [Link]
-
MDPI. (2018). Safe Synthesis of 4,7-Dibromo[14][15][16]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. [Link]
-
National Center for Biotechnology Information. (2018). Safe Synthesis of 4,7-Dibromo[14][15][16]thiadiazolo[3,4- d]pyridazine and Its SNAr Reactions. Molecules, 23(10). [Link]
-
ResearchGate. (n.d.). Optimization for the bromination step. [Link]
-
Millersville University. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. [Link]
-
L.S. College, Muzaffarpur. (2020). Sandmeyer reaction. [Link]
-
MDPI. (2021). Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. Molecules, 26(21), 6485. [Link]
- Google Patents. (n.d.). US3577427A - Bromination of 2,1,3,-benzothiadiazoles and benzofurazans.
-
Khan Academy. (n.d.). Sandmeyer reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
-
Journal of Engineering and Science Research. (2017). Alternative pathway to brominate 2,13-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. [Link]
- Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
-
ResearchGate. (n.d.). Optimization of the Bromination Reaction. [Link]
-
Semantic Scholar. (2017). Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole. [Link]
-
ResearchGate. (2024). Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. [Link]
-
ResearchGate. (n.d.). Suzuki cross-coupling reactions of 4,7-dibromo[14][15][16]selenadiazolo[3,4-c]pyridine – a path to new solar cell components. [Link]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]
-
MySkinRecipes. (n.d.). 4,7-Dibromo-[14][15][16]thiadiazolo[3,4-c]pyridine. [Link]
-
ResearchGate. (n.d.). Tuning of the Coordination and Emission Properties of 4-Amino-2,1,3-Benzothiadiazole by Introduction of Diphenylphosphine Group. [Link]
-
ResearchGate. (n.d.). Reactions of 4,7-dibromo[14][15][16]thiadiazolo[3,4-d]pyridazine with alcohols. [Link]
-
MDPI. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 28(13), 5204. [Link]
-
National Center for Biotechnology Information. (2008). Facile synthesis of heterocycles via 2-picolinium bromide and antimicrobial activities of the products. Molecules, 13(5), 1066-1078. [Link]
-
National Center for Biotechnology Information. (2015). Thiadiazolo[3,4-c]pyridine as an Acceptor toward Fast-Switching Green Donor-Acceptor-Type Electrochromic Polymer with Low Bandgap. ACS Applied Materials & Interfaces, 7(21), 11089-11098. [Link]
-
National Center for Biotechnology Information. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(8), 2133. [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. Thiadiazolo[3,4-c]pyridine as an Acceptor toward Fast-Switching Green Donor-Acceptor-Type Electrochromic Polymer with Low Bandgap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Alternative pathway to brominate 2,13-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. physics.emu.edu.tr [physics.emu.edu.tr]
- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 11. lscollege.ac.in [lscollege.ac.in]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. Sandmeyer Reaction [organic-chemistry.org]
- 14. Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4- d]pyridazine and Its SNAr Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Polymerization of 4,7-Dibromo-thiadiazolo[3,4-c]pyridine
Welcome to the technical support center for the polymerization of 4,7-Dibromo-thiadiazolo[3,4-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing polymers from this electron-deficient building block. Here, we address common challenges and provide in-depth troubleshooting strategies based on established principles of cross-coupling polymerization.
The thiadiazolo[3,4-c]pyridine (PT) core is a potent electron acceptor, making it a valuable component in the design of novel conjugated polymers for applications such as electrochromics and organic photovoltaics.[1][2] However, its strong electron-withdrawing nature and the presence of a pyridine nitrogen can introduce specific challenges during polymerization, primarily through palladium-catalyzed cross-coupling reactions like Stille and Suzuki polymerizations. This guide will help you anticipate and mitigate these issues.
Troubleshooting Guide: Common Issues and Solutions
This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during the polymerization of 4,7-Dibromo-thiadiazolo[3,4-c]pyridine.
Issue 1: Low Polymer Molecular Weight
Q1: My polymerization resulted in a low molecular weight polymer. What are the likely causes and how can I fix this?
A1: Low molecular weight is a common issue and can stem from several factors. The primary culprits are often related to reaction stoichiometry, catalyst deactivation, or premature termination of the polymerization.
-
Stoichiometric Imbalance: Even a small deviation from a 1:1 molar ratio of your dibromo-PT monomer and your comonomer (e.g., a distannane or diboronic ester) can significantly limit chain growth.
-
Solution: Ensure high purity of your monomers. Use high-resolution NMR or other quantitative methods to accurately determine the purity and adjust the molar ratio accordingly.
-
-
Catalyst Deactivation: The palladium catalyst can be sensitive to impurities and reaction conditions.
-
Solution:
-
Oxygen Exclusion: Rigorously degas your solvent and reaction mixture. The use of a nitrogen or argon sparge before adding the catalyst is crucial to prevent oxidation of the Pd(0) active species.[3]
-
Ligand Choice: For electron-deficient heteroaromatics, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can protect the palladium center and promote efficient reductive elimination.[4]
-
-
-
Poor Solubility: As the polymer chain grows, it may precipitate from the reaction mixture, preventing further chain extension.
-
Solution: Choose a solvent system that can maintain the solubility of the growing polymer chain. High-boiling aromatic solvents like toluene, xylene, or o-dichlorobenzene are often effective.[5]
-
Issue 2: Significant Dehalogenation Side Product
Q2: I am observing a significant amount of a dehalogenated byproduct where one or both bromine atoms on the thiadiazolo[3,4-c]pyridine unit are replaced by hydrogen. Why is this happening and what can I do to prevent it?
A2: Dehalogenation is a frequent side reaction in palladium-catalyzed cross-couplings, especially with electron-deficient aryl halides like 4,7-Dibromo-thiadiazolo[3,4-c]pyridine.[4][6] The mechanism often involves the formation of a palladium-hydride (Pd-H) species that leads to hydrodehalogenation instead of the desired cross-coupling.[4]
-
Source of Hydride: The Pd-H species can be generated from various sources in your reaction mixture.
-
Troubleshooting Strategies:
-
Ligand Selection: Employing bulky, electron-rich ligands can sterically hinder the approach of hydride sources and accelerate the desired cross-coupling pathway relative to dehalogenation.[4][7]
-
Base Optimization: A weaker inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is often preferred over stronger bases that might promote hydride formation.[4]
-
Solvent Choice: Use anhydrous, aprotic solvents like toluene or dioxane. Avoid alcoholic solvents.[7]
-
Protecting Groups: For N-H containing heterocycles, deprotonation by the base can increase electron density and influence the reaction. While thiadiazolo[3,4-c]pyridine does not have an N-H group, this is a key consideration for other heterocyclic monomers. In some cases, protecting N-H groups can suppress dehalogenation.[8][9]
-
Visualizing the Dehalogenation Side Reaction
Below is a simplified workflow to diagnose and mitigate dehalogenation.
Caption: Troubleshooting workflow for dehalogenation.
Issue 3: Homocoupling of Comonomers
Q3: My reaction mixture contains significant amounts of homocoupled byproducts of my comonomer (e.g., bithiophene from a thiophene-boronic ester). What causes this and how can I minimize it?
A3: Homocoupling is another common side reaction in cross-coupling polymerizations.[10] In the context of a Suzuki polymerization, this often involves the coupling of two boronic acid/ester molecules. This can be mediated by Pd(II) species in the reaction mixture.[3][11]
-
Causes of Homocoupling:
-
Mitigation Strategies:
-
Rigorous Oxygen Exclusion: As with preventing catalyst deactivation, a thorough degassing of the reaction mixture is critical. A subsurface sparge with an inert gas is highly effective.[3]
-
Use of a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to maintain the palladium in its active Pd(0) state and suppress Pd(II)-mediated homocoupling.[3]
-
Catalyst Choice: Using a pre-formed Pd(0) catalyst, such as Pd₂(dba)₃ or Pd(PPh₃)₄, can sometimes be advantageous over in-situ generation from a Pd(II) source like Pd(OAc)₂.[12]
-
Generalized Catalytic Cycle and Side Reactions
The following diagram illustrates the main catalytic cycle for a Suzuki polymerization and where the key side reactions, dehalogenation and homocoupling, can occur.
Caption: Suzuki polymerization cycle with key side reactions.
Frequently Asked Questions (FAQs)
Q: Is Stille or Suzuki polymerization better for 4,7-Dibromo-thiadiazolo[3,4-c]pyridine?
A: Both methods are viable. Stille coupling often proceeds under milder conditions and can be less sensitive to the choice of base.[13] However, a major drawback is the toxicity of the organotin reagents and the difficulty in removing tin byproducts from the final polymer.[14] Suzuki coupling uses less toxic and more environmentally friendly organoboron reagents and is often the preferred method in pharmaceutical and materials synthesis.[15] For electron-deficient systems, Suzuki reactions have sometimes been shown to give higher yields compared to Stille reactions.[16]
Q: What is a good starting point for reaction conditions?
A: A reliable starting point for a Suzuki polymerization would be:
-
Catalyst: Pd₂(dba)₃ (1-2 mol%)
-
Ligand: SPhos (2-4 mol%)
-
Base: K₃PO₄ (3 equivalents)
-
Solvent: Anhydrous Toluene or Dioxane
-
Temperature: 80-110 °C
-
Atmosphere: Inert (Argon or Nitrogen)
Always perform a small-scale test reaction to optimize conditions for your specific comonomer.
Q: How can I purify the final polymer?
A: Purification typically involves precipitating the polymer from the reaction mixture into a non-solvent like methanol or acetone. This is followed by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, chloroform) to remove catalyst residues, oligomers, and any remaining monomers. The final polymer is then extracted with a good solvent (like chloroform or o-dichlorobenzene) and reprecipitated.
Summary of Key Parameters and Recommendations
| Parameter | Recommendation for 4,7-Dibromo-thiadiazolo[3,4-c]pyridine | Rationale |
| Catalyst System | Pd(0) source (e.g., Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos). | Promotes efficient oxidative addition and reductive elimination, outcompeting side reactions.[4] |
| Base | Weaker inorganic base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃). | Minimizes the formation of palladium-hydride species that lead to dehalogenation.[4] |
| Solvent | Anhydrous, high-boiling, aprotic solvent (e.g., Toluene, Xylene, o-Dichlorobenzene). | Ensures monomer and polymer solubility and avoids acting as a hydride source.[5][7] |
| Atmosphere | Rigorously inert (Argon or Nitrogen). | Prevents oxidation of the Pd(0) catalyst, which can lead to catalyst deactivation and homocoupling.[3] |
| Stoichiometry | Precise 1:1 molar ratio of comonomers. | Essential for achieving high molecular weight in step-growth polymerization. |
By carefully considering these factors and implementing the troubleshooting strategies outlined in this guide, you can significantly improve the success rate of your polymerization reactions with 4,7-Dibromo-thiadiazolo[3,4-c]pyridine and achieve high-quality polymers for your research and development needs.
References
-
Small Band Gap Polymers Synthesized via a Modified Nitration of 4,7-Dibromo-2,1,3-benzothiadiazole. Organic Letters. [Link]
-
Thiadiazolo[3,4-c]pyridine as an Acceptor toward Fast-Switching Green Donor–Acceptor-Type Electrochromic Polymer with Low Bandgap. ACS Applied Materials & Interfaces. [Link]
-
Thiadiazolo[3,4-c]pyridine as an Acceptor toward Fast-Switching Green Donor-Acceptor-Type Electrochromic Polymer with Low Bandgap. PubMed. [Link]
-
Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. National Institutes of Health. [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Stille reaction. Wikipedia. [Link]
-
Supporting information for Molecular-level architectural design using benzothiadiazole-based polymers for photovoltaic applications. Beilstein Journals. [Link]
-
Suzuki cross-coupling reactions of 4,7-dibromo[4][5][17]selenadiazolo[3,4-c]pyridine – a path to new solar cell components. ResearchGate. [Link]
-
significant dehalogenation in stille coupling. Reddit. [Link]
-
A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. ResearchGate. [Link]
-
An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. ScienceDirect. [Link]
-
Stille Polycondensation: A Multifaceted Approach towards the Synthesis of Polymers with Semiconducting Properties. RSC Publishing. [Link]
-
1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH. [Link]
-
Circular Discovery in Small Molecule and Conjugated Polymer Synthetic Methodology. Journal of the American Chemical Society. [Link]
-
An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thiadiazolo[3,4-c]pyridine as an Acceptor toward Fast-Switching Green Donor-Acceptor-Type Electrochromic Polymer with Low Bandgap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. reddit.com [reddit.com]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. Stille reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. jmcct.com [jmcct.com]
- 16. researchgate.net [researchgate.net]
- 17. Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselectivity in the Functionalization of 4,7-Dibromo-thiadiazolo[3,4-c]pyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for navigating the complexities of 4,7-Dibromo-thiadiazolo[3,4-c]pyridine functionalization. This powerful electron-deficient building block is central to developing advanced materials and pharmaceutical agents. However, its synthetic utility is often hampered by challenges in controlling regioselectivity at the C4 and C7 positions. This guide is designed to provide you, our fellow researchers, with in-depth, field-proven insights and troubleshooting strategies to achieve your desired molecular targets with precision and efficiency.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is achieving regioselective monosubstitution on 4,7-Dibromo-thiadiazolo[3,4-c]pyridine so challenging?
A1: The Challenge of Electronic Asymmetry
The core of the issue lies in the inherent electronic asymmetry of the thiadiazolo[3,4-c]pyridine scaffold. Unlike its more symmetrical analog, 4,7-dibromo-2,1,3-benzothiadiazole (BTD), the pyridine nitrogen atom introduces a significant electronic bias.
-
Electronic Differentiation: The C4 position is alpha to the pyridine nitrogen, making it significantly more electron-deficient than the C7 position. This is due to the strong electron-withdrawing inductive effect of the adjacent nitrogen atom.
-
Reactivity Prediction: In many reaction classes, this electronic difference is the dominant factor determining the site of reaction. For instance, in palladium-catalyzed cross-coupling reactions, the oxidative addition of the Pd(0) catalyst is typically faster at the more electrophilic C4-Br bond.[1][2] Similarly, for nucleophilic aromatic substitution (SNAr), the C4 position is more activated towards nucleophilic attack.
However, relying solely on electronics can be misleading. Steric factors, reaction kinetics, and the specific nature of the catalyst or nucleophile can override this inherent electronic preference, leading to mixtures of isomers or undesired disubstitution products.
Q2: My Suzuki-Miyaura reaction is giving me a mixture of C4- and C7-monoarylated products, plus the C4,C7-diarylated product. How can I improve selectivity for a single mono-isomer?
A2: Mastering the Suzuki-Miyaura Coupling: A Balancing Act
This is the most common issue researchers face. Achieving high regioselectivity in Suzuki couplings on this substrate requires a careful balancing of electronic effects, steric hindrance, and catalyst reactivity.[3] Since the C4 position is more electron-deficient, it is the kinetically favored site for the initial oxidative addition. The formation of mixtures indicates that the reaction at C7 is competitive or that the initially formed mono-substituted product reacts further to give the disubstituted compound.
Troubleshooting Workflow:
Data-Driven Recommendations for Catalyst/Ligand Selection:
| Catalyst System | Ligand Type | Expected Outcome & Rationale |
| Pd(PPh₃)₄ | Standard, moderately bulky | Often gives mixtures. A good starting point for optimization. |
| Pd₂(dba)₃ / P(t-Bu)₃ | Bulky, very electron-rich | Promotes fast oxidative addition. Can favor the electronic C4 product if sterics of the boronic acid are minimal.[4] |
| Pd(OAc)₂ / SPhos or XPhos | Bulky biarylphosphine | The significant steric bulk can hinder approach at the C4 position, potentially increasing selectivity for the C7 position.[5] |
| Palladacycle Catalysts | Pre-activated Pd(II) | High activity, which can sometimes lead to over-reaction. Useful for difficult couplings but may require careful control of stoichiometry.[6] |
Step-by-Step Protocol for C4-Selective Mono-Suzuki Coupling:
This protocol is designed to favor the kinetically preferred C4 product by using a slight excess of the dibromo starting material and carefully controlled conditions.
-
Reagent Preparation: In a glovebox, weigh 4,7-Dibromo-thiadiazolo[3,4-c]pyridine (1.2 equiv.), the desired arylboronic acid (1.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), and a suitable phosphine ligand like SPhos (0.04 equiv.). Add a base, typically K₃PO₄ (3.0 equiv.).
-
Reaction Setup: Add the pre-weighed solids to a dry Schlenk flask equipped with a magnetic stir bar. Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of dioxane and water, via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The disappearance of the boronic acid is a good indicator to stop the reaction to prevent disubstitution.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the desired mono-substituted product from the starting material and any byproducts.
Q3: I'm struggling with Suzuki coupling. Is Stille coupling a viable alternative for regioselectivity?
A3: Stille Coupling - A Powerful but Tricky Tool
Yes, Stille coupling is a very effective alternative, though it comes with its own set of considerations, primarily the toxicity and purification challenges associated with organotin reagents.
-
Selectivity Profile: The regioselectivity in Stille reactions is also governed by the rate of oxidative addition, meaning it often mirrors the selectivity of Suzuki reactions.[7] However, the transmetalation step in Stille couplings can be much faster, which sometimes leads to a higher propensity for disubstitution if not carefully controlled.[6]
-
Key Advantage: Stille coupling can be more tolerant of certain functional groups and is sometimes successful where Suzuki couplings fail, particularly with complex substrates.
-
Controlling Disubstitution: The key to achieving mono-substitution in Stille reactions is rigorous control over stoichiometry. Using 0.95-1.0 equivalents of the organostannane reagent is critical. The reaction should be monitored closely and quenched as soon as the starting dibromide is mostly consumed.
-
Additive Effects: In some systems, the addition of Cu(I) salts has been shown to reverse the normal regioselectivity of Stille couplings, providing a potential route to the C7-substituted isomer that may be difficult to access otherwise.[8] This is attributed to a different reaction mechanism involving a 5-pallado intermediate.
Q4: How can I achieve a selective mono-amination using a Buchwald-Hartwig reaction?
A4: Buchwald-Hartwig Amination: Ligand is Key
The principles for regioselective Buchwald-Hartwig amination are very similar to those for Suzuki coupling. The reaction will likely favor the more electrophilic C4 position.
-
Catalyst System: A palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) combined with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos) is standard.[5][9] The choice of ligand is often the most critical parameter for achieving high yields and selectivity.
-
Base Selection: A strong, non-nucleophilic base is required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) and alkali metal tert-butoxides (NaOt-Bu, KOt-Bu) are most common.
-
Achieving Mono-selectivity: The introduction of an electron-donating amine at the C4 position significantly deactivates the C7-Br bond towards further oxidative addition. This electronic deactivation provides a powerful intrinsic bias for mono-substitution. Therefore, unlike C-C couplings, achieving mono-amination is often more straightforward, provided you use the correct stoichiometry (typically 1.1-1.2 equivalents of the amine).
-
Weak Nucleophiles: For introducing very weak nucleophiles like carbazoles, standard conditions may fail. In these cases, harsher conditions or a switch to Ullmann coupling conditions (using a copper catalyst) might be necessary.[10]
Q5: Is Nucleophilic Aromatic Substitution (SNAr) a practical method for selective functionalization here?
A5: SNAr: Leveraging the Electron-Deficient Core
Absolutely. The highly electron-deficient nature of the thiadiazolo[3,4-c]pyridine ring makes it an excellent substrate for SNAr, a reaction that does not require a metal catalyst.
-
Inherent Regioselectivity: The reaction has a strong intrinsic preference for the C4 position, which is the most electrophilic and activated site on the ring. It is rare to see initial substitution at C7 under SNAr conditions.
-
Controlling Mono- vs. Di-substitution: Selectivity is readily controlled by stoichiometry and temperature.
-
For Mono-substitution: Use 1.0-1.2 equivalents of your nucleophile (e.g., an amine or alkoxide) at a low to moderate temperature (e.g., 0 °C to room temperature). The electron-donating character of the first substituent deactivates the ring, making the second substitution much more difficult.[11]
-
For Di-substitution: Use an excess of the nucleophile (>2.2 equivalents) and higher temperatures (e.g., reflux) to drive the reaction to completion.
-
-
Suitable Nucleophiles: Strong nucleophiles work best. Aliphatic amines (e.g., morpholine, piperidine), alkoxides, and thiolates are excellent candidates. Aromatic amines are generally less reactive and may require more forcing conditions.[10][11]
Table: General Conditions for Selective SNAr
| Target Product | Nucleophile (equiv.) | Solvent | Temperature | Typical Outcome |
| C4-Mono-substitution | 1.1 | THF or DMF | 25 °C | High selectivity for the C4-mono product. |
| C4,C7-Di-substitution | > 2.5 | DMF or DMSO | > 100 °C | Drives reaction to the disubstituted product. |
References
-
Berezina, T. A., et al. (2021). Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([1][11][12]thiadiazole) and Its SNAr and Cross-Coupling Reactions. Molecules. Available at: [Link]
-
Stepanov, A. I., et al. (2022). Nucleophilic substitution in 4,7-dibromo[11][12][13]thiadiazolo[3,4-d]pyridazine. Mendeleev Communications. Available at: [Link]
-
Rossi, R., et al. (2011). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Catalysis. Available at: [Link]
-
Mikheev, I. A., et al. (2021). Suzuki cross-coupling reactions of 4,7-dibromo[11][12][13]selenadiazolo[3,4-c]pyridine – a path to new solar cell components. New Journal of Chemistry. Available at: [Link]
-
Fairlamb, I. J. S. (2007). Regioselective (site-selective) functionalisation of unsaturated halogenated nitrogen, oxygen and sulfur heterocycles by Pd-catalysed cross-couplings and direct arylation processes. Chemical Society Reviews. Available at: [Link]
-
Carrow, B. P., & Nozaki, K. (2012). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society. Available at: [Link]
-
Shundrin, L. A., et al. (2020). 4,7-Dibromo-substituted 2,1,3-benzothia(selena,oxa)diazoles and[11][12][13]thia(selena)diazolo[3,4-c]pyridines as building blocks in solar cells components (microreview). Russian Chemical Bulletin. Available at: [Link]
-
Stannetty, P., et al. (1992). Directed ortho Metalation of O-Aryl Carbamates. A New Entry to Polysubstituted Phenols and Benzofurans. The Journal of Organic Chemistry. Available at: [Link]
-
Shimano, M., & Meyers, A. I. (1994). A new strategy for the asymmetric synthesis of protected ortho-hydroxy- or -mercaptobenzylamines. Journal of the American Chemical Society. Available at: [Link]
-
Snieckus, V. (2020). The Tetraethylphosphorodiamidate (OP(O)(NEt2)2) Directed Metalation Group (DMG). Directed ortho and Lateral Metalation and the Phospha Anionic Fries Rearrangement. Organic Letters. Available at: [Link]
-
Gilman, H., & Wittig, G. (ca. 1940). Directed ortho metalation. Wikipedia. Available at: [Link]
-
Snieckus, V. (1990). Directed ortho metalation. Umpolung of the aromatic ring. Chemical Reviews. Available at: [Link]
-
Singh, K., et al. (2018). A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration. Organic & Biomolecular Chemistry. Available at: [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. Available at: [Link]
-
Berezina, T. A., et al. (2018). Safe Synthesis of 4,7-Dibromo[11][12][13]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Molecules. Available at: [Link]
-
Wölfling, J., et al. (2013). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Procter, D. J., et al. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry. Available at: [Link]
-
Cho, C. H., et al. (2003). Regioselectivity in the Stille coupling reactions of 3,5-dibromo-2-pyrone. Journal of the American Chemical Society. Available at: [Link]
Sources
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective (site-selective) functionalisation of unsaturated halogenated nitrogen, oxygen and sulfur heterocycles by Pd-catalysed cross-couplings and direct arylation processes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Regioselectivity in the Stille coupling reactions of 3,5-dibromo-2-pyrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Catalyst Loading for Suzuki Coupling of 4,7-Dibromo-thiadiazolo[3,4-c]pyridine
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of palladium catalyst loading for the Suzuki-Miyaura cross-coupling of 4,7-Dibromo-thiadiazolo[3,4-c]pyridine. This substrate presents unique challenges due to its dibrominated nature and the presence of an electron-deficient, nitrogen-containing heterocyclic core. Proper catalyst loading is critical not only for achieving high yield but also for controlling selectivity and minimizing side reactions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format. The solutions focus on rationally adjusting catalyst loading and related parameters based on mechanistic principles.
Question 1: My reaction has stalled, showing low conversion of the starting material. Should I simply increase the catalyst loading?
Answer: While insufficient catalyst is a possible cause, it's often a symptom of a more fundamental issue. Before increasing the loading, consider the following potential root causes:
-
Catalyst Deactivation: The most common issue. The electron-deficient nature of the thiadiazolopyridine ring and the presence of nitrogen lone pairs can lead to catalyst inhibition or deactivation. The palladium catalyst can agglomerate into inactive "palladium black"[1][2].
-
Causality: The active Pd(0) species is prone to oxidation or aggregation, especially at high temperatures or if impurities are present[3][4]. A low initial loading may be entirely consumed by these deactivation pathways before the reaction completes.
-
Solution:
-
Ligand Choice: Ensure you are using a suitable ligand. For electron-deficient heteroaromatic substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often necessary.[5][6] These ligands protect the palladium center, promote the rate-limiting oxidative addition step, and prevent aggregation.[6][7]
-
Incremental Increase: If the ligand is appropriate, a modest, stepwise increase in catalyst loading (e.g., from 1 mol% to 2.5 mol%, then to 5 mol%) is a logical next step. This provides a higher concentration of active catalyst to overcome the rate of deactivation.
-
Reagent Purity: Ensure all reagents, particularly the solvent and base, are of high purity and appropriately degassed. Impurities can poison the catalyst.[1]
-
-
-
Poor Solubility: The dibromo starting material or intermediates may have poor solubility in the chosen solvent system, preventing effective interaction with the catalyst.[8]
Question 2: I'm getting a mixture of the desired di-substituted product, the mono-substituted intermediate, and starting material. How can I drive the reaction to completion?
Answer: This is a classic challenge with di-haloaryl substrates. The second coupling is often more difficult than the first due to steric hindrance and altered electronic properties of the mono-substituted intermediate.
-
Causality: The first Suzuki coupling introduces a bulky aryl group, which can sterically hinder the oxidative addition at the second bromine position. Electronically, the addition of an aryl group can make the second C-Br bond less reactive toward oxidative addition.
-
Solutions:
-
Optimize Catalyst Loading: A higher catalyst loading (e.g., 5-10 mol%) is often required for the second, more challenging coupling. This increases the probability of the less reactive mono-substituted intermediate entering the catalytic cycle.
-
Increase Temperature: A moderate increase in temperature (e.g., from 80°C to 100°C) can provide the necessary activation energy for the second oxidative addition.[10]
-
Extend Reaction Time: Monitor the reaction closely by TLC or LC-MS. You should see the starting material convert to the mono-substituted product first, followed by the slower conversion to the di-substituted product. Extended reaction times (24-48h) may be necessary.
-
Choice of Base: A stronger base, such as K₃PO₄ or Cs₂CO₃, can accelerate the transmetalation step, which may become rate-limiting after the initial oxidative addition.[10][12]
-
Question 3: My main side product is the debrominated starting material (4-Bromo-thiadiazolo[3,4-c]pyridine). What is causing this and how can I prevent it?
Answer: Debromination (or hydrodehalogenation) is a known side reaction in Suzuki couplings, where the C-Br bond is cleaved and replaced with a C-H bond.[13]
-
Causality: This side reaction can be promoted by several factors. It can occur via a hydride transfer mechanism, where impurities or the solvent/base combination act as a hydride source. It can also be influenced by the catalyst system itself.[13]
-
Solutions:
-
Scrutinize Reagents: Use anhydrous, high-purity solvents. If using an alcohol co-solvent, ensure it is not the source of the problem by trying a different solvent system. The base can also be a factor; some bases may contain impurities that facilitate this pathway.[13]
-
Adjust Catalyst/Ligand System: Some ligand systems are more prone to promoting debromination than others. If the problem persists, screen different ligands. Often, more electron-rich and bulky ligands that favor the desired cross-coupling pathway can suppress this side reaction.
-
Use Boronic Esters: Boronic acids can sometimes undergo protodeboronation, releasing protons that can contribute to side reactions.[14] Using more stable boronic acid pinacol esters (Bpin) can sometimes lead to cleaner reactions, though they may require slightly different activation conditions.[14][15]
-
Question 4: I am observing significant homocoupling of my boronic acid. Is my catalyst loading too high?
Answer: Yes, excessive catalyst loading can be a primary cause of boronic acid homocoupling.
-
Causality: At high concentrations, the palladium catalyst can promote the self-coupling of the organoboron reagent to form a biaryl byproduct. This process competes with the desired cross-coupling pathway. While the exact mechanism is debated, it is often more prevalent when the oxidative addition step is slow, allowing the catalyst to react with the abundant boronic acid.
-
Solutions:
-
Reduce Catalyst Loading: This is the most direct solution. Lower the catalyst loading back to a more standard range (e.g., 1-2 mol%).
-
Control Boronic Acid Stoichiometry: Do not use a large excess of the boronic acid. A stoichiometry of 1.1-1.3 equivalents per bromine atom is typically sufficient.
-
Slow Addition: In difficult cases, slowly adding the boronic acid solution to the reaction mixture over several hours can maintain a low instantaneous concentration, disfavoring the second-order homocoupling reaction relative to the desired cross-coupling.
-
Frequently Asked Questions (FAQs)
What is a good starting point for catalyst loading for this specific substrate?
For an initial screening experiment with 4,7-Dibromo-thiadiazolo[3,4-c]pyridine, a catalyst loading of 2 to 5 mol% of a palladium(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)) is a robust starting point. The electron-deficient nature of the substrate facilitates oxidative addition, but the potential for catalyst inhibition by the nitrogen heterocycle warrants a slightly higher-than-minimal loading.[6][16]
How does the choice of palladium source (Pd(0) vs. Pd(II)) affect the optimal loading?
-
Pd(0) sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These are already in the active oxidation state. They are often used when milder conditions are required. The loading is typically in the 1-5 mol% range. However, they can be sensitive to air and moisture.[14]
-
Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂): These are more stable and easier to handle but require in situ reduction to the active Pd(0) species.[4] This reduction is usually accomplished by a phosphine ligand, solvent, or base in the reaction mixture. The required loading is comparable to Pd(0) sources (1-5 mol%), as the reduction is typically efficient.
For consistency and ease of handling, air-stable Pd(II) precatalysts are generally preferred in drug development settings.
How does catalyst loading influence selectivity between the first and second coupling?
Catalyst loading is a key parameter for controlling selectivity in the synthesis of mono-arylated products.
-
Low Catalyst Loading (≤ 1 mol%): Favors mono-substitution. With a limited amount of catalyst, the more reactive C-Br bond will couple preferentially. Once the catalyst is consumed or deactivated, the reaction stops, leaving the mono-substituted product as the major species.
-
High Catalyst Loading (≥ 5 mol%): Drives the reaction towards di-substitution. A higher concentration of active catalyst ensures that there is sufficient catalytic activity remaining to perform the more challenging second coupling after the first one is complete.
Data Summary: Recommended Starting Conditions for Catalyst Screening
| Parameter | Condition 1 (Mono-arylation Focus) | Condition 2 (Di-arylation Focus) | Rationale |
| Pd Source | Pd(OAc)₂ | PdCl₂(dppf) | Common, stable Pd(II) precatalysts. |
| Ligand | SPhos | XPhos | Bulky, electron-rich ligands are essential for this substrate class. XPhos is slightly bulkier, which can help with the second coupling. |
| Catalyst Loading | 0.5 - 1.5 mol% | 3 - 7 mol% | Lower loading favors mono-substitution; higher loading is needed to overcome the higher activation barrier of the second coupling. |
| Base | K₂CO₃ (2.5 eq) | K₃PO₄ (3.0 eq) | K₃PO₄ is a stronger base which can help drive the more difficult second coupling to completion. |
| Solvent | Dioxane / H₂O (4:1) | Toluene / H₂O (10:1) | Both are standard solvent systems. The choice can affect solubility and reaction kinetics. |
| Temperature | 80 - 90 °C | 100 - 110 °C | Higher temperature provides the activation energy needed for the second, sterically hindered coupling. |
Visualizations & Protocols
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6] Understanding this cycle is crucial for troubleshooting.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
This decision tree provides a logical path for diagnosing low-yield reactions, with a focus on catalyst-related issues.
Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.
Experimental Protocol: Catalyst Loading Optimization for Di-substitution
This protocol outlines a general procedure for finding the optimal catalyst loading to achieve the di-substituted product.
Objective: To determine the minimum catalyst loading required to achieve >95% conversion to the di-substituted product in a reasonable timeframe.
Materials:
-
4,7-Dibromo-thiadiazolo[3,4-c]pyridine (1.0 mmol)
-
Arylboronic acid (2.5 mmol, 1.25 eq. per Br)
-
Palladium precatalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄, 3.0 mmol)
-
Anhydrous, degassed solvent (e.g., Dioxane, 10 mL)
-
Reaction vessels (e.g., oven-dried Schlenk tubes)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Setup: Prepare a series of four identical reaction vessels. To each, add 4,7-Dibromo-thiadiazolo[3,4-c]pyridine (1.0 mmol), the arylboronic acid (2.5 mmol), and K₃PO₄ (3.0 mmol).
-
Catalyst Preparation: In a separate glovebox or under a positive pressure of inert gas, prepare stock solutions of the palladium precatalyst and ligand if desired. Alternatively, add the solid catalyst components directly to each vessel.
-
Vessel 1: Add Pd(OAc)₂ (0.02 mmol, 2 mol% ) and SPhos (0.044 mmol, 4.4 mol%).
-
Vessel 2: Add Pd(OAc)₂ (0.04 mmol, 4 mol% ) and SPhos (0.088 mmol, 8.8 mol%).
-
Vessel 3: Add Pd(OAc)₂ (0.06 mmol, 6 mol% ) and SPhos (0.132 mmol, 13.2 mol%).
-
Vessel 4: Control (no catalyst).
-
-
Reaction Initiation: Seal each vessel, evacuate, and backfill with inert gas three times.[17] Add the degassed solvent (10 mL) via syringe.
-
Heating & Monitoring: Place all vessels in a pre-heated oil bath or heating block set to 100 °C. Stir vigorously.
-
Sampling: After 2, 6, 12, and 24 hours, carefully take a small aliquot from each reaction under positive inert gas pressure. Quench the aliquot with a small amount of water and extract with ethyl acetate. Analyze the organic layer by LC-MS or GC-MS to determine the ratio of starting material, mono-substituted product, and di-substituted product.[18][19][20]
-
Analysis: Plot the conversion to the di-substituted product versus time for each catalyst loading. The optimal loading is the lowest amount that achieves the desired conversion within an acceptable reaction time (e.g., < 24 hours). If none of the reactions go to completion, a higher temperature or a different ligand/base system may be necessary.
References
-
Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. (2020). MDPI. [Link]
-
Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. (2020). ResearchGate. [Link]
-
Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. (2023). Vapourtec. [Link]
-
Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. (2018). AZoM. [Link]
-
SUZUKI REACTION MONITORING. Advion. [Link]
-
Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. University of British Columbia. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024). YouTube. [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). National Institutes of Health (NIH). [Link]
-
Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization. (2021). Morressier. [Link]
-
Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. pubs.acs.org. [Link]
-
Which conditions are favorable for the efficient Suzuki coupling?. (2014). ResearchGate. [Link]
-
A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Royal Society of Chemistry. [Link]
-
Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. (2019). Royal Society of Chemistry. [Link]
-
2.6: Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts. [Link]
-
How can I solve my problem with Suzuki coupling?. (2014). ResearchGate. [Link]
-
Diagnosing issues with a failed Suzuki coupling?. (2021). Reddit. [Link]
-
Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube. [Link]
-
Suzuki cross-coupling reactions of 4,7-dibromo[3][19][21]selenadiazolo[3,4-c]pyridine – a path to new solar cell components. ResearchGate. [Link]
-
Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. ResearchGate. [Link]
-
A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. (2025). ResearchGate. [Link]
-
Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. [Link]
-
A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. (2025). PubMed Central. [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. [Link]
-
Optimization of the Suzuki cross-coupling reaction to obtain 8a. ResearchGate. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2022). MDPI. [Link]
-
Failed suzuki coupling, any suggenstions?. (2024). Reddit. [Link]
-
Suzuki–Miyaura Coupling. (2016). Royal Society of Chemistry. [Link]
-
Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem. (2025). YouTube. [Link]
-
Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Royal Society of Chemistry. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization [morressier.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Yoneda Labs [yonedalabs.com]
- 15. books.rsc.org [books.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. vapourtec.com [vapourtec.com]
- 19. azom.com [azom.com]
- 20. shoko-sc.co.jp [shoko-sc.co.jp]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Navigating Solubility Challenges of 4,7-Dibromo-thiadiazolo[3,4-c]pyridine Derivatives
Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with 4,7-Dibromo-thiadiazolo[3,4-c]pyridine and its derivatives. The unique electronic properties of this heterocyclic system make it a valuable building block in materials science and medicinal chemistry.[1] However, its rigid, planar structure often leads to significant solubility challenges, hindering experimental progress and formulation development.
This guide is designed to provide you with a logical, in-depth framework for troubleshooting and overcoming these solubility issues. We will move from understanding the fundamental problem to implementing practical, evidence-based solutions in your laboratory.
Section 1: Understanding the Root Cause of Poor Solubility
A successful troubleshooting process begins with a clear diagnosis of the problem. For this class of compounds, poor solubility is not an anomaly but an expected consequence of its molecular architecture.
FAQ 1: What intrinsic properties of 4,7-Dibromo-thiadiazolo[3,4-c]pyridine derivatives contribute to their low solubility?
The poor solubility of these derivatives is primarily rooted in their solid-state properties, which are dictated by their molecular structure. The key contributing factors are:
-
High Crystal Lattice Energy: The thiadiazolo[3,4-c]pyridine core is a flat, aromatic system. This planarity allows the molecules to stack efficiently in the solid state, much like a neat stack of plates. This efficient "crystal packing" maximizes favorable intermolecular interactions, such as π-π stacking, leading to a highly stable crystal lattice.[2][3] For a solvent to dissolve the compound, it must provide enough energy to overcome this strong crystal lattice energy; often, this is not thermodynamically favorable.[4]
-
Low Polarity and Hydrophobicity: The core structure is largely nonpolar. While the nitrogen atoms in the pyridine and thiadiazole rings add some polarity, the molecule is dominated by carbon-bromine and carbon-sulfur bonds, contributing to an overall hydrophobic character.[5] This limits favorable interactions with polar solvents like water.
-
Intermolecular Hydrogen Bonding: Depending on the derivatives synthesized, the presence of hydrogen bond donors and acceptors can lead to strong, directional hydrogen bonds within the crystal lattice, further increasing its stability and resistance to dissolution.[6]
The interplay of these factors is visualized below.
Caption: Root causes of poor solubility in thiadiazolopyridine derivatives.
Section 2: Initial Troubleshooting: Solvent Selection & Physical Modifications
Before resorting to complex formulation strategies, systematic screening of solvents and basic physical modifications should be your first line of attack.
FAQ 2: What is the best initial approach to dissolving a new 4,7-Dibromo-thiadiazolo[3,4-c]pyridine derivative?
A "brute-force" approach of trying random solvents is inefficient. A systematic screening process, guided by the principle of "like dissolves like," is far more effective. Given the aromatic and moderately polar nature of the core, solvents with similar characteristics are good starting points.
Recommended Solvent Screening Protocol: Start with small-scale solubility tests (e.g., 1-5 mg of compound in 0.5-1.0 mL of solvent). Test solvents across a range of polarities and functionalities.
| Solvent Class | Examples | Rationale & Comments |
| Chlorinated | Dichloromethane (DCM), Chloroform, 1,2-Dichlorobenzene | Good starting points for many organic compounds. Their polarity can often disrupt the crystal lattice. |
| Aromatic | Toluene, Xylenes | The aromatic nature can facilitate favorable π-π interactions with the solute. |
| Ethers | Tetrahydrofuran (THF), Dioxane | Moderately polar; THF is often a good solvent for a wide range of organic molecules. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP) | High boiling points and strong dipole moments make them powerful solvents, capable of dissolving many recalcitrant compounds. Often a last resort for characterization due to difficulty in removal. |
| Polar Protic | Ethanol, Isopropanol | Generally poor solvents on their own but can be useful in co-solvent systems. |
Always consider the downstream application. For biological assays, residual high-boiling solvents like DMSO or DMF can be problematic.
FAQ 3: Can physical modifications like particle size reduction improve solubility?
Yes, significantly. While physical modifications do not change the equilibrium solubility of the compound, they can dramatically increase the dissolution rate.[7] This is often sufficient for many experimental needs, especially for kinetic assays or screening.
-
Micronization: This process reduces particle size into the micrometer range, increasing the surface area available for solvent interaction.[7][8] Techniques like jet milling can achieve this. While it boosts dissolution speed, it doesn't address the fundamental thermodynamic barrier of low equilibrium solubility.[7]
-
Nanosuspension: This is a more advanced technique where the drug particles are reduced to the nanometer scale (typically 200-600 nm).[7] This creates a colloidal dispersion. The dramatic increase in surface area not only accelerates dissolution but can also increase the saturation solubility due to the high surface energy of the nanoparticles.[9][10] Nanosuspensions are a promising strategy for delivering poorly soluble drugs both orally and parenterally.[9][11]
Section 3: Advanced Solubilization Strategies
If solvent screening and particle size reduction are insufficient, several formulation-based strategies can be employed. These methods modify the local environment of the drug molecule to favor dissolution.
FAQ 4: How can I use pH modification to improve the solubility of my pyridine-containing derivative?
The pyridine ring in your molecule is a weak base. This provides a chemical "handle" to manipulate solubility. At a pH below the pKa of the pyridine nitrogen, the nitrogen will be protonated, forming a cationic salt. This charged species will have vastly improved aqueous solubility.[12][13]
-
For Weakly Basic Drugs (like pyridine derivatives):
Practical Application: Try dissolving your compound in an aqueous buffer at a low pH (e.g., pH 2-4). You can also attempt to isolate the compound as a salt (e.g., a hydrochloride or trifluoroacetate salt), which may be more soluble in polar solvents.[14] This is a common and effective strategy for pyridine-containing compounds.[15]
FAQ 5: What are co-solvents and how can I develop an effective co-solvent system?
A co-solvent is a water-miscible organic solvent that is added to an aqueous solution to increase the solubility of a nonpolar solute.[8] The co-solvent works by reducing the overall polarity of the solvent system, making it more favorable for the hydrophobic drug molecule.[16]
Common Co-solvents for Pharmaceutical Use: Ethanol, propylene glycol, polyethylene glycol (PEG), glycerin.[7]
Developing a Co-solvent System:
-
Select a Co-solvent: Choose a co-solvent in which your compound has high solubility.
-
Titration: Prepare a concentrated stock of your compound in the pure co-solvent.
-
Aqueous Dilution: Titrate this stock solution into your aqueous buffer while vortexing. Observe for precipitation.
-
Phase Diagram: Systematically test different ratios of co-solvent to aqueous phase to determine the composition that can dissolve the desired concentration of your compound without precipitation.
FAQ 6: When should I consider forming a solid dispersion?
A solid dispersion is a system where the drug is dispersed in an inert carrier or matrix, usually at the molecular level.[8] This technique is highly effective because it traps the drug in an amorphous (non-crystalline), high-energy state.[17] When this dispersion is introduced to an aqueous medium, the carrier dissolves, releasing the drug as fine particles or individual molecules, which can lead to a supersaturated solution and enhanced absorption.[18]
Common Carriers/Excipients for Solid Dispersions:
| Carrier Type | Examples | Key Features |
|---|---|---|
| Polymers | Povidone (PVP), Copovidone, Soluplus®, HPMC-AS | Excellent at stabilizing the amorphous state of the drug.[19] |
| Surfactants | Poloxamers, Polyoxyl 40 Hydrogenated Castor Oil (Kolliphor® RH 40) | Enhance wettability and can form micelles to solubilize the drug.[18][20] |
| Sugars/Polyols | Mannitol, Sorbitol | Can act as hydrophilic carriers. |
You should consider solid dispersions when you need a significant increase in both dissolution rate and apparent solubility for oral drug delivery.[21]
FAQ 7: Can complexation with cyclodextrins enhance the solubility of these compounds?
Absolutely. Cyclodextrins (CDs) are cyclic oligosaccharides with a truncated cone shape. They have a hydrophilic exterior and a hydrophobic interior cavity.[22][23] Poorly soluble, hydrophobic molecules like your thiadiazolopyridine derivative can fit into this nonpolar cavity, forming an "inclusion complex."[24]
This complex effectively masks the hydrophobic part of the drug molecule, presenting the hydrophilic exterior of the cyclodextrin to the aqueous solvent, thereby increasing the overall solubility of the drug.[22][23][24] This is a widely used and regulatory-approved method for enhancing the solubility, stability, and bioavailability of poorly soluble drugs.[24][25]
Section 4: Chemical Modification Approaches
When formulation strategies are not viable or desirable (e.g., during early-stage discovery), direct chemical modification of the molecule itself is a powerful approach.
FAQ 8: Is it possible to improve solubility by structurally modifying the molecule?
Yes. The goal of structural modification is to disrupt the efficient crystal packing that is the root cause of poor solubility.[2]
-
Disrupt Planarity and Symmetry: Introducing bulky or non-planar groups can prevent the molecules from stacking neatly. This weakens the intermolecular forces in the crystal, lowers the melting point, and reduces the energy barrier to dissolution.[26][27] For example, adding an ortho-substituent to a bicyclic system can increase the dihedral angle, disrupting planarity and improving solubility.[2]
-
Add Ionizable or Polar Groups: Incorporating polar or ionizable functional groups (e.g., amines, carboxylic acids, morpholine) can significantly increase aqueous solubility.[6] These groups can be protonated or deprotonated at physiological pH and can form hydrogen bonds with water.[6][26]
FAQ 9: What is a prodrug approach and could it be applicable here?
A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes a chemical or enzymatic transformation in the body to release the active drug.[28] This is an excellent strategy when the parent drug has poor physicochemical properties, such as low solubility.[29][30]
How it Works for Solubility: A highly polar, water-solubilizing group (a "promoieity") is temporarily attached to the parent drug.[31] Common promoieties include phosphates, amino acids, or polyethylene glycol (PEG) chains.[32] This creates a new molecule (the prodrug) with high water solubility. After administration, the body's enzymes cleave off the promoiety, releasing the active, poorly soluble drug at the site of action. The prodrug approach is a well-established and successful strategy in drug development.[29][31]
Section 5: Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion using the Solvent Evaporation Method
This protocol describes a lab-scale method for preparing a solid dispersion, a robust technique for enhancing solubility.[20]
-
Selection of Components: Choose a suitable carrier polymer (e.g., Copovidone) and a drug-to-polymer ratio (start with 1:4 w/w).
-
Dissolution: Dissolve both the 4,7-Dibromo-thiadiazolo[3,4-c]pyridine derivative and the polymer in a common, volatile solvent (e.g., a mixture of DCM and methanol). Ensure complete dissolution to achieve a molecular-level dispersion.
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This should be done relatively quickly to prevent the drug from crystallizing out of the solution as the solvent volume decreases.
-
Drying: Transfer the resulting solid film to a vacuum oven and dry overnight at a moderate temperature (e.g., 40-50 °C) to remove any residual solvent.
-
Processing: Scrape the solid dispersion from the flask, gently grind it into a fine powder using a mortar and pestle, and pass it through a sieve to ensure uniformity.
-
Characterization: Confirm the amorphous nature of the drug in the dispersion using techniques like Differential Scanning Calorimetry (DSC) or X-Ray Powder Diffraction (XRPD).
-
Solubility Testing: Compare the dissolution profile of the solid dispersion to the unformulated, crystalline drug in a relevant aqueous buffer.
Caption: Workflow for preparing a solid dispersion by solvent evaporation.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by the Kneading Method
This is a common and economical lab-scale method for preparing cyclodextrin complexes.[22]
-
Material Selection: Choose a cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD, is often preferred for its higher water solubility).[23] Determine the molar ratio of drug to CD (e.g., 1:1 or 1:2).
-
Trituration: In a mortar, mix the drug and cyclodextrin powders together.
-
Kneading: Add a small amount of a hydro-alcoholic solvent (e.g., 50% ethanol in water) dropwise to the powder mixture. Knead the mixture thoroughly with the pestle for 30-45 minutes to form a thick, uniform paste. This intimate contact in the presence of a minimal amount of solvent facilitates the inclusion of the drug into the CD cavity.
-
Drying: Dry the resulting paste in an oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
-
Pulverization: Pulverize the dried complex into a fine powder and pass it through a sieve.
-
Confirmation: Characterize the complex formation using methods like DSC, FTIR, or NMR to confirm the inclusion of the drug.[25]
-
Solubility Assessment: Determine the aqueous solubility of the complex and compare it to the free drug.
Section 6: Summary and Decision-Making Workflow
Choosing the right solubilization strategy depends on your experimental needs, the stage of development, and the resources available. The following flowchart provides a logical path for troubleshooting.
Caption: Decision workflow for overcoming solubility challenges.
References
-
19][21][22]thiadiazolo[3,4-c]pyridine >97% | Sigma-Aldrich. (n.d.).
-
439][21][22]thiadiazolo[3,4- c ]pyridine: basis for biologically interesting species and building blocks for organic materials - ResearchGate. (2019).
Sources
- 1. 4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine >97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. The Structure, Thermodynamics and Solubility of Organic Crystals from Simulation with a Polarizable Force Field - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 6. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpbr.in [ijpbr.in]
- 8. pharmatutor.org [pharmatutor.org]
- 9. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. asiapharmaceutics.info [asiapharmaceutics.info]
- 12. jmpas.com [jmpas.com]
- 13. PH-dependent solubility: Significance and symbolism [wisdomlib.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Critical Excipient Properties for the Dissolution Enhancement of Phenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmaexcipients.com [pharmaexcipients.com]
- 19. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 20. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. humapub.com [humapub.com]
- 23. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ijpsjournal.com [ijpsjournal.com]
- 25. ijpsr.com [ijpsr.com]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Role of Prodrugs in Solubility Enhancement of Drugs | Semantic Scholar [semanticscholar.org]
- 29. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. Is prodrug design an approach to increase water solubility? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. Nanosuspensions For Enhancing Drug Solubility: Formulation Strategies and Stability Challenges | Nanofabrication [eaapublishing.org]
- 35. researchgate.net [researchgate.net]
- 36. mdpi.com [mdpi.com]
- 37. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 38. Improving Solubility via Structural Modification [ouci.dntb.gov.ua]
- 39. quora.com [quora.com]
- 40. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 41. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 42. ijper.org [ijper.org]
- 43. researchgate.net [researchgate.net]
Technical Support Center: Purification of Polymers Derived from 4,7-Dibromo-thiadiazolo[3,4-c]pyridine
Welcome to the technical support center for the purification of conjugated polymers derived from 4,7-Dibromo-thiadiazolo[3,4-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying this specific class of donor-acceptor polymers. Here, we provide in-depth, field-proven insights and detailed protocols to help you achieve high-purity materials essential for high-performance organic electronic and biomedical applications.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered during the purification workflow.
Q1: My final polymer product is a dark, almost black solid, and my NMR signals are extremely broad. What is the likely cause?
A: This is a classic sign of significant residual palladium catalyst contamination.[1] Palladium nanoparticles and paramagnetic Pd(I) species are notorious for causing signal broadening in NMR spectroscopy. The dark coloration is also indicative of metallic impurities. The pyridine nitrogen in your polymer backbone can strongly chelate to palladium, making its removal particularly challenging compared to other conjugated polymers.[2] A simple precipitation will not be sufficient; a more rigorous purification strategy involving metal scavengers or specialized chromatography is required.[3][4]
Q2: I've performed a standard precipitation, but the molecular weight of my polymer is lower than expected and the dispersity (Đ) is high. Why?
A: This issue typically points to two culprits: incomplete removal of low molecular weight oligomers or premature chain termination during polymerization.[5] Standard precipitation is often inefficient at cleanly separating the high molecular weight polymer from shorter-chain oligomers.[6][] To address this, a sequential purification method like Soxhlet extraction or preparative Gel Permeation Chromatography (GPC) is necessary to fractionate the polymer effectively.[8][9] Additionally, ensure your monomers are of the highest purity before polymerization, as impurities can act as chain terminators.[5][10]
Q3: After precipitation, my polymer forms a fine, cloudy suspension that is very difficult to filter. How can I resolve this?
A: This often occurs when the polymer solution is too dilute before being added to the anti-solvent, or the anti-solvent is too strong, causing the polymer to "crash out" as an unmanageable colloid instead of a filterable fiber or powder.[11] Try concentrating your polymer solution in the "good" solvent (e.g., chloroform, chlorobenzene) before slowly adding it to a vigorously stirred anti-solvent (e.g., methanol, hexanes).[11][12] Alternatively, allowing the anti-solvent to slowly diffuse into the polymer solution via vapor diffusion can yield larger, more easily filterable particles.[11]
Q4: How do I choose the right sequence of solvents for Soxhlet extraction?
A: The solvent sequence for Soxhlet extraction should be based on increasing polarity and solvent power for your polymer. A typical, effective sequence is:
-
Methanol: Removes residual salts and very polar small molecules.
-
Acetone/Hexanes: Removes unreacted monomers and low molecular weight oligomers.
-
Chloroform/Toluene: Dissolves and collects the desired high molecular weight polymer fraction.[6][13]
The goal is to sequentially wash away impurities, leaving the pure polymer behind, which is then collected with a good solvent.[14][15]
Part 2: In-Depth Troubleshooting Guides
This section provides a deeper dive into specific, persistent purification challenges with detailed explanations and solutions.
Guide 1: Eliminating Stubborn Palladium Catalyst Residues
Residual palladium is highly detrimental to the optoelectronic properties and stability of your polymer.[1][16] The nitrogen atom in the thiadiazolo[3,4-c]pyridine unit forms a strong coordination complex with palladium, making it difficult to remove.
Symptoms:
-
Broad or absent signals in ¹H NMR spectra.
-
Dark, metallic appearance of the polymer powder.
-
Poor performance in electronic devices (e.g., low mobility, high leakage current).[1]
-
Inconsistent results in biological assays.
Solutions & Protocols:
-
Chemical Scavenging (Recommended):
-
Principle: Scavengers are functionalized materials (often silica or polymer-based) with ligands that have a very high affinity for palladium, such as thiols, amines, or phosphines.[3][17] These agents selectively bind the metal, which can then be removed by simple filtration.
-
Protocol:
-
Dissolve your crude polymer in a suitable solvent (e.g., toluene or THF).
-
Add a thiol-functionalized silica gel or polymer resin (e.g., SiliaMetS® Thiol) – typically 5-10 weight equivalents relative to the estimated palladium content.
-
Stir the mixture at a slightly elevated temperature (e.g., 40-60 °C) for 12-24 hours under an inert atmosphere.[3]
-
Filter the mixture through a pad of celite to remove the scavenger-bound palladium.
-
Precipitate the purified polymer from the filtrate.
-
-
-
Aqueous Washes with Complexing Agents:
-
Principle: Certain aqueous solutions can be used to wash a solution of the polymer to extract the palladium.
-
Protocol:
-
Dissolve the polymer in a water-immiscible solvent like chloroform or toluene.
-
Wash the organic solution multiple times with an aqueous solution of a complexing agent like EDTA, thiourea, or sodium diethyldithiocarbamate.
-
Follow with several washes with deionized water to remove the complexing agent.
-
Dry the organic phase, concentrate, and precipitate the polymer.
-
-
Guide 2: Fractionating by Molecular Weight to Remove Oligomers
Low molecular weight species can act as charge traps and disrupt film morphology, compromising device performance.
Symptoms:
-
Broad molecular weight distribution (High Đ > 2.5) as seen by GPC.
-
Brittle films or poor solubility of the higher molecular weight fraction.
-
Low charge carrier mobility or exciton diffusion lengths.
Solutions & Protocols:
-
Soxhlet Extraction (Scalable Method):
-
Preparative Gel Permeation Chromatography (GPC/SEC):
-
Principle: GPC separates molecules based on their hydrodynamic volume.[8][19][20] This is the most precise method for isolating fractions with a very narrow molecular weight distribution.
-
Protocol:
-
Dissolve the polymer in the GPC mobile phase (e.g., THF, chloroform, or TCB at high temperature).
-
Ensure the solution is fully dissolved and filtered through a 0.22 µm PTFE filter.
-
Inject the solution onto a preparative-scale GPC system equipped with appropriate columns for your polymer's molecular weight range.
-
Collect the fractions corresponding to the high molecular weight peak.
-
Combine the desired fractions, concentrate the solvent, and precipitate into an anti-solvent.
-
-
Data Summary Table: Purification Method Comparison
| Purification Method | Primary Impurities Removed | Scalability | Cost | Impact on Dispersity (Đ) |
| Precipitation | Monomers, Salts | High | Low | Minor Reduction |
| Soxhlet Extraction | Monomers, Oligomers, some Catalyst | Medium | Medium | Moderate Reduction |
| Chemical Scavenging | Palladium Catalyst | High | Medium | No Direct Impact |
| Preparative GPC | Oligomers, specific MW fractions | Low | High | Significant Reduction |
Part 3: Standard Operating Procedures (SOPs) & Visual Workflows
SOP 1: Rigorous Purification via Sequential Soxhlet Extraction
This procedure is a robust method for removing both catalyst residues (when combined with scavenging) and low molecular weight fractions.
Pre-requisite: Perform a chemical scavenger treatment (see Guide 1) on your crude polymer solution and recover the polymer via precipitation before starting this SOP.
Materials:
-
Dry, crude polymer (~1-5 g)
-
Cellulose extraction thimble
-
Soxhlet apparatus
-
Solvents: Methanol, Hexanes (or Acetone), Chloroform (or Toluene) - all high purity.
Procedure:
-
Loading: Place the crude polymer powder into the cellulose thimble and place the thimble inside the Soxhlet extractor.
-
Methanol Wash: Fill the boiling flask with methanol. Heat the solvent to a gentle reflux. Allow the apparatus to cycle for at least 12 hours. This step removes residual salts and highly polar impurities.
-
Hexanes/Acetone Wash: Discard the methanol. Allow the thimble and polymer to dry completely. Refill the boiling flask with hexanes (or acetone). Reflux for 12-24 hours. This step removes unreacted monomers and low molecular weight oligomers.
-
Polymer Collection: Discard the hexanes/acetone. Allow the thimble to dry. Replace the solvent in the boiling flask with chloroform (or a different "good" solvent for your polymer). Reflux for 24 hours. The desired high molecular weight polymer will be dissolved into the chloroform in the boiling flask.
-
Final Recovery: Allow the chloroform solution to cool. Concentrate the solution using a rotary evaporator. Precipitate the purified polymer by adding the concentrated solution dropwise into a large volume of vigorously stirring methanol.
-
Drying: Collect the precipitated polymer by filtration and dry under high vacuum at 40-50 °C for 24 hours.
Visual Workflow: General Purification Strategy
This diagram outlines the decision-making process for purifying polymers derived from 4,7-Dibromo-thiadiazolo[3,4-c]pyridine.
Caption: Decision workflow for polymer purification.
Visual Diagram: Soxhlet Extraction Fractions
This diagram illustrates the separation of impurities and the desired polymer during the sequential Soxhlet extraction process.
Caption: Separation principle of sequential Soxhlet extraction.
References
-
Kosco, J., et al. (2018). The Effect of Residual Palladium Catalyst Contamination on the Photocatalytic Hydrogen Evolution Activity of Conjugated Polymers. Advanced Energy Materials, 8(34). Available at: [Link]
- U.S. Patent No. 9,045,596. (2015). Method of purifying conjugated polymers. Google Patents.
-
Wikipedia. (2023). Gel permeation chromatography. Available at: [Link]
-
Chalmers University of Technology. (2023). Purification of conjugated polymers. Better polymers through HPLC purification and Soxhlet extraction. Chalmers ODR. Available at: [Link]
-
Medicilon. (n.d.). Gel Permeation Chromatography (GPC) Technology: Principles, Applications, and Common Issues. Available at: [Link]
-
Chrom Tech, Inc. (2024). Understanding Gel Permeation Chromatography Techniques. Available at: [Link]
-
Yu, L., & Chen, L. (2013). Donor–Acceptor Alternating Copolymers. In Organic Photovoltaics (pp. 435-471). Springer. Available at: [Link]
-
Reddit. (2015). how do I purify a polymer that I can't crash out? r/chemistry. Available at: [Link]
-
Penn State University. (2021). Molecular Weight Characterization of Conjugated Polymers through Gel Permeation Chromatography and Static Light Scattering. Penn State Research Database. Available at: [Link]
-
Taylor & Francis Online. (2020). Recovery of palladium by silica/polymer-based 2,6-bis(5,6,7,8-tetrahydro-5,8,9,9-tetramethyl-5,8-methano-1,2,4-benzotriazin-3-yl)pyridine adsorbents from high level liquid waste. Available at: [Link]
-
Agilent. (n.d.). An Introduction to Gel Permeation Chromatography and Size Exclusion Chromatography. Available at: [Link]
-
Wu, Y., et al. (2018). Protein purification by chemo-selective precipitation using thermoresponsive polymers. Biopolymers, 109(6), e23222. Available at: [Link]
-
ResearchGate. (2021). Removal of Palladium Nanoparticles from Polymer Materials. Available at: [Link]
-
ResearchGate. (2015). How can i remove palladium Pd catalyst easily? Available at: [Link]
-
Chiarcos, R., et al. (2021). Catalyst residues severely impact the thermal stability and degradation mechanism of polycarbonates. Polymer Degradation and Stability, 188, 109575. Available at: [Link]
-
U.S. EPA. (1990). Method 3540A: Soxhlet Extraction. Available at: [Link]
-
ResearchGate. (2014). How do I purify a polymer precipitate? Available at: [Link]
-
Li, Y., et al. (2012). A Weak Donor-Strong Acceptor Strategy to Design Ideal Polymers for Organic Solar Cells. Supporting Information. Available at: [Link]
-
Dutscher. (n.d.). Protein purification troubleshooting guide. Available at: [Link]
-
U.S. EPA. (1996). Method 3540C: Soxhlet Extraction. Available at: [Link]
-
Royal Society of Chemistry. (2016). Soxhlet extraction. YouTube. Available at: [Link]
-
MDPI. (2023). Recent Strategies to Develop Conjugated Polymers for Detection and Therapeutics. Available at: [Link]
-
Royal Society of Chemistry. (2023). Impact of imine bonds on the electronic properties of degradable carotenoid-based conjugated polymers. Available at: [Link]
-
Buelt, A. A., et al. (2020). Conjugated polymers with m-pyridine linkages: synthesis, photophysics, solution structure and film morphology. Journal of Materials Chemistry C, 8(2), 575-584. Available at: [Link]
-
MDPI. (2023). Feature Papers in Catalysis in Organic and Polymer Chemistry. Available at: [Link]
-
Scilight Press. (2024). The Role of Catalysts in Waste Polymer Upcycling: Recent Developments and Future Trends. Available at: [Link]
-
ResearchGate. (2011). Synthesis of Conjugated Polymers Containing Terpyridine−Ruthenium Complexes: Photovoltaic Applications. Available at: [Link]
-
Semantic Scholar. (2015). Conjugated Polymers Containing BODIPY and Fluorene Units for Sensitive Detection of CN− Ions: Site-Selective Synthesis, Photo-Physical and Electrochemical Properties. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. US9045596B2 - Method of purifying conjugated polymers - Google Patents [patents.google.com]
- 8. Gel permeation chromatography - Wikipedia [en.wikipedia.org]
- 9. Purification of conjugated polymers. Better polymers through HPLC purification and Soxhlet extraction [odr.chalmers.se]
- 10. books.rsc.org [books.rsc.org]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 14. semspub.epa.gov [semspub.epa.gov]
- 15. epa.gov [epa.gov]
- 16. iris.uniupo.it [iris.uniupo.it]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. ms-nmr.alfa-chemistry.com [ms-nmr.alfa-chemistry.com]
- 20. chromtech.com [chromtech.com]
Managing reaction temperatures for selective substitution on 4,7-Dibromo-thiadiazolo[3,4-c]pyridine
Answering the user's request.## Technical Support Center: Selective Substitution on 4,7-Dibromo-thiadiazolo[3,4-c]pyridine
Welcome to the technical support guide for managing reactions with 4,7-Dibromo-thiadiazolo[3,4-c]pyridine (TDAP). This document provides in-depth guidance, troubleshooting protocols, and frequently asked questions to assist researchers in achieving high selectivity for monosubstitution reactions. The key to success with this versatile building block lies in the precise control of reaction temperature, which dictates the interplay between kinetic and thermodynamic pathways.
Core Principles: Understanding Selectivity in the TDAP Scaffold
Achieving selective monosubstitution on the TDAP core is not arbitrary; it is governed by the inherent electronic properties of the molecule. The two bromine atoms at the C4 and C7 positions exhibit distinct reactivities.
The Inherent Electronic Asymmetry
The pyridine nitrogen atom exerts a strong electron-withdrawing inductive effect, which is distance-dependent. This effect renders the entire heterocyclic system electron-deficient and susceptible to nucleophilic attack. However, the C4 position, being alpha (α) to the pyridine nitrogen, is significantly more electron-poor (more electrophilic) than the C7 position, which is in the beta (β) position.
Recent studies have confirmed that nucleophilic aromatic substitution (SNAr) reactions on 4,7-dibromo-[1][2][3]thiadiazolo[3,4-c]pyridine proceed preferentially at the more electron-deficient C4 position.[4] This intrinsic electronic bias is the primary reason that selective monosubstitution at C4 is achievable.[5]
Caption: Electronic asymmetry in the 4,7-Dibromo-TDAP core.
The Role of Kinetic vs. Thermodynamic Control
The difference in reactivity between the C4 and C7 positions allows for selective functionalization by manipulating the reaction conditions, primarily temperature. This manipulation leverages the principles of kinetic and thermodynamic control.[1][2][6]
-
Kinetic Control (Low Temperature): At lower temperatures, reactions are primarily governed by the activation energy. The reaction will proceed fastest at the most reactive site. For TDAP, this is the C4 position. By keeping the temperature low, you provide enough energy to overcome the activation barrier for C4 substitution but not enough to significantly initiate substitution at the less reactive C7 site. This favors the formation of the kinetic product: 4-substituted-7-bromo-TDAP.
-
Thermodynamic Control (High Temperature): At higher temperatures, more energy is available to the system. This allows the reaction to overcome the higher activation barrier for substitution at the C7 position. If the reaction is reversible, it may eventually settle on the most stable product isomer. However, in the context of many irreversible cross-coupling or SNAr reactions, elevated temperatures simply increase the rate of reaction at both sites, leading to a loss of selectivity and the formation of the 4,7-disubstituted thermodynamic product.[7]
Frequently Asked Questions (FAQs)
Q1: Why is C4 the default site for the first substitution in SNAr reactions? The C4 position is electronically activated by its proximity to the pyridine nitrogen, making it the most electrophilic carbon atom bearing a bromine. Nucleophilic attack, the rate-determining step in many SNAr reactions, will therefore occur preferentially at this site.[5][8]
Q2: My goal is monosubstitution. Should I always run my reaction at the lowest possible temperature? Generally, yes. Start at a low temperature (e.g., 0 °C or even -78 °C for monolithiation) and monitor the reaction. If conversion is too slow, you can gradually increase the temperature.[9] The optimal temperature will provide a reasonable reaction rate while minimizing the formation of the disubstituted byproduct. For many palladium-catalyzed couplings, room temperature can be an effective starting point.[10][11]
Q3: What are the tell-tale signs that I am losing selectivity due to high temperature? The primary sign is the appearance of a second, typically less polar, product spot on your TLC plate, corresponding to the disubstituted compound. LC-MS analysis will confirm this, showing a peak with the expected mass for the disubstituted product and the disappearance of your desired monosubstituted product over time.
Q4: Is it possible to achieve selective substitution at the C7 position first? Direct selective substitution at C7 while C4 is still brominated is extremely challenging due to the electronic factors discussed. A more viable strategy involves a protecting group or a two-step process: first, functionalize the C4 position, and then perform a second, distinct substitution at the C7 position, which may require more forcing conditions (higher temperature, stronger catalyst system).[3]
Troubleshooting Guides
Problem 1: Poor Selectivity (Significant mixture of starting material, monosubstituted, and disubstituted products)
-
Symptoms: TLC/LC-MS analysis shows three prominent spots/peaks corresponding to the starting dibromide, the desired C4-monosubstituted product, and the C4,C7-disubstituted byproduct.
-
Potential Causes:
-
Temperature is too high: The reaction has enough energy to proceed at both C4 and C7 sites.
-
Extended Reaction Time: Even at moderate temperatures, allowing the reaction to run for too long after the starting material is consumed can lead to the slow conversion of the monosubstituted product into the disubstituted product.
-
Excess Reagents: Using more than one equivalent of the nucleophile or coupling partner can drive the reaction toward disubstitution.
-
-
Step-by-Step Solutions:
-
Reduce Temperature: Repeat the reaction, starting at a significantly lower temperature (e.g., decrease from 80 °C to 40 °C, or from room temperature to 0 °C).
-
Monitor Closely: Run the reaction with frequent TLC or LC-MS monitoring (e.g., every 15-30 minutes). Quench the reaction as soon as the starting material is consumed to prevent over-reaction.
-
Control Stoichiometry: Use precisely 0.95-1.05 equivalents of your nucleophile or boronic acid/ester to favor monosubstitution.
-
Consider Slow Addition: If the reaction is very fast, consider adding the nucleophile or coupling partner slowly via a syringe pump to maintain a low instantaneous concentration, thus favoring monosubstitution.
-
Caption: Troubleshooting workflow for poor reaction selectivity.
Problem 2: Low or No Conversion
-
Symptoms: The reaction stalls, with a large amount of starting material remaining even after several hours.
-
Potential Causes:
-
Temperature is too low: There is insufficient thermal energy to overcome the activation barrier.
-
Inactive Catalyst: The palladium catalyst (for cross-coupling) may be old, oxidized, or poisoned.
-
Incorrect Base or Solvent: The chosen base may be too weak, or the solvent may not be appropriate for the reaction.
-
-
Step-by-Step Solutions:
-
Gradual Temperature Increase: Cautiously increase the reaction temperature in 10-15 °C increments, monitoring selectivity at each step. There is often a "sweet spot" where the reaction proceeds efficiently without significant disubstitution.
-
Verify Catalyst and Reagents: Use freshly sourced catalyst and anhydrous, degassed solvents. For Suzuki couplings, ensure the boronic acid is not degraded. For Buchwald-Hartwig aminations, use a strong, non-nucleophilic base like NaOt-Bu or LHMDS.[12]
-
Change Ligand/Catalyst System: If increasing temperature compromises selectivity, consider a more active catalyst system that operates at lower temperatures. For example, using highly active phosphine ligands can facilitate couplings at room temperature.[13]
-
Detailed Experimental Protocols
The following protocols serve as validated starting points. Researchers should optimize based on their specific substrate.
Protocol 1: Selective Monosubstitution with an Amine Nucleophile (SNAr)
This protocol is adapted from methodologies for nucleophilic substitution on similar electron-poor heteroaromatics.[14]
-
To a solution of 4,7-Dibromo-thiadiazolo[3,4-c]pyridine (1.0 eq) in a suitable solvent like MeCN or DMF (0.1 M), add the amine nucleophile (1.05 eq).
-
If the amine is used as a salt, add a non-nucleophilic base like triethylamine (2.5 eq).
-
Stir the reaction at room temperature (20-25 °C) .
-
Monitor the reaction by TLC or LC-MS every 30 minutes.
-
Upon consumption of the starting material (typically 1-3 hours), quench the reaction with water.
-
Extract the product with an organic solvent (e.g., EtOAc), dry over MgSO₄, and purify by column chromatography.
Protocol 2: Selective Suzuki-Miyaura Cross-Coupling at C4
This protocol uses conditions known to favor selective coupling on polyhalogenated heterocycles.[15]
-
In an oven-dried flask, combine 4,7-Dibromo-thiadiazolo[3,4-c]pyridine (1.0 eq), the arylboronic acid (1.1 eq), a palladium catalyst like Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent system, such as Toluene/H₂O or Dioxane/H₂O (4:1 mixture, 0.1 M).
-
Stir the reaction at a controlled temperature, starting at 40-50 °C . Higher temperatures may be required for less reactive boronic acids, but this increases the risk of disubstitution.[16]
-
Monitor the reaction by TLC/LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, perform a standard aqueous workup, extract with an organic solvent, and purify.
Protocol 3: Selective Buchwald-Hartwig Amination at C4
Selective amination often requires careful selection of catalyst, ligand, and temperature.[3][17]
-
In a glovebox or under an inert atmosphere, charge a flask with 4,7-Dibromo-thiadiazolo[3,4-c]pyridine (1.0 eq), Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand like Xantphos or BINAP (0.04 eq), and a strong base like sodium tert-butoxide (NaOt-Bu, 1.4 eq).
-
Add the amine (1.2 eq).
-
Add anhydrous, degassed toluene or dioxane (0.1 M).
-
Seal the vessel and heat the reaction to 80 °C . While some Buchwald-Hartwig reactions can proceed at lower temperatures, the C-Br bond often requires heating.
-
Monitor the reaction carefully. If disubstitution becomes significant, repeat the reaction at a lower temperature (e.g., 60 °C) for a longer period.
-
After cooling, quench the reaction with saturated aq. NH₄Cl, extract with an organic solvent, and purify.
Data Summary Tables
Table 1: Recommended Starting Temperatures for Selective Monosubstitution
| Reaction Type | Nucleophile/Coupling Partner | Recommended Temp. (°C) | Key Considerations |
| SNAr | Aliphatic Amines, Alkoxides | 0 to 25 °C | Highly reactive; low temperature is critical. |
| Thiols | 25 °C | Generally very fast; monitor closely.[18] | |
| Anilines, Phenols | 25 to 50 °C | Less nucleophilic; may require gentle heating. | |
| Suzuki-Miyaura | Electron-rich Arylboronic Acids | 40 to 60 °C | Higher reactivity allows for milder conditions. |
| Electron-poor Arylboronic Acids | 60 to 80 °C | Requires more energy; risk of disubstitution is higher. | |
| Buchwald-Hartwig | Primary & Secondary Amines | 60 to 100 °C | Highly dependent on catalyst/ligand choice.[19] |
References
- Journal of the Chemical Society D. (n.d.). Kinetic versus thermodynamic control of products in some nucleophilic aromatic substitution reactions. RSC Publishing.
- RSC Publishing. (1971).
- Smith, M. A., & Clayden, J. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central, NIH.
- Chemistry Stack Exchange. (2018, October 17).
- ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
- Wikipedia. (n.d.).
- ResearchGate. (n.d.).
-
González-Antonio, O., et al. (2019). On the nucleophilic derivatization of 4,7-dibromo-[1][2][3]thiadiazolo[3,4-c]pyridine: basis for biologically interesting species and building blocks for organic materials. ResearchGate.
-
Chmovzh, T. N., et al. (n.d.). Safe Synthesis of 4,7-Dibromo[1][2][3]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions.
-
Chmovzh, T. N., et al. (2018). Safe Synthesis of 4,7-Dibromo[1][2][3]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Molecules.
- ResearchGate. (n.d.).
-
Popov, V. V., et al. (n.d.). Safe Synthesis of 4,7-Dibromo[1][2][3]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. MDPI.
- Ruiz-Castillo, P., & Buchwald, S. L. (2019).
- ResearchGate. (n.d.). Pd(PPh3)
- ResearchGate. (n.d.).
- Verbeek, J., & Brandsma, L. (n.d.). Kinetic and thermodynamic control in the metalation of pyridine. A direct synthesis of 2- and 4-substituted pyridines.
- Li, Y., et al. (n.d.). Heterogeneous Pd/C-catalyzed ligand-free, room-temperature Suzuki-Miyaura coupling reactions in aqueous media. PubMed.
-
Chmovzh, T. N., et al. (2018). Safe Synthesis of 4,7-Dibromo[1][2][3]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. PubMed.
- Molander, G. A., & Biolatto, B. (n.d.).
- RSC Publishing. (n.d.). Room-temperature palladium-catalysed Suzuki–Miyaura coupling of arylboric acid with aryl chlorides.
- ResearchGate. (n.d.).
-
ResearchGate. (n.d.). Suzuki cross-coupling reactions of 4,7-dibromo[1][2][3]selenadiazolo[3,4-c]pyridine – a path to new solar cell components.
-
Rakitin, O. A., et al. (n.d.). 4,7-Bis(dodecylthio)-[1][2][3]thiadiazolo[3,4-c]pyridine. MDPI.
Sources
- 1. Kinetic versus thermodynamic control of products in some nucleophilic aromatic substitution reactions - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Kinetic versus thermodynamic control of products in some nucleophilic aromatic substitution reactions - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. Heterogeneous Pd/C-catalyzed ligand-free, room-temperature Suzuki-Miyaura coupling reactions in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Room-temperature palladium-catalysed Suzuki–Miyaura coupling of arylboric acid with aryl chlorides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Controlling the Reactivity of 4,7-Dibromo-thiadiazolo[3,4-c]pyridine
Welcome to the technical support center for 4,7-Dibromo-[1][2][3]thiadiazolo[3,4-c]pyridine (Br₂-TPD). This guide is designed for researchers, medicinal chemists, and materials scientists who utilize this versatile, electron-deficient building block. Here, we provide in-depth, experience-driven answers to common challenges related to controlling its reactivity, focusing specifically on the strategic selection of bases and solvents. Our goal is to move beyond simple protocols and explain the fundamental principles that govern reaction outcomes, enabling you to troubleshoot effectively and optimize your synthetic routes.
Part 1: Foundational Concepts & Frequently Asked Questions
This section addresses the core chemical principles of Br₂-TPD, which are essential for understanding its reactivity and troubleshooting experiments.
Question 1: What are the key structural features of 4,7-Dibromo-thiadiazolo[3,4-c]pyridine, and why is regioselectivity a major concern?
Answer: 4,7-Dibromo-thiadiazolo[3,4-c]pyridine is a fused heterocyclic system where a pyridine ring is annulated with a thiadiazole ring. Its importance stems from its strong electron-accepting nature, making it a valuable component in materials for organic electronics, such as solar cells and transistors.
The critical challenge in its functionalization lies in the differential reactivity of the two bromine atoms at the C4 and C7 positions. The pyridine nitrogen atom exerts a powerful electron-withdrawing effect, making the entire ring system electron-deficient and thus susceptible to nucleophilic attack.[4][5][6] However, this effect is not uniform:
-
C4-Position: This position is ortho to the pyridine nitrogen. Resonance analysis shows that this position bears a greater partial positive charge, making it the more electrophilic and kinetically favored site for both nucleophilic aromatic substitution (SNAr) and the oxidative addition step in palladium-catalyzed cross-coupling reactions.[4][5]
-
C7-Position: This position is meta to the pyridine nitrogen and is therefore less activated.
This inherent electronic bias is the primary reason why achieving selective mono-functionalization or controlling the sequence of di-functionalization is a central experimental challenge.
Question 2: What are the most common transformations for this substrate, and how do they differ mechanistically?
Answer: The two primary classes of reactions for modifying Br₂-TPD are Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr). Understanding their distinct mechanisms is key to selecting the right conditions.
Caption: Decision workflow for optimizing selective mono-arylation.
-
Employ a Milder Base: A strong base like Cs₂CO₃ or K₃PO₄ accelerates the reaction at both positions. Using a weaker base like K₂CO₃ or even NaHCO₃ will slow the overall rate, widening the kinetic window for selective C4 reaction. [7][8]2. Reduce the Temperature: High temperatures provide enough energy to overcome the activation barrier for reaction at the less reactive C7 position. Lowering the reaction temperature (e.g., to 60-80 °C) will favor the pathway with the lower activation energy, which is the C4-arylation.
-
Control Stoichiometry: Use only a slight excess (1.0 to 1.1 equivalents) of the boronic acid. This ensures that once the more reactive C4 position is consumed, there is insufficient reagent to drive the reaction at C7 to completion.
-
Solvent Choice: While polar solvents can increase reaction rates, non-polar solvents like toluene or solvent systems with minimal water can slow the reaction sufficiently to improve selectivity. [1][9]Mechanochemical (ball-milling) approaches have also shown remarkable success in achieving selective mono-arylation by leveraging differences in the physical state (liquid vs. solid) of the starting material and product. [10]
Part 3: Troubleshooting Guide for Nucleophilic Aromatic Substitution (SNAr)
SNAr offers a catalyst-free route to C-N, C-O, and C-S bonds, but it is highly sensitive to the solvent environment and nucleophile/base properties.
Question: My SNAr reaction with a secondary amine is extremely slow, even at high temperatures. How can I use the solvent and base to improve the rate?
A: The rate of an SNAr reaction is determined by the stability of the negatively charged Meisenheimer intermediate. Your choice of solvent and base is paramount for facilitating its formation and stabilization. [11]
-
Solvent is Critical: The solvent must be able to stabilize the high-energy, charged intermediate.
-
Insight: Non-polar solvents (like toluene) or moderately polar solvents (like THF) are poor choices as they cannot effectively solvate the anionic complex.
-
Solution: Use a polar aprotic solvent such as DMF, DMAc, or DMSO . [3]These solvents have high dielectric constants and are excellent at solvating cations, leaving the nucleophile "bare" and more reactive. They also stabilize the Meisenheimer complex, lowering the activation energy of the first, rate-determining step. [12]
-
-
Role of the Base: In SNAr with neutral nucleophiles like amines, a base is often required to act as an acid scavenger, consuming the HBr generated and driving the reaction to completion.
-
Insight: If the amine is also acting as the base, its concentration is depleted, and the resulting ammonium salt can be inhibitory.
-
Solution: Add a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) or a strong inorganic base like K₂CO₃ to neutralize the acid. For less nucleophilic amines, a stronger base like NaH or KOtBu may be needed to deprotonate the amine first, generating a much more potent anionic nucleophile.
-
Caption: Role of polar aprotic solvents in stabilizing the SNAr intermediate.
Part 4: Experimental Protocols
The following protocols are provided as validated starting points. Optimization may be required for specific substrates.
Protocol 1: Selective Mono-Suzuki Arylation at the C4 Position
-
Objective: To synthesize 4-aryl-7-bromo-thiadiazolo[3,4-c]pyridine.
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or N₂), add 4,7-Dibromo-thiadiazolo[3,4-c]pyridine (1.0 eq.), the desired arylboronic acid (1.1 eq.), and Pd(PPh₃)₄ (0.05 eq.).
-
Reagent Addition: Add K₂CO₃ (2.0 eq.). Evacuate and backfill the flask with inert gas three times. Add degassed 1,4-dioxane and degassed water (4:1 ratio, to make a 0.1 M solution with respect to the substrate).
-
Reaction: Heat the mixture to 80 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Double Buchwald-Hartwig Amination
-
Objective: To synthesize 4,7-bis(amino)-thiadiazolo[3,4-c]pyridine.
-
Setup: In a glovebox or under an inert atmosphere, charge an oven-dried reaction vessel with 4,7-Dibromo-thiadiazolo[3,4-c]pyridine (1.0 eq.), Pd₂(dba)₃ (0.04 eq.), a suitable phosphine ligand (e.g., XPhos, 0.10 eq.), and sodium tert-butoxide (NaOtBu, 2.5 eq.). [13][14][15]* Reagent Addition: Add the desired amine (2.2-2.5 eq.). Seal the vessel and add anhydrous, degassed toluene to make a 0.1-0.2 M solution.
-
Reaction: Heat the mixture to 100-110 °C for 12-24 hours, monitoring for the disappearance of starting material and mono-aminated intermediate.
-
Workup: Cool the reaction, filter through a pad of Celite®, and wash with ethyl acetate. Concentrate the filtrate and purify by column chromatography.
References
- National Center for Biotechnology Information. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health.
- Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Royal Society of Chemistry. (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing.
- YouTube. (2020, September 8). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity.
- ResearchGate. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions | Request PDF.
- Proutiere, F., & Schoenebeck, F. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Angewandte Chemie (International ed. in English).
- YouTube. (2018, April 20). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes.
- PubMed. (2020, June 3). Selective Mechanochemical Monoarylation of Unbiased Dibromoarenes by in Situ Crystallization.
- Benchchem. (n.d.). Technical Support Center: Nucleophilic Substitution on Pyridine Rings.
-
MDPI. (n.d.). Safe Synthesis of 4,7-Dibromot[1][2][3]hiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Retrieved from
-
ResearchGate. (2019, June 7). On the nucleophilic derivatization of 4,7-dibromo-t[1][2][3]hiadiazolo[3,4-c]pyridine: basis for biologically interesting species and building blocks for organic materials. Retrieved from
- National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health.
- ACS Publications. (2018, April 24). Highly Efficient Method for Suzuki Reactions in Aqueous Media.
- Química Organica.org. (n.d.). Nucleophilic substitution reactions in pyridine.
-
ResearchGate. (2025, August 7). Suzuki cross-coupling reactions of 4,7-dibromos[1][2][3]elenadiazolo[3,4-c]pyridine – a path to new solar cell components. Retrieved from
-
ResearchGate. (2025, October 16). Safe Synthesis of 4,7-Dibromot[1][2][3]hiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Retrieved from
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- National Center for Biotechnology Information. (2020, July 31). Impact of Cross-Coupling Reactions in Drug Discovery and Development. National Institutes of Health.
- Quora. (2018, June 28). What is the utility of cesium carbonate while carrying out Suzuki-Miyaura coupling?.
- ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction.
- National Center for Biotechnology Information. (n.d.). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. National Institutes of Health.
- Royal Society of Chemistry. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
- ResearchGate. (n.d.). Reactions and conditions for the kinetic studies using Cs2CO3 and K3PO4 as bases.
- Semantic Scholar. (n.d.). Palladium catalyzed selective mono-arylation of o-carboranes via B-H activation.
- Dent, T. (2020, August 1). Exploring and Quantifying the Caesium Effect I. Compunetics.
- ResearchGate. (n.d.). The proposed dual roles of K3PO4 (i and ii) in the coupling reactions....
- National Center for Biotechnology Information. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Royal Society of Chemistry. (n.d.). Palladium catalyzed selective mono-arylation of o-carboranes via B–H activation.
-
Sigma-Aldrich. (n.d.). 4,7-Dibromo-t[1][2][3]hiadiazolo[3,4-c]pyridine. Retrieved from
- National Center for Biotechnology Information. (2021, February 10). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. National Institutes of Health.
-
MySkinRecipes. (n.d.). 4,7-Dibromo-t[1][2][3]hiadiazolo[3,4-c]pyridine. Retrieved from
- National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Arylation and Heteroarylation of Indolizines. National Institutes of Health.
- National Center for Biotechnology Information. (n.d.). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. National Institutes of Health.
- PubMed. (2025, October 3). Selective arylation of atypical C-F bonds in polyfluoroarenes with aryl chlorides.
- National Center for Biotechnology Information. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health.
Sources
- 1. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. [sonar.rero.ch]
- 10. Selective Mechanochemical Monoarylation of Unbiased Dibromoarenes by in Situ Crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 14. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Technical Support Center: Minimizing Homocoupling in Stille Reactions of 4,7-Dibromo-thiadiazolo[3,4-c]pyridine
Welcome to the technical support guide for optimizing Stille cross-coupling reactions with the electron-deficient substrate, 4,7-Dibromo-thiadiazolo[3,4-c]pyridine. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the formation of homocoupling byproducts. Here, we will delve into the mechanistic underpinnings of this common side reaction and provide actionable troubleshooting strategies to enhance the yield and purity of your desired cross-coupled products.
Understanding the Challenge: The Stille Reaction and Homocoupling
The Stille reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound and an organic halide or pseudohalide.[1][2] The catalytic cycle, as illustrated below, generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]
Caption: The catalytic cycle of the Stille reaction.
A significant challenge in Stille couplings is the formation of homocoupled byproducts (R²-R²), which arise from the dimerization of the organotin reagent.[1][3] This side reaction can occur through a few different pathways, diminishing the yield of the desired product and complicating purification.[1] One major pathway involves the reaction of two equivalents of the organostannane with the Pd(II) precatalyst, leading to the homocoupled product after reductive elimination.[1][3] Additionally, a radical process involving the Pd(0) catalyst can also lead to dimerization.[1]
Caption: Desired cross-coupling versus competing homocoupling.
The substrate 4,7-Dibromo-thiadiazolo[3,4-c]pyridine is a highly electron-deficient heterocycle. This electronic property can influence the rates of the steps in the catalytic cycle and potentially exacerbate the issue of homocoupling.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: I'm observing a significant amount of homocoupling product of my organostannane. What are the most likely causes?
A1: Significant homocoupling is often traced back to a few key factors:
-
Choice of Palladium Source: Using a Pd(II) precatalyst like Pd(OAc)₂ can sometimes lead to homocoupling as it can react with two molecules of the organostannane before being reduced to the active Pd(0) species.[3][4]
-
Presence of Oxygen: Molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in the homocoupling pathway.[4][5] Rigorous exclusion of oxygen is critical.[4][5]
-
Ligand Effects: The choice of phosphine ligand is crucial. Ligands that are not sufficiently bulky or electron-rich might lead to slower rates of the desired cross-coupling steps, giving more opportunity for side reactions to occur.[3]
-
Slow Transmetalation: If the transmetalation step is slow, the concentration of the oxidative addition product (Ar-Pd-Br) is low, which can favor the homocoupling of the organostannane.
Q2: How can I modify my reaction conditions to suppress the formation of the homocoupled byproduct?
A2: Here is a systematic approach to optimizing your reaction:
-
Catalyst Selection and Activation:
-
Use a Pd(0) Source: Directly using a Pd(0) catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ can often mitigate homocoupling that arises from the Pd(II) precatalyst.[3][6]
-
In Situ Reduction: If you are using a Pd(II) source, ensure efficient in-situ reduction to Pd(0).[3] Sometimes, the addition of a mild reducing agent can be beneficial, but this should be approached with caution to avoid other side reactions.[4][5]
-
-
Ligand Selection:
-
Bulky, Electron-Rich Ligands: Employing bulky and electron-rich phosphine ligands can accelerate the rate-limiting transmetalation and subsequent reductive elimination steps, favoring the desired cross-coupling pathway.[3][7] Examples include P(t-Bu)₃, PCy₃, and various Buchwald-type ligands.[3] The choice of ligand can also influence the stereochemistry of the product.[8][9]
-
-
Additives:
-
Copper(I) Iodide (CuI): The addition of CuI can significantly accelerate Stille couplings.[3][7] It is believed to act as a scavenger for free phosphine ligands, which can inhibit the transmetalation step, and may also facilitate the transmetalation itself.[7]
-
Fluoride Sources: Additives like cesium fluoride (CsF) or potassium fluoride (KF) can coordinate to the organotin reagent, forming a hypervalent tin species that can undergo transmetalation more rapidly.[7][10]
-
-
Solvent and Temperature:
-
Solvent Polarity: The polarity of the solvent can influence the reaction rates. For some systems, a switch from a less polar solvent like toluene to a more polar one like DMF or NMP can be beneficial, although this is system-dependent.[11]
-
Temperature Control: Running the reaction at the lowest effective temperature can help to minimize side reactions.
-
-
Rigorous Exclusion of Oxygen:
Q3: For the specific substrate 4,7-Dibromo-thiadiazolo[3,4-c]pyridine, are there any particular starting points for optimization?
A3: Given the electron-deficient nature of the 4,7-Dibromo-thiadiazolo[3,4-c]pyridine core, the oxidative addition step should be relatively facile. Therefore, optimizing the transmetalation step is likely to be key.
-
Initial Catalyst System: A good starting point would be a Pd(0) catalyst like Pd(PPh₃)₄.[12]
-
Consider Additives: The use of CuI as an additive is highly recommended to accelerate the reaction.
-
Solvent Choice: Toluene is often a good initial choice for Stille reactions.
Here is a comparison of potential starting conditions:
| Condition | Catalyst | Ligand | Additive | Solvent | Temperature (°C) | Expected Outcome |
| A | Pd(PPh₃)₄ | (PPh₃) | None | Toluene | 90-110 | Standard conditions, may show some homocoupling. |
| B | Pd₂(dba)₃ | P(t-Bu)₃ | None | Toluene | 80-100 | Bulky ligand may improve selectivity. |
| C | Pd(PPh₃)₄ | (PPh₃) | CuI | Toluene | 90-110 | CuI should accelerate cross-coupling and reduce homocoupling. |
| D | Pd(OAc)₂ | SPhos | CsF | Dioxane | 100 | Conditions often used for challenging couplings. |
Frequently Asked Questions (FAQs)
Q: Can I perform a sequential cross-coupling on 4,7-Dibromo-thiadiazolo[3,4-c]pyridine?
A: Yes, sequential couplings are often possible. The reactivity of the two bromine atoms may differ, potentially allowing for selective mono-arylation under carefully controlled conditions.[13] This could involve using a sub-stoichiometric amount of the organotin reagent or running the reaction at a lower temperature.
Q: My organotin reagent is not commercially available. What are the key considerations for its synthesis and purity?
A: The purity of the organotin reagent is critical. Impurities can interfere with the catalytic cycle. When preparing your stannane, ensure complete reaction and thorough purification, often by column chromatography or distillation. Organostannanes are generally stable to air and moisture, which is an advantage over other organometallic reagents.[1][6][14]
Q: What are the best practices for removing tin byproducts after the reaction?
A: Removing tin byproducts can be challenging due to their toxicity and sometimes low polarity.[6][14] Common methods include:
-
Fluoride wash: Washing the reaction mixture with an aqueous solution of KF can precipitate the tin byproducts as insoluble fluorides.
-
Silica gel chromatography: Sometimes, adding triethylamine to the eluent can help in the removal of tin residues during chromatography.[14]
Optimized Experimental Protocol
This protocol provides a starting point for the Stille coupling of 4,7-Dibromo-thiadiazolo[3,4-c]pyridine, designed to minimize homocoupling.
Materials:
-
4,7-Dibromo-thiadiazolo[3,4-c]pyridine
-
Organostannane reagent (e.g., Aryl-SnBu₃) (1.1 equivalents)
-
Pd(PPh₃)₄ (2-5 mol%)
-
Copper(I) Iodide (CuI) (10 mol%)
-
Anhydrous, degassed toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 4,7-Dibromo-thiadiazolo[3,4-c]pyridine, Pd(PPh₃)₄, and CuI under a positive pressure of inert gas.
-
Inerting: Evacuate the flask and backfill with inert gas. Repeat this cycle three times.
-
Solvent and Reagent Addition: Add degassed toluene via cannula, followed by the organostannane reagent via syringe.
-
Reaction: Heat the reaction mixture to 90-110 °C with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of KF. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: A stepwise guide to troubleshooting homocoupling.
References
-
Stille reaction - Wikipedia. Available at: [Link]
-
Espinet, P., & Casado, A. L. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(2), 20-43. Available at: [Link]
-
Stille Coupling. OpenOChem Learn. Available at: [Link]
-
Myers, A. (n.d.). The Stille Reaction. Chem 115. Available at: [Link]
-
Stille Coupling. (2020, July 18). YouTube. Available at: [Link]
-
Stille Cross-Coupling. J&K Scientific LLC. Available at: [Link]
-
Stille Cross-Coupling|Basics|Mechanism|Catalytic Cycle| Examples. (2024, October 25). YouTube. Available at: [Link]
-
Ren, H., & Nolan, S. P. (2007). Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides. Chemical Communications, (23), 2346-2348. Available at: [Link]
-
Benzo[1,2-d:4,5-d′]bis([1][2][15]thiadiazole) and Its Bromo Derivatives. Molecules, 24(11), 2154. Available at: [Link]
-
Zhou, W.-J., Wang, K.-H., & Wang, J.-X. (2009). Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides. Organic Chemistry Portal. Available at: [Link]
-
Suzuki cross-coupling reactions of 4,7-dibromo[1][14][15]selenadiazolo[3,4-c]pyridine – a path to new solar cell components. ResearchGate. Available at: [Link]
-
Stille Coupling. Organic Chemistry Portal. Available at: [Link]
-
Fantoni, T., Palladino, C., Grigolato, R., Muzzi, B., Ferrazzano, L., Tolomelli, A., & Cabri, W. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]
-
Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]bis([1][2][15]thiadiazole). Molecules, 23(1), 162. Available at: [Link]
-
Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole. Semantic Scholar. Available at: [Link]
-
Calò, V., Nacci, A., Monopoli, A., & Montingelli, F. (2005). Pd Nanoparticles as Efficient Catalysts for Suzuki and Stille Coupling Reactions of Aryl Halides in Ionic Liquids. The Journal of Organic Chemistry, 70(15), 6040–6044. Available at: [Link]
-
ChemInform Abstract: Ligand Effects on the Stereochemistry of Stille Couplings, as Manifested in Reactions of (Z)-Alkenyl Halides. ResearchGate. Available at: [Link]
-
Maleczka, R. E., & Gallagher, W. P. (2001). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Organic Letters, 3(26), 4173–4176. Available at: [Link]
-
The Mechanisms of the Stille Reaction. ResearchGate. Available at: [Link]
-
Mastering Palladium Catalyzed Cross-Coupling Reactions: The Critical Role of In Situ Pre-catalyst Reduction Design. ResearchGate. Available at: [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. Available at: [Link]
-
Predict the product of the following Stille coupling reactions.(b... | Study Prep in Pearson+. (2024, July 4). Pearson+. Available at: [Link]
-
significant dehalogenation in stille coupling. (2019, October 7). Reddit. Available at: [Link]
-
Safe Synthesis of 4,7-Dibromo[1][14][15]thiadiazolo[3,4- d]pyridazine and Its SNAr Reactions. (2018, October 9). Molecules, 23(10), 2589. Available at: [Link]
-
On the nucleophilic derivatization of 4,7-dibromo-[1][14][15]thiadiazolo[3,4- c ]pyridine: basis for biologically interesting species and building blocks for organic materials. ResearchGate. Available at: [Link]
-
SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. Semantic Scholar. Available at: [Link]
Sources
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jk-sci.com [jk-sci.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. reddit.com [reddit.com]
- 12. Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. uwindsor.ca [uwindsor.ca]
Validation & Comparative
Navigating the Structural Maze: A Comparative Guide to Mass Spectrometry for the Characterization of 4,7-Dibromo-thiadiazolo[3,4-c]pyridine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, 4,7-Dibromo-thiadiazolo[3,4-c]pyridine and its derivatives represent a class of significant interest due to their potential applications as building blocks for organic materials and biologically active molecules.[1] This guide, crafted from the perspective of a Senior Application Scientist, provides an in-depth, comparative analysis of mass spectrometry techniques for the characterization of these brominated thiadiazolopyridine products. We will delve into the nuances of different ionization methods, explore predictable fragmentation patterns, and weigh the performance of mass spectrometry against alternative analytical techniques, supported by experimental insights and foundational principles.
The Crucial Role of Structural Verification
The journey from synthesis to application for any novel compound is paved with rigorous analytical checkpoints. For 4,7-Dibromo-thiadiazolo[3,4-c]pyridine, a molecule featuring a fused heterocyclic system with two bromine atoms, unambiguous characterization is essential to confirm its identity, purity, and stability. Mass spectrometry, with its exceptional sensitivity and ability to provide detailed structural information from minute sample quantities, stands as a cornerstone technique in this process.
Mass Spectrometry: A Versatile Toolkit for Molecular Interrogation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[2] This allows for the determination of molecular weight and can provide insights into the molecular structure through the analysis of fragmentation patterns. The choice of ionization technique is a critical first step, as it dictates the nature of the ions generated and the extent of fragmentation observed.
A Comparative Overview of Ionization Techniques
For a molecule like 4,7-Dibromo-thiadiazolo[3,4-c]pyridine, which possesses moderate polarity, several ionization methods are viable. The selection of the most appropriate technique depends on the specific analytical goal, whether it be simple molecular weight confirmation or detailed structural elucidation via fragmentation analysis.
| Ionization Technique | Principle | Typical Ions Formed | Fragmentation | Best Suited For |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid to create an aerosol, leading to the formation of ions from solution.[2] | [M+H]⁺ (protonated molecules) | Soft ionization; minimal fragmentation, which can be induced (MS/MS).[3] | Molecular weight determination, LC-MS, and tandem MS for structural analysis. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | The analyte is co-crystallized with a matrix, which absorbs laser energy to promote desorption and ionization.[2][4] | Primarily [M+H]⁺ or M⁺ | Soft ionization; generally produces singly charged ions with little fragmentation.[4] | Analysis of a wide range of molecules, including non-polar compounds, from solid samples. |
| Atmospheric Pressure Chemical Ionization (APCI) | A corona discharge creates reagent gas ions that then ionize the analyte through chemical reactions in the gas phase at atmospheric pressure.[5][6] | [M+H]⁺ | Soft ionization; can produce more fragmentation than ESI. | Analysis of less polar and more volatile compounds than ESI. |
| Electron Ionization (EI) | A high-energy electron beam bombards the sample in the gas phase, causing ionization and extensive fragmentation. | M⁺ (radical cation) and numerous fragment ions. | Hard ionization; extensive and reproducible fragmentation. | Structural elucidation of volatile and thermally stable compounds through library matching of fragmentation patterns. |
Expert Insight: For routine confirmation of the synthesis of 4,7-Dibromo-thiadiazolo[3,4-c]pyridine and its derivatives, Electrospray Ionization (ESI) is often the preferred method due to its soft nature, which typically yields a prominent protonated molecular ion ([M+H]⁺), simplifying molecular weight confirmation.[3] When coupled with a high-resolution mass analyzer like Time-of-Flight (TOF), ESI can provide highly accurate mass measurements, enabling the confident determination of the elemental composition.[7][8][9][10][11]
Deciphering the Isotopic Signature of Bromine
A key characteristic of bromine-containing compounds in mass spectrometry is their distinct isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively).[12] This results in a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments. For a dibrominated compound like 4,7-Dibromo-thiadiazolo[3,4-c]pyridine, the molecular ion cluster will exhibit three peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 1:2:1. This isotopic signature is a powerful diagnostic tool for confirming the presence of two bromine atoms in the molecule.
Predicting Fragmentation: A Window into Molecular Structure
While soft ionization techniques are excellent for determining the molecular weight, inducing fragmentation through tandem mass spectrometry (MS/MS) is essential for structural elucidation. In an MS/MS experiment, the molecular ion of interest is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed.
Expected Fragmentation Pathways for 4,7-Dibromo-thiadiazolo[3,4-c]pyridine
Based on the fragmentation patterns of similar brominated heterocyclic compounds, we can predict the likely fragmentation pathways for 4,7-Dibromo-thiadiazolo[3,4-c]pyridine under CID conditions.
Caption: Predicted major fragmentation pathways for protonated 4,7-Dibromo-thiadiazolo[3,4-c]pyridine in MS/MS.
-
Loss of a Bromine Radical (Br•): This is a common fragmentation pathway for brominated aromatic compounds, leading to a fragment ion with a mass difference of 79 or 81 Da.
-
Loss of Hydrogen Bromide (HBr): The elimination of a neutral HBr molecule is another characteristic fragmentation, resulting in a mass loss of 80 or 82 Da.
-
Ring Cleavage: The thiadiazole ring may undergo cleavage, leading to the loss of neutral fragments such as N₂S.
By analyzing the m/z values of these fragment ions, it is possible to piece together the structure of the parent molecule and confirm the connectivity of its atoms.
Performance Comparison with Alternative Techniques
While mass spectrometry is a powerful tool, a comprehensive characterization of novel compounds often relies on a combination of analytical techniques.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), and structural information from fragmentation. | High sensitivity, small sample requirement, and ability to analyze complex mixtures (with LC-MS). | Isomers can be difficult to distinguish without fragmentation; can be destructive. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the chemical environment of individual atoms (¹H, ¹³C), connectivity through bonds, and stereochemistry.[13][14] | Non-destructive, provides unambiguous structural information. | Lower sensitivity than MS, requires larger sample amounts, and can be time-consuming. |
| X-ray Crystallography | Precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths and angles.[15][16][17] | Provides the absolute structure of a molecule. | Requires a suitable single crystal, which can be difficult to grow. |
Expert Insight: For the initial confirmation of a successful synthesis of a 4,7-Dibromo-thiadiazolo[3,4-c]pyridine derivative, High-Resolution Mass Spectrometry (HRMS) is invaluable for quickly and confidently determining the elemental formula.[7][8][9][10][11] Subsequently, NMR spectroscopy should be employed to provide a detailed and unambiguous structural assignment.[13][14] If a definitive solid-state structure is required, for instance in structure-activity relationship studies, X-ray crystallography is the gold standard.[15][16][17]
Experimental Protocol: ESI-MS/MS Analysis
The following is a detailed, step-by-step methodology for the characterization of a synthesized 4,7-Dibromo-thiadiazolo[3,4-c]pyridine product using ESI-MS/MS.
Caption: A step-by-step workflow for the ESI-MS/MS analysis of 4,7-Dibromo-thiadiazolo[3,4-c]pyridine products.
Step-by-Step Methodology
-
Sample Preparation:
-
Rationale: Proper sample preparation is crucial for obtaining high-quality mass spectra. The choice of solvent should ensure complete dissolution of the analyte and be compatible with the ESI process.
-
Protocol:
-
Accurately weigh approximately 1 mg of the synthesized 4,7-Dibromo-thiadiazolo[3,4-c]pyridine product.
-
Dissolve the sample in 1 mL of a high-purity solvent such as methanol or acetonitrile.
-
Perform a serial dilution to achieve a final concentration of approximately 1-10 µg/mL.
-
To the final solution, add 0.1% (v/v) formic acid to facilitate protonation and enhance the formation of [M+H]⁺ ions.
-
-
-
Mass Spectrometry Analysis:
-
Rationale: This two-stage analysis first confirms the presence of the target molecule and then elucidates its structure through fragmentation.
-
Protocol:
-
Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Acquire a full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500 Da) to identify the protonated molecular ion, [M+H]⁺, and observe its characteristic dibromo-isotopic pattern.
-
Set up an MS/MS experiment by selecting the monoisotopic peak of the [M+H]⁺ ion as the precursor ion.
-
Apply a collision energy (typically 10-40 eV, this may require optimization) to induce fragmentation of the precursor ion in the collision cell.
-
Acquire the product ion spectrum (MS/MS spectrum) to observe the fragment ions.
-
-
-
Data Analysis:
-
Rationale: The final step involves interpreting the acquired data to confirm the identity and structure of the synthesized compound.
-
Protocol:
-
From the full scan spectrum, determine the accurate mass of the [M+H]⁺ ion. Use this value to calculate the elemental composition and confirm that it matches the expected formula of C₅H₂Br₂N₃S.
-
Analyze the MS/MS spectrum to identify the major fragment ions.
-
Propose fragmentation pathways consistent with the observed losses (e.g., loss of Br, HBr, N₂S) to further confirm the structure of the 4,7-Dibromo-thiadiazolo[3,4-c]pyridine product.
-
-
Conclusion
Mass spectrometry, particularly when coupled with high-resolution analyzers and tandem MS capabilities, provides an indispensable tool for the characterization of 4,7-Dibromo-thiadiazolo[3,4-c]pyridine and its derivatives. By carefully selecting the appropriate ionization technique and understanding the principles of isotopic patterns and fragmentation, researchers can rapidly and confidently confirm the molecular formula and gain deep insights into the structure of these important heterocyclic compounds. While mass spectrometry offers unparalleled sensitivity and a wealth of information, a multi-technique approach, incorporating NMR and, where possible, X-ray crystallography, will always provide the most comprehensive and unambiguous structural characterization, ensuring the scientific integrity of downstream applications in drug development and materials science.
References
-
Fiveable. High-Resolution Mass Spectrometry Definition. [Link]
-
Koch, B. P., & Dittmar, T. (2006). Fundamentals of Molecular Formula Assignment to Ultrahigh Resolution Mass Data of Natural Organic Matter. Analytical Chemistry, 78(18), 6585-6592. [Link]
-
Chemistry LibreTexts. (2020). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. [Link]
-
YouTube. (2019). Formula determination by high resolution mass spectrometry. [Link]
-
University of Colorado Boulder. Intro to Mass Spectrometry. [Link]
-
PubMed. (2014). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. [Link]
-
ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]
-
PharmaCores. (2025). Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained). [Link]
-
Spectroscopy Online. (2014). A New Outlook on Soft Ionization for GC–MS. [Link]
-
SlidePlayer. Mass Spectrometry: Fragmentation. [Link]
-
MDPI. (2020). 4,7-Bis(dodecylthio)-[7][8][11]thiadiazolo[3,4-c]pyridine. [Link]
-
Bitesize Bio. (2025). Ionization Methods in Mass Spec: Making Molecules Fly. [Link]
-
MDPI. (2022). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. [Link]
-
National Center for Biotechnology Information. (2024). Preparation and X-ray Structural Study of Dibenzobromolium and Dibenzochlorolium Derivatives. [Link]
-
ResearchGate. (2019). On the nucleophilic derivatization of 4,7-dibromo-[7][8][11]thiadiazolo[3,4- c ]pyridine: basis for biologically interesting species and building blocks for organic materials. [Link]
-
Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]
-
ELTE. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]
-
National Center for Biotechnology Information. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]
-
PubMed. (2010). Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides. [Link]
-
MDPI. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. [Link]
-
ResearchGate. (2025). The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole. [Link]
-
Scientific Research Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]
-
ResearchGate. Structure of compound 4 as obtained by X-ray diffraction analysis. [Link]
-
YouTube. (2023). Fragmentation in Mass Spectrometry. [Link]
-
ResearchGate. (2025). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. [Link]
-
ResearchGate. (2025). Safe Synthesis of 4,7-Dibromo[7][8][11]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. [Link]
-
PubMed. (2008). Use of the Bromine Isotope Ratio in HPLC-ICP-MS and HPLC-ESI-MS Analysis of a New Drug in Development. [Link]
-
PubMed. (2012). NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. [Link]
-
ScienceDirect. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
Chemistry Stack Exchange. (2022). Bromine isotope peaks were observed in EI-MS, but not in ESI-MS. [Link]
-
National Center for Biotechnology Information. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. [Link]
-
ResearchGate. 1 H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. bitesizebio.com [bitesizebio.com]
- 3. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 4. Two Soft Ionization Techniques—EI and MALDI - Creative Proteomics Blog [creative-proteomics.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained) [pharmacores.com]
- 7. fiveable.me [fiveable.me]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. savemyexams.com [savemyexams.com]
- 13. NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 15. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives | MDPI [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Cyclic voltammetry of polymers based on 4,7-Dibromo-thiadiazolo[3,4-c]pyridine
An In-Depth Guide to the Cyclic Voltammetry of Polymers Based on 4,7-Dibromo-thiadiazolo[3,4-c]pyridine: A Comparative Analysis for Advanced Material Design
Introduction: The Rise of a Superior Electron-Acceptor Moiety
In the quest for high-performance organic electronic materials, the design of conjugated polymers with precisely tuned electronic properties is paramount. A key strategy involves the copolymerization of electron-donating and electron-accepting units to control the polymer's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For years, benzothiadiazole (BT) has been a benchmark electron-acceptor unit. However, recent advancements have brought a more potent analogue to the forefront: thiadiazolo[3,4-c]pyridine (PT) .[1][2]
The strategic replacement of a C-H group in the benzene ring of BT with a nitrogen atom to form the PT moiety significantly enhances its electron-accepting nature.[1][3] This subtle yet powerful modification leads to polymers with lower HOMO and LUMO energy levels, reduced band gaps, and unique optical properties, making them exceptional candidates for next-generation organic photovoltaics (OPVs) and electrochromic devices (ECDs).[4][5]
This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the electrochemical behavior of PT-based polymers, starting from the versatile 4,7-Dibromo-thiadiazolo[3,4-c]pyridine precursor. We will delve into the principles and practical application of cyclic voltammetry (CV), a cornerstone technique for characterizing these materials. Through comparative data and detailed protocols, this guide will illuminate the structure-property relationships that make the PT unit a superior building block for advanced functional polymers.
Cyclic Voltammetry: The Electrochemical Lens into Polymer Electronics
Cyclic voltammetry is an indispensable tool for probing the redox behavior of conjugated polymers. It provides a wealth of information about the material's electronic structure and stability. In a typical experiment, a polymer film coated on a working electrode is subjected to a linearly sweeping potential in an electrolyte solution. The resulting current is measured, and a plot of current versus potential (a voltammogram) is generated.
From this voltammogram, we can extract critical parameters:
-
Oxidation and Reduction Potentials (Eox, Ered): The potentials at which the polymer is oxidized (p-doped) and reduced (n-doped). The onset potentials of these processes are used to estimate the energy levels.
-
HOMO and LUMO Energy Levels: The HOMO level can be estimated from the onset oxidation potential, while the LUMO level is determined from the onset reduction potential. These values are crucial for predicting device parameters like the open-circuit voltage (Voc) in solar cells and for designing efficient charge-injecting contacts.[6]
-
Electrochemical Band Gap (Eg,ele): Calculated as the difference between the LUMO and HOMO levels, it provides an electronic measure of the energy gap, which complements the optical band gap (Eg,opt) determined from UV-Vis spectroscopy.[3]
-
Electrochemical Stability: The reversibility of the redox peaks over multiple cycles indicates the polymer's stability during doping and de-doping, a vital characteristic for applications like batteries and electrochromic windows.[7]
Caption: Influence of Donor Strength on Polymer Electronic Properties.
Detailed Experimental Protocol: A Self-Validating System
To ensure reproducibility and accuracy, a rigorous and self-validating experimental protocol is essential.
Objective: To determine the HOMO/LUMO energy levels and electrochemical band gap of a PT-based polymer film.
Materials & Equipment:
-
Working Electrode (WE): Glassy carbon or Indium Tin Oxide (ITO) coated glass.
-
Reference Electrode (RE): Silver/Silver Chloride (Ag/AgCl) or Silver/Silver Ion (Ag/Ag+).
-
Counter Electrode (CE): Platinum wire or mesh.
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) in anhydrous acetonitrile (ACN).
-
Calibration Standard: Ferrocene (Fc).
-
Potentiostat
-
Inert Gas: Argon or Nitrogen.
Methodology:
-
Electrode Preparation:
-
Polish the working electrode meticulously with alumina slurry, sonicate in deionized water and acetone, and dry completely. Causality: A clean, smooth electrode surface is critical for uniform film deposition and reliable electrochemical response.
-
-
Polymer Film Deposition:
-
Prepare a dilute solution of the polymer (e.g., 1-5 mg/mL) in a suitable solvent (e.g., chloroform, chlorobenzene).
-
Drop-cast a small volume (5-10 µL) onto the working electrode surface and allow it to dry completely to form a thin film. Alternatively, for electropolymerizable monomers, the polymer film can be grown directly on the electrode via potentiodynamic cycling. [8]
-
-
Electrochemical Cell Assembly:
-
Assemble the three electrodes in an electrochemical cell containing the electrolyte solution.
-
Deoxygenate the solution by bubbling with an inert gas for at least 15 minutes. Maintain an inert atmosphere over the solution during the experiment. Causality: Oxygen is electroactive and its reduction can interfere with the measurement of the polymer's redox processes.
-
-
Reference Electrode Calibration (Self-Validation Step):
-
Add a small amount of ferrocene to the electrolyte solution.
-
Run a cyclic voltammogram and record the potential of the ferrocene/ferrocenium (Fc/Fc+) redox couple.
-
The midpoint potential, E1/2 = (Epa + Epc)/2, of the Fc/Fc+ couple is measured. This value is then used to reference the measured polymer potentials to the vacuum level. The Fc/Fc+ redox couple is assumed to have an absolute energy level of -4.8 eV relative to the vacuum level. [6]Trustworthiness: This internal calibration standardizes the measurement, correcting for potential drift in the reference electrode and allowing for accurate comparison of data between different experiments and laboratories.
-
-
Data Acquisition:
-
Perform cyclic voltammetry on the polymer film. Scan from the open-circuit potential towards positive potentials to record the oxidation (p-doping) process, and then towards negative potentials to record the reduction (n-doping) process.
-
Record voltammograms at multiple scan rates (e.g., 50, 100, 200 mV/s) to assess peak stability and charge transfer kinetics.
-
-
Data Analysis and Calculation:
-
Determine the onset oxidation (Eox,onset) and onset reduction (Ered,onset) potentials from the voltammogram.
-
Calculate the HOMO and LUMO energy levels using the following empirical equations:[6]
-
HOMO (eV) = -e [Eox,onset - E1/2(Fc/Fc+) + 4.8]
-
LUMO (eV) = -e [Ered,onset - E1/2(Fc/Fc+) + 4.8]
-
-
Calculate the electrochemical band gap: Eg,ele (eV) = LUMO - HOMO
-
Conclusion and Future Outlook
The incorporation of the 4,7-disubstituted thiadiazolo[3,4-c]pyridine unit represents a significant advancement in the design of electron-deficient building blocks for conjugated polymers. As demonstrated through cyclic voltammetry, PT-based polymers consistently exhibit deeper HOMO/LUMO energy levels and narrower band gaps compared to their benzothiadiazole analogues. [3]This enhanced electron-accepting character is directly attributable to the nitrogen atom in the pyridine ring.
This guide has illustrated how cyclic voltammetry serves as a powerful diagnostic tool to quantify these properties and establish clear structure-property relationships. The ability to tune the electrochemical characteristics by pairing the PT acceptor with various donor moieties opens a vast design space for materials tailored to specific applications, from highly efficient solar cells with high open-circuit voltages to fast-switching, neutral-state colored electrochromic devices. [3][4]The continued exploration of novel donor partners for the thiadiazolo[3,4-c]pyridine core, guided by rigorous electrochemical evaluation, will undoubtedly pave the way for future breakthroughs in organic electronics.
References
-
Gao, Y., et al. (2012). High-mobility low-bandgap conjugated copolymers based on indacenodithiophene and thiadiazolo[3,4-c]pyridine units for thin film transistor and photovoltaic applications. Journal of Materials Chemistry, 22(31), 15635-15642. Available at: [Link]
-
Ming, S., et al. (2014). Chalcogenodiazolo[3,4-c]pyridine based donor–acceptor–donor polymers for green and near-infrared electrochromics. Polymer Chemistry, 5(19), 5694-5703. Available at: [Link]
-
Ming, S., et al. (2015). Thiadiazolo[3,4-c]pyridine as an Acceptor toward Fast-Switching Green Donor–Acceptor-Type Electrochromic Polymer with Low Bandgap. ACS Applied Materials & Interfaces, 7(21), 11089-11098. Available at: [Link]
-
Ming, S., et al. (2015). Thiadiazolo[3,4-c]pyridine as an Acceptor toward Fast-Switching Green Donor-Acceptor-Type Electrochromic Polymer with Low Bandgap. PubMed, 25955881. Available at: [Link]
-
Chen, Y., et al. (2015). The calculated HOMO and LUMO orbitals of the polymers and their molecular geometries from front view. ResearchGate. Available at: [Link]
-
Li, Y., et al. (2020). Conjugated Polymers Containing EDOT Units as Novel Materials for Electrochromic and Resistance Memory Devices. MDPI. Available at: [Link]
-
Li, Y., et al. (2023). Self‐doped conjugated polymers with electron‐deficient quinone units for enhanced electron transport in highly efficient organic solar cells. ResearchGate. Available at: [Link]
-
Yuan, J., et al. (2021). A Thiadiazole‐Based Conjugated Polymer with Ultradeep HOMO Level and Strong Electroluminescence Enables 18.6% Efficiency in Organic Solar Cell. ResearchGate. Available at: [Link]
-
Mondal, B., et al. (2024). Metal-free thiadiazole–triazine porous polymer modified planar electrodes for electrochemical Hg(II) detection in water. PubMed Central. Available at: [Link]
-
Romero, H., et al. (2013). Synthesis and Photoelectrochemistry Characterization of Polymer based on 4,7-Di (thiophen-2-yl)-benzo[c] [1, 2, 5 ]thiadiazole, (DTBT). ResearchGate. Available at: [Link]
-
Çelik, K., et al. (2022). A new electrochromic copolymer composed of 4,7-di(thiophen-2-yl)benzo[c]t[2][4][5]hiadiazole and 3,4-ethylenedioxythiophene. PMC - NIH. Available at: [Link]
-
Xie, X.-H., et al. (2013). HOMO, LUMO energy levels, and band gaps of polymers. ResearchGate. Available at: [Link]
-
Ak, M., et al. (2016). Electrochromic Conjugated Polyheterocycles and Derivatives-Highlights from the Last Decade Towards Realization of Long Lived Aspirations. ResearchGate. Available at: [Link]
-
González-Antonio, O., et al. (2019). On the nucleophilic derivatization of 4,7-dibromo-t[2][4][5]hiadiazolo[3,4-c]pyridine: basis for biologically interesting species and building blocks for organic materials. ResearchGate. Available at: [Link]
-
Beaujuge, P. M., & Reynolds, J. R. (2010). Conjugated polymer-based electrochromics: materials, device fabrication and application prospects. Journal of Materials Chemistry, 20(48), 10711-10711. Available at: [Link]
Sources
- 1. Thiadiazolo[3,4-c]pyridine as an Acceptor toward Fast-Switching Green Donor-Acceptor-Type Electrochromic Polymer with Low Bandgap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiadiazolo[3,4-c]pyridine as an Acceptor toward Fast-Switching Green Donor-Acceptor-Type Electrochromic Polymer with Low Bandgap. | Sigma-Aldrich [merckmillipore.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Chalcogenodiazolo[3,4-c]pyridine based donor–acceptor–donor polymers for green and near-infrared electrochromics - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A new electrochromic copolymer composed of 4,7-di(thiophen-2-yl)benzo[c] []thiadiazole and 3,4-ethylenedioxythiophene - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the UV-Vis Absorption Spectra of 4,7-Dibromo-thiadiazolo[3,4-c]pyridine-Containing Materials
This guide provides an in-depth technical comparison of the UV-Vis absorption properties of materials incorporating the 4,7-Dibromo-thiadiazolo[3,4-c]pyridine core. Intended for researchers, scientists, and professionals in drug development and materials science, this document synthesizes experimental data with field-proven insights to facilitate informed decisions in the selection and application of these promising compounds. We will explore the influence of chemical modifications on the absorption spectra and compare these materials with relevant alternatives, providing a comprehensive overview of their potential in various applications, including organic electronics and biological imaging.
Introduction: The Significance of the Thiadiazolo[3,4-c]pyridine Core
The 4,7-dibromo-[1][2][3]thiadiazolo[3,4-c]pyridine (TDAP) scaffold is a key building block in the synthesis of novel organic materials.[4] Its electron-deficient nature makes it a valuable component in the design of donor-acceptor chromophores, which are central to the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent probes.[5] The UV-Vis absorption spectrum of a material is a fundamental characteristic that dictates its interaction with light and, consequently, its suitability for such applications. Understanding how the absorption properties of TDAP-containing materials can be tuned and how they compare to other electron-accepting units is crucial for advancing these technologies.
This guide will focus on the UV-Vis absorption spectra of materials derived from 4,7-dibromo-[1][2][3]thiadiazolo[3,4-c]pyridine, with a particular emphasis on the effects of nucleophilic substitution at the 4- and 7-positions. We will also draw comparisons with the widely studied 2,1,3-benzothiadiazole (BTD) derivatives to highlight the unique optical properties imparted by the thiadiazolo[3,4-c]pyridine core.
Comparative Analysis of UV-Vis Absorption Spectra
The UV-Vis absorption properties of materials containing the thiadiazolo[3,4-c]pyridine core are highly dependent on the nature of the substituents attached to it. The parent 4,7-dibromo-[1][2][3]thiadiazolo[3,4-c]pyridine serves as a crucial precursor for a wide range of functional materials.[5]
Effect of Nucleophilic Substitution on 4,7-dibromo-[1][2][3]thiadiazolo[3,4-c]pyridine
A study on the nucleophilic aromatic substitution (SNA r) on 4,7-dibromo-[1][2][3]thiadiazolo[3,4-c]pyridine with various nucleophiles (alcohols, amines, and thiols) revealed significant shifts in the UV-Vis absorption maxima.[4] While the full spectra were not published, the study reported a consistent bathochromic (red) shift in the maximum absorption wavelength (λmax) for all synthesized derivatives compared to the precursor. This red-shift is indicative of a reduction in the HOMO-LUMO energy gap, a desirable feature for many optoelectronic applications. The magnitude of this shift was observed to be dependent on the electron-donating strength of the nucleophile, with amines and thioethers inducing a more significant red-shift of around 50 nm compared to ethers, which only produced a shift of a few nanometers.[4]
| Compound/Derivative | Substitution Pattern | Observed Spectral Shift | Reference |
| 4,7-dibromo-[1][2][3]thiadiazolo[3,4-c]pyridine | Parent Compound | - | [4] |
| Ether Derivatives | Monosubstitution at C4 | Bathochromic (few nm) | [4] |
| Thioether Derivatives | Monosubstitution at C4 | Bathochromic (~50 nm) | [4] |
| Amine Derivatives | Monosubstitution at C4 | Bathochromic (~50 nm) | [4] |
Comparison with 2,1,3-Benzothiadiazole (BTD) Derivatives
To contextualize the optical properties of TDAP-containing materials, a comparison with the more established 2,1,3-benzothiadiazole (BTD) derivatives is instructive. BTD is a well-known electron-accepting unit used in a vast array of organic electronic materials.[2]
Studies on D–A–D conjugated molecules based on BTD and its isomer, iso-benzothiadiazole (isoBTD), have shown that the arrangement of heteroatoms within the acceptor core significantly influences the optical properties.[3][6] In general, π-spacer–acceptor–π-spacer type compounds based on BTD show different absorption maxima compared to their isoBTD counterparts, with a red shift often observed in the BTD series.[3][6]
The introduction of the pyridine nitrogen into the TDAP core, in place of a benzene ring in BTD, generally leads to a stronger electron-accepting character. This can result in materials with even lower HOMO-LUMO gaps and, consequently, more red-shifted absorption spectra compared to analogous BTD derivatives. This enhanced electron-accepting ability is a key advantage of the TDAP unit for applications requiring absorption at longer wavelengths.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of a representative TDAP derivative and the subsequent acquisition of its UV-Vis absorption spectrum. The causality behind experimental choices is explained to provide a deeper understanding of the process.
Synthesis of 7-bromo-4-methoxy[1][2][3]thiadiazolo[3,4-c]pyridine
This protocol is adapted from the work on nucleophilic derivatization of 4,7-dibromo-[1][2][3]thiadiazolo[3,4-c]pyridine.[4]
Rationale: This synthesis demonstrates a straightforward method to introduce a functional group onto the TDAP core via nucleophilic aromatic substitution. Methanol is chosen as a simple nucleophile to illustrate the reaction. Triethylamine is used as a base to deprotonate the methanol, forming the more nucleophilic methoxide ion. The reaction is heated to overcome the activation energy barrier for the substitution.
Materials:
-
Methanol (dry)
-
Triethylamine
-
Chloroform (CHCl3, dry)
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 50 mg (0.17 mmol) of 4,7-dibromo-[1][2][3]thiadiazolo[3,4-c]pyridine in 1.5 mL of dry CHCl3.
-
Add 20 µL (0.34 mmol) of dry methanol to the solution.
-
Add 47 µL (0.34 mmol) of triethylamine to the reaction mixture.
-
Heat the reaction mixture at 80°C and monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Purify the product by flash chromatography on silica gel to obtain 7-bromo-4-methoxy[1][2][3]thiadiazolo[3,4-c]pyridine.
UV-Vis Absorption Spectroscopy
Rationale: UV-Vis spectroscopy is a fundamental technique to characterize the electronic transitions in a molecule. The choice of solvent is critical as it can influence the position and shape of the absorption bands (solvatochromism). A double beam spectrophotometer is used to correct for the absorbance of the solvent and the cuvette.
Instrumentation:
-
Thermo Scientific Evolution 220 double beam spectrophotometer (or equivalent)[4]
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a dilute solution of the synthesized compound (e.g., 7-bromo-4-methoxy[1][2][3]thiadiazolo[3,4-c]pyridine) in a suitable spectroscopic grade solvent (e.g., chloroform, dichloromethane, or DMSO). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0 at the absorption maximum.
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Fill a second quartz cuvette with the sample solution.
-
Place the reference and sample cuvettes in the appropriate holders in the spectrophotometer.
-
Record the absorption spectrum over a suitable wavelength range (e.g., 250-800 nm).
-
Identify the wavelength of maximum absorption (λmax).
Visualization of Key Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Workflow for the synthesis of monosubstituted TDAP derivatives.
Caption: Experimental workflow for UV-Vis absorption spectroscopy.
Conclusion
The 4,7-dibromo-thiadiazolo[3,4-c]pyridine core is a versatile building block for creating a diverse range of functional organic materials. The UV-Vis absorption properties of these materials can be effectively tuned through nucleophilic substitution, leading to significant bathochromic shifts that are advantageous for various optoelectronic applications. When compared to the well-established benzothiadiazole derivatives, the thiadiazolo[3,4-c]pyridine-containing materials often exhibit enhanced electron-accepting properties, paving the way for the development of novel chromophores with tailored light-absorbing characteristics. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to explore and exploit the full potential of these promising materials.
References
-
Comparative studies on the electrochemical and optical properties of representative benzo[1,2-c;4,5-c′]bis[1][2][3]thiadiazole,[1][2][3]-thiadiazolo[3,4-g]quinoxaline and pyrazino[2,3-g]quinoxaline derivatives. (n.d.). Royal Society of Chemistry. [Link]
-
Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. (2022). Royal Society of Chemistry. [Link]
-
On the nucleophilic derivatization of 4,7-dibromo-[1][2][3]thiadiazolo[3,4-c]pyridine: basis for biologically interesting species and building blocks for organic materials. (2019). ResearchGate. [Link]
-
Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. (2021). MDPI. [Link]
-
Design, synthesis, biological and computational screening of novel pyridine-based thiadiazole derivatives as prospective anti-inflammatory agents. (2024). Heliyon. [Link]
-
Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. (2021). ResearchGate. [Link]
Sources
- 1. Comparative studies on the electrochemical and optical properties of representative benzo[1,2-c;4,5-c′]bis[1,2,5]thiadiazole, [1,2,5]-thiadiazolo[3,4-g]quinoxaline and pyrazino[2,3-g]quinoxaline derivatives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine >97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Advanced Electron Acceptors: 4,7-Dibromo-thiadiazolo[3,4-c]pyridine vs. Benzothiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals in Organic Electronics
In the rapidly evolving landscape of organic electronics, the design and selection of high-performance electron-acceptor materials are paramount to advancing the efficiency and stability of devices such as organic solar cells (OSCs) and organic field-effect transistors (OFETs). Among the plethora of acceptor moieties, 2,1,3-benzothiadiazole (BT) has long been a cornerstone, celebrated for its robust electronic properties and synthetic versatility.[1][2] However, the quest for materials with even stronger electron-withdrawing capabilities has led to the emergence of promising alternatives. This guide provides an in-depth technical comparison between the well-established benzothiadiazole acceptors and the more potent 4,7-Dibromo-thiadiazolo[3,4-c]pyridine (Br2-TPD).
At the Core of Performance: Molecular Structure and Electronic Properties
The fundamental differences in the performance of materials derived from BT and TPD originate from their distinct molecular structures. Benzothiadiazole features a thiadiazole ring fused to a benzene ring. In contrast, thiadiazolo[3,4-c]pyridine incorporates a more electron-deficient pyridine ring in place of the benzene ring.[3] This seemingly subtle substitution has profound implications for the electronic characteristics of the resulting materials.
Caption: Core structural difference between Benzothiadiazole and Thiadiazolo[3,4-c]pyridine.
The nitrogen atom in the pyridine ring of TPD is more electronegative than the CH group in the benzene ring of BT. This intrinsic property enhances the electron-accepting strength of the TPD core.[4][5] Consequently, when incorporated into donor-acceptor copolymers, TPD-based acceptors lead to materials with significantly altered electronic energy levels compared to their BT-based counterparts.[6] Specifically, polymers containing TPD generally exhibit:
-
Lower LUMO (Lowest Unoccupied Molecular Orbital) Levels: The stronger electron-withdrawing nature of TPD stabilizes the LUMO, leading to a lower energy level. This is advantageous for achieving better energy level alignment with commonly used donor materials and can facilitate more efficient electron injection and transport.[7]
-
Lower HOMO (Highest Occupied Molecular Orbital) Levels: The inductive effect of the TPD unit also lowers the HOMO level of the copolymer. A deeper HOMO level is highly desirable as it can lead to a higher open-circuit voltage (Voc) in organic solar cells, a key parameter for achieving high power conversion efficiency.[8]
-
Narrower Bandgaps: The combination of lowered HOMO and LUMO levels typically results in a smaller energy bandgap for TPD-based polymers.[4][5] This allows the material to absorb a broader range of the solar spectrum, potentially leading to a higher short-circuit current density (Jsc).[6]
Caption: TPD's stronger electron affinity lowers both HOMO and LUMO energy levels.
Performance in Organic Solar Cells: A Comparative Analysis
| Property | Benzothiadiazole (BT) Based Polymer | Thiadiazolo[3,4-c]pyridine (TPD) Based Polymer | Rationale for Difference |
| Electron-Accepting Strength | Moderate[1] | Strong[4][5] | The pyridine ring in TPD is more electron-deficient than the benzene ring in BT. |
| Typical Optical Bandgap | ~1.7 eV[8] | 1.60 - 1.67 eV[9] | The stronger intramolecular charge transfer in TPD polymers leads to a red-shifted absorption and a smaller bandgap. |
| HOMO Energy Level | ~ -5.27 eV | -5.07 to -5.13 eV[9] | The strong electron-withdrawing nature of TPD lowers the HOMO level. |
| LUMO Energy Level | ~ -3.57 eV | -3.40 to -3.53 eV[9] | The TPD unit effectively stabilizes the LUMO. |
| Reported PCE in OSCs | up to 6.26%[10] | up to 8.01%[11] | The combination of a lower bandgap for enhanced light harvesting and a deeper HOMO for a higher Voc contributes to potentially higher efficiencies. |
Note: The values presented are representative and can vary significantly based on the specific donor unit, side chains, and device architecture.
Synthetic Considerations: Accessibility and Reactivity
Both 4,7-Dibromobenzothiadiazole and 4,7-Dibromo-thiadiazolo[3,4-c]pyridine serve as key building blocks for the synthesis of donor-acceptor copolymers, typically through palladium-catalyzed cross-coupling reactions such as Stille or Suzuki polymerizations.[2][9]
The synthesis of 4,7-dibromo-2,1,3-benzothiadiazole is a well-established procedure involving the bromination of 2,1,3-benzothiadiazole.[12] Similarly, synthetic routes to 4,7-dibromo-[1][6][9]thiadiazolo[3,4-c]pyridine have been developed, often starting from pyridine-3,4-diamine.[10] While both precursors are accessible, the synthesis of the TPD derivative can be more complex.
The reactivity of the dibromo- derivatives in polymerization reactions is a critical factor. The two bromine atoms in 4,7-dibromo-[1][6][9]thiadiazolo[3,4-c]pyridine can exhibit different reactivity, which may allow for regioselective functionalization.[13] This can be exploited to create more complex and tailored molecular architectures.
Experimental Protocols: A Representative Workflow
To provide a practical context, we outline a representative workflow for the synthesis of a TPD-based copolymer via Stille polymerization and the subsequent fabrication of a bulk heterojunction organic solar cell.
Part 1: Synthesis of a Donor-Acceptor Copolymer via Stille Polymerization
This protocol describes the synthesis of a copolymer comprising a thiadiazolo[3,4-c]pyridine acceptor unit and a benzodithiophene donor unit.
Caption: Workflow for the synthesis of a TPD-based donor-acceptor copolymer.
Detailed Steps:
-
Monomer Preparation: Ensure both 4,7-Dibromo-thiadiazolo[3,4-c]pyridine and the distannylated donor comonomer are of high purity.
-
Reaction Setup: In a glovebox, charge a flame-dried Schlenk flask with equimolar amounts of the acceptor and donor monomers. Add the palladium catalyst (e.g., Pd(PPh3)4, 1-2 mol%) and anhydrous, degassed toluene.
-
Polymerization: Subject the reaction mixture to several freeze-pump-thaw cycles to remove any dissolved oxygen. Heat the mixture to reflux under a positive pressure of argon for 24-48 hours.
-
Work-up and Purification: After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a large volume of methanol. Filter the crude polymer and purify it by Soxhlet extraction using methanol, acetone, and hexane to remove catalyst residues and oligomers. The final polymer is then extracted with chloroform or another suitable solvent.
-
Characterization: The purified polymer should be characterized by ¹H NMR to confirm its structure, gel permeation chromatography (GPC) to determine its molecular weight and polydispersity, UV-Vis spectroscopy to determine its optical bandgap, and cyclic voltammetry (CV) to estimate its HOMO and LUMO energy levels.[9]
Part 2: Fabrication of a Bulk Heterojunction Organic Solar Cell
This protocol outlines the fabrication of a standard architecture organic solar cell.
Caption: Step-by-step workflow for the fabrication of a bulk heterojunction organic solar cell.
Detailed Steps:
-
Substrate Preparation: Patterned indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried with nitrogen and treated with UV-ozone for 15 minutes to improve the work function of the ITO.[6]
-
Hole Transport Layer (HTL) Deposition: A thin layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO substrate, followed by annealing at 150°C for 10 minutes in a nitrogen atmosphere.[6]
-
Active Layer Deposition: The TPD-based polymer and an electron acceptor (e.g.,[14][14]-phenyl-C71-butyric acid methyl ester, PC71BM) are dissolved in a solvent like chlorobenzene, typically in a 1:1.5 or 1:2 weight ratio. This blend solution is then spin-coated on top of the HTL inside a nitrogen-filled glovebox. The film is then annealed at an optimized temperature to improve morphology.[4]
-
Cathode Deposition: A bilayer cathode of Calcium (Ca) followed by Aluminum (Al) is thermally evaporated onto the active layer through a shadow mask to define the device area.[14]
-
Encapsulation and Characterization: The device is encapsulated using a UV-curable epoxy and a glass coverslip to prevent degradation from air and moisture. The current density-voltage (J-V) characteristics are then measured under simulated AM 1.5G solar irradiation (100 mW/cm²) to determine the key photovoltaic parameters: Voc, Jsc, fill factor (FF), and power conversion efficiency (PCE).[6]
Conclusion
The transition from benzothiadiazole to thiadiazolo[3,4-c]pyridine as an acceptor unit represents a significant step forward in the rational design of high-performance organic semiconductors. The enhanced electron-accepting ability of the TPD core provides a powerful tool for tuning the energy levels and optical properties of donor-acceptor copolymers. This often translates to improved device performance in organic solar cells, primarily through the potential for higher open-circuit voltages and broader light absorption. While the synthesis of TPD-based materials may be more intricate, the performance benefits they offer make 4,7-Dibromo-thiadiazolo[3,4-c]pyridine a compelling building block for the next generation of organic electronic devices. Researchers and scientists are encouraged to explore this potent acceptor to push the boundaries of organic semiconductor performance.
References
-
Benzothiadiazole and its π-extended, heteroannulated derivatives: useful acceptor building blocks for high-performance donor–acceptor polymers in organic electronics. Journal of Materials Chemistry C. Available at: [Link]
-
Thiadiazolo[3,4-c]pyridine Acceptor Based Blue Sensitizers for High Efficiency Dye-Sensitized Solar Cells. ResearchGate. Available at: [Link]
-
Synthesis and photovoltaic properties of new[1][6][9]thiadiazolo[3,4-c]pyridine-based organic Broadly absorbing sensitizers for dye-sensitized solar cells. ResearchGate. Available at: [Link]
-
Thiadiazolo[3,4-c]pyridine as an Acceptor toward Fast-Switching Green Donor-Acceptor-Type Electrochromic Polymer with Low Bandgap. PubMed. Available at: [Link]
-
Synthesis and electronic properties of thiadiazole[3,4-c]pyridine copolymers for solar cell application. ResearchGate. Available at: [Link]
-
The Fabrication of Bulk Heterojunction P3HT: PCBM Organic Photovoltaics. ResearchGate. Available at: [Link]
-
How to make OLED and OPV solar cells (Quickstart guide). YouTube. Available at: [Link]
-
Benzothiadiazole and its π-extended, heteroannulated derivatives: useful acceptor building blocks for high-performance donor–acceptor polymers in organic electronics. RSC Publishing. Available at: [Link]
-
Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors. PubMed Central. Available at: [Link]
-
Building an Organic Solar Cell: Fundamental Procedures for Device Fabrication. MDPI. Available at: [Link]
-
Enhanced Photovoltaic Performance of Benzothiadiazole‐Based Polymers by Controlling their Backbone Planarity for Organic Solar Cells. ResearchGate. Available at: [Link]
-
Synthesis and photovoltaic properties of new[1][6][9]thiadiazolo[3,4-c]pyridine-based organic Broadly absorbing sensitizers for dye-sensitized solar cells. ResearchGate. Available at: [Link]
-
Thiadiazolo[3,4-c]pyridine as an Acceptor toward Fast-Switching Green Donor-Acceptor-Type Electrochromic Polymer with Low Bandgap. PubMed. Available at: [Link]
-
Benzothiadiazole-based push-pull copolymers - Balancing synthetic complexity against organic solar cell efficiency. Document Server@UHasselt. Available at: [Link]
-
Synthesis and characterization of a thiadiazole/benzoimidazole‐based copolymer for solar cell applications. SciSpace. Available at: [Link]
-
Supporting information for Molecular-level architectural design using benzothiadiazole-based polymers for photovoltaic applicati. Beilstein Journals. Available at: [Link]
-
Benzodithiophene-Dithienylbenzothiadiazole Copolymers for Efficient Polymer Solar Cells: Side-Chain Effect on Photovoltaic Performance. PubMed. Available at: [Link]
-
Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. National Institutes of Health. Available at: [Link]
-
Benzothiadiazole and its π-extended, heteroannulated derivatives: useful acceptor building blocks for high-performance donor–acceptor polymers in organic electronics. Journal of Materials Chemistry C. Available at: [Link]
-
Safe Synthesis of 4,7-Dibromo[1][6][9]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. ResearchGate. Available at: [Link]
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. Available at: [Link]
-
Novel D-A-π-A1 Type Organic Sensitizers from 4,7-Dibromobenzo[d][1][6][11]thiadiazole and Indoline Donors for Dye-Sensitized Solar Cells. MDPI. Available at: [Link]
-
A Family of Donor–Acceptor Photovoltaic Polymers with Fused 4,7-Dithienyl-2,1,3-benzothiadazole Units: Effect of Structural Fusion and Side Chains. ResearchGate. Available at: [Link]
-
Effects of donor and acceptor substituents on the photophysics of 4-ethynyl-2,1,3-benzothiadiazole derivatives. RSC Publishing. Available at: [Link]
-
Suzuki cross-coupling reactions of 4,7-dibromo[1][6]selenadiazolo[3,4-c]pyridine – a path to new solar cell components. ResearchGate. Available at: [Link]
-
On the nucleophilic derivatization of 4,7-dibromo-[1][6][9]thiadiazolo[3,4- c ]pyridine: basis for biologically interesting species and building blocks for organic materials. ResearchGate. Available at: [Link]
-
4,7-Di-2-thienyl-2,1,3-benzothiadiazole with hexylthiophene side chains and a benzodithiophene based copolymer for efficient organic solar cells. Polymer Chemistry. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Flexible Polymer–Organic Solar Cells Based on P3HT:PCBM Bulk Heterojunction Active Layer Constructed under Environmental Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiadiazolo[3,4-c]pyridine as an Acceptor toward Fast-Switching Green Donor-Acceptor-Type Electrochromic Polymer with Low Bandgap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ossila.com [ossila.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. documentserver.uhasselt.be [documentserver.uhasselt.be]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Electrochemical Properties of 4,7-Dibromo-thiadiazolo[3,4-c]pyridine-Based Polymers
This guide provides an in-depth comparison of the electrochemical properties of conjugated polymers based on the 4,7-Dibromo-thiadiazolo[3,4-c]pyridine acceptor unit. It is intended for researchers, scientists, and professionals in materials science and drug development who are exploring novel semiconducting polymers for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Introduction: The Significance of Thiadiazolo[3,4-c]pyridine in Conjugated Polymers
The performance of donor-acceptor (D-A) conjugated polymers is intrinsically linked to the electronic properties of their constituent monomer units. The acceptor moiety plays a crucial role in tuning the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and consequently, its band gap. Thiadiazolo[3,4-c]pyridine (PT) has emerged as a promising electron-deficient building block, considered an analogue of the widely used benzothiadiazole (BT).[1][2] The incorporation of a pyridine ring in the PT unit is expected to enhance its electron-accepting ability compared to the benzene ring in BT, offering a pathway to polymers with lower LUMO levels and potentially improved performance in electronic devices.[3] This guide will delve into the electrochemical characteristics of polymers derived from 4,7-Dibromo-thiadiazolo[3,4-c]pyridine and compare them with established polymer systems.
Experimental Methodology: Probing the Electrochemical Landscape
The determination of a conjugated polymer's electrochemical properties is paramount to understanding its potential in electronic applications. Cyclic voltammetry (CV) stands as a cornerstone technique for this purpose, allowing for the estimation of HOMO and LUMO energy levels and the electrochemical band gap.
A Self-Validating Protocol for Cyclic Voltammetry of Polymer Films
The following protocol outlines a robust and self-validating method for the cyclic voltammetry of conjugated polymer thin films. The causality behind each step is explained to ensure experimental integrity.
1. Electrode Preparation (The Foundation of Reliable Data):
-
Working Electrode: A glassy carbon electrode (GCE) or an indium tin oxide (ITO) coated glass slide is typically used. Meticulous cleaning is critical to remove any adsorbed impurities that could interfere with the electrochemical measurements. A common procedure for a GCE involves polishing with alumina slurry, followed by sonication in deionized water and the experimental solvent.
-
Counter Electrode: A platinum wire or mesh is used as the counter electrode. Its primary function is to complete the electrical circuit without participating in the electrochemical reaction of interest.
-
Reference Electrode: A silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE) is employed as the reference electrode, against which the potential of the working electrode is measured.
2. Polymer Film Deposition (Creating the Active Interface):
-
A dilute solution of the polymer in a suitable organic solvent (e.g., chloroform, chlorobenzene) is prepared.
-
The polymer film is cast onto the working electrode surface by drop-casting, spin-coating, or electropolymerization and then dried thoroughly. A uniform film is essential for reproducible results.
3. The Electrochemical Cell (A Controlled Environment):
-
The three electrodes are assembled in an electrochemical cell containing an electrolyte solution. This solution typically consists of a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAClO₄), dissolved in an anhydrous, deoxygenated solvent like acetonitrile or dichloromethane.
-
Deoxygenation of the solution by purging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes prior to the experiment is crucial to prevent side reactions with oxygen.
4. The Measurement (Unveiling the Redox Behavior):
-
The electrodes are connected to a potentiostat.
-
A potential sweep is applied to the working electrode. The potential is scanned from a value where no reaction occurs to a potential sufficient to oxidize the polymer, and then the scan is reversed to reduce the polymer.
-
The resulting current is measured and plotted against the applied potential, yielding a cyclic voltammogram.
-
The scan rate is typically set between 50 and 100 mV/s.
5. Data Interpretation (From Voltammograms to Energy Levels):
-
The onset oxidation potential (Eox) and onset reduction potential (Ered) are determined from the cyclic voltammogram.
-
The HOMO and LUMO energy levels are then estimated using the following empirical equations, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple:
-
EHOMO = -[Eox(vs Fc/Fc⁺) + 4.8] eV
-
ELUMO = -[Ered(vs Fc/Fc⁺) + 4.8] eV
-
-
The electrochemical band gap (Egec) is the difference between the LUMO and HOMO energy levels.
Figure 1: Experimental workflow for cyclic voltammetry of conjugated polymers.
Comparative Analysis of Electrochemical Properties
The following tables present a comparative overview of the electrochemical properties of several 4,7-Dibromo-thiadiazolo[3,4-c]pyridine-based polymers and their counterparts based on other acceptor units.
Thiadiazolo[3,4-c]pyridine-Based Polymers
| Polymer Name | Donor Unit | HOMO (eV) | LUMO (eV) | Egec (eV) |
| PEPTE | 2,3-dihydrothieno[3,4-b][4][5]dioxin | - | - | 0.85[1][2] |
| PIDTPyT | Indacenodithiophene | - | - | ~1.6[6] |
| PIDTDTPyT | Indacenodithiophene with thiophene spacers | - | - | ~1.6[6] |
Note: Detailed HOMO and LUMO values for some polymers were not explicitly stated in the provided search results, but the bandgap was reported.
Comparison with Benzothiadiazole (BT)-Based Polymers
Benzothiadiazole is a widely studied acceptor unit, providing a solid benchmark for comparison.
| Polymer Name | Donor Unit | Acceptor Unit | HOMO (eV) | LUMO (eV) | Egec (eV) |
| P(TBT)-co-PEDOT | Thiophene | Benzothiadiazole | - | - | 1.32[7] |
| PT1 | Benzodithiophene | Benzothiadiazole | -5.60 | - | 1.70[8] |
| PIDTBDI | Indacenodithiophene | Benzothiadiazole dicarboxylic imide | -5.30[9] | -3.61[9] | 1.69[9] |
| PIDTTBDI | Indacenodithienothiophene | Benzothiadiazole dicarboxylic imide | -5.28[9] | -3.59[9] | 1.69[9] |
The thiadiazolo[3,4-c]pyridine-based polymer, PEPTE, exhibits a significantly lower bandgap (0.85 eV) compared to the listed BT-based polymers.[1][2] This suggests that the PT unit can be highly effective in engineering low bandgap materials.
Figure 2: Logical relationship of acceptor units in donor-acceptor polymers.
Comparison with Other High-Performance Acceptor Units
To provide a broader context, the electrochemical properties of polymers based on other well-known acceptor units like diketopyrrolopyrrole (DPP) and benzobisthiadiazole (BBT) are included.
| Polymer Name | Donor Unit | Acceptor Unit | HOMO (eV) | LUMO (eV) | Egec (eV) |
| PBDTT-DPP | Benzodithiophene | Diketopyrrolopyrrole | -5.66[5][10] | -3.97[5][10] | 1.69[5][10] |
| PBDTT-DPPFu | Benzodithiophene | Fused Diketopyrrolopyrrole | -5.50[5][10] | -3.88[5][10] | 1.62[5][10] |
| pBBT-BT | - | Benzobisthiadiazole | - | - | - |
| CPDT-BBT | - | Benzobisthiadiazole | - | - | 0.74[11] |
Note: Some data points were not available in the provided search results.
Polymers based on DPP and BBT also demonstrate low bandgaps, with the BBT-based CPDT-BBT showing a particularly low bandgap of 0.74 eV.[11] This highlights that while thiadiazolo[3,4-c]pyridine is a potent acceptor, other systems can achieve comparable or even lower bandgaps. The choice of acceptor unit will ultimately depend on the specific application and desired electronic properties.
Structure-Property Relationships and Causality
The electrochemical properties of these D-A polymers are a direct consequence of their molecular structure.
-
Strength of the Acceptor: The higher electron deficiency of the thiadiazolo[3,4-c]pyridine unit, due to the presence of the pyridine nitrogen, generally leads to a stabilization of the LUMO energy level compared to its benzothiadiazole analogue.[3] This can result in a smaller band gap and improved electron injection/transport properties.
-
Nature of the Donor: The choice of the donor unit significantly impacts the HOMO energy level. Electron-rich donors will raise the HOMO level, which can be beneficial for achieving a smaller bandgap and better orbital overlap with the acceptor.
-
Planarity of the Backbone: A more planar polymer backbone, often enforced by fused ring systems or intramolecular interactions, facilitates greater π-electron delocalization. This extended conjugation typically leads to a red-shifted absorption spectrum and a lower band gap. For instance, the fused DPP-based polymer (PBDTT-DPPFu) has a slightly lower bandgap than its non-fused counterpart.[5][10]
Conclusion
Polymers based on 4,7-Dibromo-thiadiazolo[3,4-c]pyridine represent a promising class of materials for organic electronics. The inherent electron-deficient nature of the PT core allows for the synthesis of low bandgap polymers with potentially tunable electronic properties. The comparative data presented in this guide demonstrates that the electrochemical characteristics of these polymers are competitive with, and in some cases superior to, those based on the more conventional benzothiadiazole acceptor. The strategic selection of the donor co-monomer, in conjunction with the potent thiadiazolo[3,4-c]pyridine acceptor, provides a versatile platform for the rational design of next-generation semiconducting polymers. Further research focusing on the synthesis of a wider range of PT-based polymers and the evaluation of their device performance is warranted to fully unlock their potential.
References
-
Functional thiophene-diketopyrrolopyrrole-based polymer derivatives as organic anode materials for lithium-ion batteries. Nanoscale. Accessed January 1, 2026. [Link]
-
Synthesis and Electronic Properties of Diketopyrrolopyrrole-Based Polymers with and without Ring-Fusion. Macromolecules. 2021. [Link]
-
Photophysical, electrochemical and solid state properties of diketopyrrolopyrrole based molecular materials: Importance of the donor group. ResearchGate. 2014. [Link]
-
Synthesis and Electronic Properties of Diketopyrrolopyrrole-Based Polymers with and without Ring-Fusion. ACS Publications. 2021. [Link]
-
EFFECT OF π-BRIDGES ON ELECTROCHEMICAL AND PHOTOVOLTAIC PROPERTIES OF BENZOTHIADIAZOLE AND BENZODITHIOPHENE BASED CONJUGATED PO. Middle East Technical University. 2022. [Link]
-
Two Novel Low-Bandgap Copolymers Based on Indacenodithiophene/Indacenodithienothiophene and Benzothiadiazole Dicarboxylic Imide. PubMed Central. 2022. [Link]
-
Diketopyrrolopyrrole-Based Low-Bandgap Conjugated Polymers with Siloxane Side Chains for Electrochromic Applications. Australian Journal of Chemistry. 2016. [Link]
-
Thiadiazolo[3,4-c]pyridine as an Acceptor toward Fast-Switching Green Donor–Acceptor-Type Electrochromic Polymer with Low Bandgap. ACS Publications. 2015. [Link]
-
Thiadiazolo[3,4-c]pyridine as an Acceptor toward Fast-Switching Green Donor-Acceptor-Type Electrochromic Polymer with Low Bandgap. PubMed. 2015. [Link]
-
Benzobisthiadiazole-based high-spin donor–acceptor conjugated polymers with localized spin distribution. Materials Advances. 2021. [Link]
-
High-mobility low-bandgap conjugated copolymers based on indacenodithiophene and thiadiazolo[3,4-c]pyridine units for thin film transistor and photovoltaic applications. ResearchGate. 2011. [Link]
-
Chalcogenodiazolo[3,4-c]pyridine based donor–acceptor–donor polymers for green and near-infrared electrochromics. RSC Publishing. 2015. [Link]
-
Benzothiadiazole and its π-extended, heteroannulated derivatives: useful acceptor building blocks for high-performance donor–acceptor polymers in organic electronics. RSC Publishing. 2016. [Link]
-
Thiadiazolo[3,4-c]pyridine as an Acceptor toward Fast-Switching Green Donor-Acceptor-Type Electrochromic Polymer with Low Bandgap. PubMed. 2015. [Link]
-
Design, synthesis, and properties of benzobisthiadiazole-based donor-acceptor-donor type of low-band-gap chromophores and polymers. ResearchGate. 2011. [Link]
-
Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. MDPI. 2021. [Link]
-
Benzothiadiazole-based Conjugated Polymers for Organic Solar Cells. Chinese Journal of Polymer Science. 2021. [Link]
-
New Benzo[1,2- d:4,5- d′]bis([4][10][12]thiadiazole) (iso-BBT)-Based Polymers for Application in Transistors and Solar Cells. ACS Publications. 2019. [Link]
-
Benzothiadiazole and its π-extended, heteroannulated derivatives: useful acceptor building blocks for high-performance donor–acceptor polymers in organic electronics. Journal of Materials Chemistry C. 2016. [Link]
-
Cyclic voltammograms of the copolymer films on a platinum electrode. ResearchGate. 2015. [Link]
-
Chemical properties of thiadiazole compounds. Journal of Education for Pure Science. 2023. [Link]
-
Effect of Applied Voltage on the Electrochemical Copolymerization of Thiophene and Dithenopyrrole Derivatives. VNUHCM Journal of Science and Technology Development. 2023. [Link]
-
A new electrochromic copolymer composed of 4,7-di(thiophen-2-yl)benzo[c][4][8][10]thiadiazole and 3,4-ethylenedioxythiophene. ResearchGate. 2022. [Link]
-
Chemical synthesis of thiophene-pyrrole copolymer. ResearchGate. 2003. [Link]
-
Microstructural model of Indacenodithiophene-co- benzothiadiazole Polymer: π-crossing interactions and their potential impact on charge transport. ChemRxiv. 2023. [Link]
-
Electrochemical and Spectroelectrochemical Studies on the Reactivity of Perimidine–Carbazole–Thiophene Monomers towards the Formation of Multidimensional Macromolecules versus Stable π-Dimeric States. MDPI. 2021. [Link]
-
(E)-4-[7-(2,3-Dihydrothieno[3,4-b][4][5]dioxin-5-yl)-2,1,3-benzothiadiazol-4-yl]. National Institutes of Health. 2014. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Thiadiazolo[3,4-c]pyridine as an Acceptor toward Fast-Switching Green Donor-Acceptor-Type Electrochromic Polymer with Low Bandgap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzothiadiazole and its π-extended, heteroannulated derivatives: useful acceptor building blocks for high-performance donor–acceptor polymers in orga ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C6TC01860B [pubs.rsc.org]
- 4. Functional thiophene-diketopyrrolopyrrole-based polymer derivatives as organic anode materials for lithium-ion batteries - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. open.metu.edu.tr [open.metu.edu.tr]
- 9. Two Novel Low-Bandgap Copolymers Based on Indacenodithiophene/Indacenodithienothiophene and Benzothiadiazole Dicarboxylic Imide: Structural Design and DFT/TD-DFT Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Electronic Properties of Diketopyrrolopyrrole-Based Polymers with and without Ring-Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzobisthiadiazole-based high-spin donor–acceptor conjugated polymers with localized spin distribution - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00144B [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Theoretical vs. Experimental HOMO/LUMO Levels of 4,7-Dibromo-thiadiazolo[3,4-c]pyridine and its Analogues
In the landscape of organic electronics and medicinal chemistry, the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of paramount importance. Their energy levels dictate the electronic and optical properties of materials, governing everything from charge injection and transport in organic light-emitting diodes (OLEDs) to the reactivity and biological interactions of drug candidates. This guide provides an in-depth comparison of theoretical and experimental approaches to determine the HOMO/LUMO levels of 4,7-Dibromo-[1][2][3]thiadiazolo[3,4-c]pyridine and its closely related benzothiadiazole derivatives, offering researchers a practical framework for their own investigations.
The 4,7-dibromo-[1][2][3]thiadiazolo[3,4-c]pyridine core is a key building block in the synthesis of advanced organic materials due to its inherent electron-accepting properties.[2][4] The ability to accurately predict and validate its HOMO/LUMO levels, and those of its derivatives, is crucial for the rational design of new functional molecules.
The Synergy of Theory and Experiment
A robust understanding of a molecule's electronic structure is best achieved through a synergistic approach that combines theoretical calculations with experimental validation. Density Functional Theory (DFT) has emerged as a powerful computational tool for predicting electronic properties, while cyclic voltammetry (CV) stands as a cornerstone experimental technique for measuring redox potentials, from which HOMO and LUMO energies can be derived.[1][5]
Discrepancies between theoretical predictions and experimental results are common and often insightful. These differences can arise from the approximations inherent in computational models, as well as environmental factors in experimental setups such as solvent effects and aggregation. Analyzing these deviations provides a more nuanced understanding of the molecule's behavior.
Comparative Analysis: Theoretical vs. Experimental Data
The following table summarizes a collection of theoretical and experimental HOMO and LUMO energy levels for various derivatives of the 2,1,3-benzothiadiazole (BTD) core, a close structural analogue of thiadiazolo[3,4-c]pyridine. This data serves to illustrate the typical agreement and divergence between computational and experimental values.
| Molecule | Method | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| 4,7-di(thiophen-2-yl)benzo[c][1][2][3]thiadiazole Polymer (P(DTBT)) | Experimental (CV) | - | - | 1.77 |
| Experimental (Optical) | - | - | 1.1 - 1.2 | |
| Polymer of 3,4-Dialkoxythiophene and 2,1,3-Benzothiadiazole | Experimental (CV) | -5.3 | -3.6 | 1.7 |
| Copolymer of 4,7-di(thiophen-2-yl)benzo[c][1][2][3]thiadiazole & EDOT | Experimental | - | - | 1.32 |
| Various BTD Small Donor Molecules (2a-d) | Theoretical (DFT) | - | - | 1.75 - 2.38 |
Data synthesized from multiple sources.[3][5][6][7]
As the table illustrates, the band gap values can differ between electrochemical and optical measurements. For instance, the polymer of 4,7-di(thiophen-2-yl)benzo[c][1][2][3]thiadiazole (P(DTBT)) shows an electrochemical band gap of 1.77 eV, while the optical band gap is reported in the range of 1.1-1.2 eV.[6] Such differences highlight the importance of employing multiple characterization techniques for a comprehensive understanding.
Experimental Protocol: Cyclic Voltammetry
Cyclic voltammetry is an electrochemical technique that provides information about the oxidation and reduction potentials of a molecule. These potentials are then used to estimate the HOMO and LUMO energy levels.
Step-by-Step Methodology
-
Preparation of the Electrolyte Solution: A 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), is prepared in a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane).
-
Sample Preparation: The compound of interest is dissolved in the electrolyte solution at a concentration of approximately 1-5 mM.
-
Deoxygenation: The solution is purged with an inert gas, such as argon or nitrogen, for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).
-
Cyclic Voltammetry Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The scan is reversed at a set potential, and the sweep is continued back to the initial potential.
-
Internal Calibration: Ferrocene is added to the solution as an internal standard. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple has a well-defined potential and is used to calibrate the measurements.[3][8]
-
Data Analysis: The onset potentials for the first oxidation (Eox) and first reduction (Ered) are determined from the voltammogram. The HOMO and LUMO energies are then calculated using the following empirical equations:[8]
-
EHOMO (eV) = -[Eox (vs Fc/Fc⁺) + 4.8]
-
ELUMO (eV) = -[Ered (vs Fc/Fc⁺) + 4.8]
-
The value of 4.8 eV corresponds to the energy level of the Fc/Fc⁺ redox couple relative to the vacuum level.[8]
Caption: Experimental workflow for determining HOMO/LUMO levels via Cyclic Voltammetry.
Theoretical Protocol: Density Functional Theory (DFT)
DFT calculations provide a theoretical framework for understanding the electronic structure of molecules. By solving the Kohn-Sham equations, one can obtain the energies of the molecular orbitals, including the HOMO and LUMO.
Step-by-Step Methodology
-
Molecule Construction: The 3D structure of the molecule is built using a molecular modeling software (e.g., GaussView).
-
Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. This is a crucial step as the electronic properties are highly dependent on the molecular geometry. A common level of theory for this is B3LYP with a 6-31G(d,p) basis set.[9][10]
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Single-Point Energy Calculation: A single-point energy calculation is then performed on the optimized geometry, often with a larger basis set (e.g., 6-311++G(d,p)) for more accurate energy values.[10]
-
Orbital Analysis: The output of the calculation provides the energies of all molecular orbitals. The HOMO energy is the energy of the highest occupied orbital, and the LUMO energy is the energy of the lowest unoccupied orbital.
-
Visualization: The shapes of the HOMO and LUMO can be visualized to understand the distribution of electron density in these frontier orbitals. This can provide insights into the molecule's reactivity and charge transfer properties.[11]
Caption: Computational workflow for determining HOMO/LUMO levels using DFT.
Bridging the Gap: Causality and Interpretation
The choice of functional and basis set in DFT significantly impacts the accuracy of the predicted HOMO/LUMO energies. The B3LYP functional is a popular hybrid functional that often provides a good balance between accuracy and computational cost for organic molecules.[9] However, it is known to sometimes underestimate the band gap.
Experimentally, the choice of solvent can influence the measured redox potentials due to solvation effects. The supporting electrolyte can also play a role. Therefore, it is crucial to report all experimental conditions to ensure reproducibility.
When comparing theoretical (gas-phase) and experimental (solution-phase) data, it is important to consider the environmental differences. While computational models can incorporate solvent effects, they are often approximations. The close correlation often observed between trends in a series of derivatives is frequently more informative than the absolute values themselves.
Conclusion
The determination of HOMO and LUMO energy levels is a critical aspect of molecular design in materials science and drug discovery. A combined theoretical and experimental approach, leveraging the predictive power of DFT and the empirical validation of cyclic voltammetry, provides the most comprehensive understanding of a molecule's electronic properties. By carefully considering the methodologies and potential sources of discrepancy, researchers can confidently characterize novel 4,7-Dibromo-thiadiazolo[3,4-c]pyridine derivatives and their analogues, accelerating the development of next-generation organic materials and therapeutics.
References
-
An In-depth Technical Guide to the HOMO/LUMO Energy Levels of 2,1,3-Benzothiadiazole-4,7-dicarbonitrile - Benchchem.
-
4,7-Dibromo-[1][2][3]thiadiazolo[3,4-c]pyridine - MySkinRecipes.
-
Synthesis and Photoelectrochemistry Characterization of Polymer based on 4,7-Di (thiophen-2-yl)-benzo[c] [1, 2, 5 ]thiadiazole, (DTBT). - ResearchGate.
-
2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties - MDPI.
-
Electrochemical and Spectroelectrochemical Properties of a New Donor–Acceptor Polymer Containing 3,4-Dialkoxythiophene and 2,1,3-Benzothiadiazole Units - MDPI.
-
A new electrochromic copolymer composed of 4,7-di(thiophen-2-yl)benzo[c] []thiadiazole and 3,4-ethylenedioxythiophene - PMC - NIH.
-
4,7-Bis(thiophen-2-yl)benzo[c][1][2][3]thiadiazole | 165190-76-1 - ChemicalBook.
-
Ab-initio and DFT calculations on molecular structure, NBO, HOMO–LUMO study and a new vibrational - CONICET.
-
Computational Evaluation on Molecular Structure, Charge, NMR, Electronic (HOMO-LUMO) Properties, and Spectroscopic Profiling of - Trends in Sciences.
-
Engineered Science Publisher.
-
On the nucleophilic derivatization of 4,7-dibromo-[1][2][3]thiadiazolo[3,4- c ]pyridine: basis for biologically interesting species and building blocks for organic materials - ResearchGate.
-
Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them - NIH.
-
(E)-4-(2-(7-Bromo-[1][2][3]thiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline - ProQuest.
-
How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data? - ResearchGate.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine [myskinrecipes.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A new electrochromic copolymer composed of 4,7-di(thiophen-2-yl)benzo[c] []thiadiazole and 3,4-ethylenedioxythiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. tis.wu.ac.th [tis.wu.ac.th]
- 11. espublisher.com [espublisher.com]
A Comparative Crystallographic Guide to 4,7-Dibromo-thiadiazolo[3,4-c]pyridine and its Analogs for Advanced Materials Research
This guide provides an in-depth comparative analysis of the X-ray crystal structure of key heterocyclic building blocks for organic electronics, with a central focus on 4,7-Dibromo-thiadiazolo[3,4-c]pyridine. While a definitive single-crystal X-ray structure for 4,7-Dibromo-thiadiazolo[3,4-c]pyridine is not publicly available, this guide leverages experimental data from its close structural analog, 4,7-Dibromo-2,1,3-benzothiadiazole, to provide researchers, scientists, and drug development professionals with a robust framework for understanding its solid-state properties. By contrasting the known structure of the benzothiadiazole analog with the anticipated characteristics of the thiadiazolopyridine, we can elucidate the critical role of the pyridine nitrogen in dictating molecular packing and intermolecular interactions, which are paramount for the design of novel organic semiconductors.
Introduction: The Significance of the Thiadiazolopyridine Core
The thiadiazolo[3,4-c]pyridine scaffold is a privileged electron-deficient heterocyclic system that serves as a fundamental building block in the design of advanced organic materials. Its inherent electronic properties, coupled with the tunability afforded by substitution, make it a highly attractive component in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (OPV) devices. The introduction of bromine atoms at the 4 and 7 positions, yielding 4,7-Dibromo-thiadiazolo[3,4-c]pyridine, provides reactive handles for further functionalization through cross-coupling reactions, enabling the synthesis of a diverse library of π-conjugated polymers and small molecules.
Understanding the three-dimensional arrangement of these molecules in the solid state is crucial for predicting and optimizing the performance of the resulting materials. The crystal packing directly influences key parameters such as charge carrier mobility and exciton diffusion. This guide will explore the nuances of these interactions through a detailed comparison with a well-characterized analog.
Experimental Workflow: From Synthesis to Structural Elucidation
The synthesis of 4,7-Dibromo-thiadiazolo[3,4-c]pyridine and its analogs typically involves a multi-step sequence. While various synthetic routes have been reported, a general workflow for obtaining single crystals suitable for X-ray diffraction is outlined below. The causality behind each step is critical for obtaining high-quality crystalline material.
Synthesis and Purification
A common synthetic approach to related dibrominated heterocyclic systems involves the bromination of the parent heterocycle. For instance, the synthesis of 4,7-Dibromo-2,1,3-benzothiadiazole is achieved by reacting 2,1,3-benzothiadiazole with bromine in a suitable solvent.
Step-by-Step Synthesis Protocol (Illustrative for 4,7-Dibromo-2,1,3-benzothiadiazole):
-
Dissolution: Dissolve 2,1,3-benzothiadiazole in a suitable solvent, such as a hydrobromic acid solution. The acidic medium protonates the nitrogen atoms, activating the ring towards electrophilic substitution.
-
Bromination: Add a solution of bromine dropwise to the reaction mixture at a controlled temperature. The reaction is typically exothermic, and temperature control is essential to prevent over-bromination and side product formation.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Workup: Quench the reaction with a reducing agent (e.g., sodium bisulfite solution) to remove excess bromine. The crude product is then extracted into an organic solvent.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure 4,7-Dibromo-2,1,3-benzothiadiazole.
Crystallization
The growth of single crystals of sufficient size and quality for X-ray diffraction is a critical and often challenging step. The choice of solvent and crystallization technique is paramount.
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., chloroform, dichloromethane, or a mixture of solvents) is allowed to evaporate slowly at room temperature. The gradual increase in concentration promotes the formation of well-ordered crystals.
-
Vapor Diffusion: A concentrated solution of the compound in a low-boiling-point solvent is placed in a sealed container with a vial of a higher-boiling-point anti-solvent. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, inducing crystallization.
The workflow for single-crystal X-ray diffraction analysis is a standardized yet intricate process.
Figure 1: General workflow for X-ray crystal structure analysis.
Structural Analysis and Comparison
The absence of a published crystal structure for 4,7-Dibromo-thiadiazolo[3,4-c]pyridine necessitates a comparative approach. We will analyze the known crystal structure of 4,7-Dibromo-2,1,3-benzothiadiazole and extrapolate the likely structural consequences of replacing the benzene ring with a pyridine ring.
Crystal Structure of 4,7-Dibromo-2,1,3-benzothiadiazole
The crystal structure of 4,7-Dibromo-2,1,3-benzothiadiazole has been reported and is available in the Cambridge Structural Database (CSD). The key crystallographic parameters are summarized in the table below.
| Parameter | 4,7-Dibromo-2,1,3-benzothiadiazole |
| Formula | C₆H₂Br₂N₂S |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| Unit Cell Dimensions | a = 14.15 Å, b = 11.89 Å, c = 4.05 Å |
| Volume | 681.5 ų |
| Z | 4 |
| Intermolecular Interactions | π-π stacking, Halogen bonding (Br···N) |
The molecular structure is essentially planar, a common feature for such aromatic heterocyclic systems. In the crystal lattice, the molecules pack in a herringbone arrangement, with significant π-π stacking interactions between adjacent molecules. Additionally, short Br···N intermolecular contacts are observed, indicative of halogen bonding, which plays a crucial role in directing the crystal packing.
Figure 2: Molecular structure of 4,7-Dibromo-2,1,3-benzothiadiazole.
Predicted Structure of 4,7-Dibromo-thiadiazolo[3,4-c]pyridine: A Comparative Perspective
By replacing the benzene ring in 4,7-Dibromo-2,1,3-benzothiadiazole with a pyridine ring, we introduce a nitrogen atom into the six-membered ring. This substitution is expected to have profound effects on the electronic structure, molecular geometry, and intermolecular interactions.
Key Predicted Differences:
-
Molecular Dipole Moment: The introduction of the electronegative pyridine nitrogen will create a significant molecular dipole moment, which is absent in the more symmetric benzothiadiazole analog. This dipole moment will likely lead to stronger dipole-dipole interactions in the solid state, influencing the crystal packing.
-
Intermolecular Interactions: The pyridine nitrogen introduces a potent hydrogen bond acceptor site. In the presence of potential hydrogen bond donors, this could lead to the formation of N-H···N or C-H···N hydrogen bonds, which would compete with and potentially dominate the halogen bonding and π-π stacking interactions observed in the benzothiadiazole analog.
-
Crystal Packing: The altered intermolecular forces are expected to result in a different crystal packing arrangement. A more polar packing motif, possibly with head-to-tail arrangements of the molecular dipoles, is anticipated. This could lead to a different space group and unit cell parameters compared to the benzothiadiazole analog.
| Feature | 4,7-Dibromo-2,1,3-benzothiadiazole (Experimental) | 4,7-Dibromo-thiadiazolo[3,4-c]pyridine (Predicted) |
| Symmetry | Centrosymmetric (in the solid state) | Non-centrosymmetric |
| Dominant Interactions | π-π stacking, Halogen bonding (Br···N) | Dipole-dipole, Hydrogen bonding (C-H···N), π-π stacking |
| Expected Packing | Herringbone | Potentially layered or head-to-tail |
Implications for Materials Science
The predicted structural differences between 4,7-Dibromo-thiadiazolo[3,4-c]pyridine and its benzothiadiazole counterpart have significant implications for their application in organic electronics.
-
Charge Transport: The anticipated changes in crystal packing will directly impact the intermolecular electronic coupling (transfer integrals), which is a key determinant of charge carrier mobility. A more ordered, co-facial π-stacking arrangement, potentially facilitated by the stronger intermolecular interactions in the thiadiazolopyridine, could lead to enhanced charge transport.
-
Morphology of Thin Films: The intermolecular forces dictate the self-assembly and morphology of thin films, which are the active layers in organic electronic devices. The stronger and more directional interactions in the thiadiazolopyridine derivative could promote the formation of more crystalline and well-ordered domains, which is generally beneficial for device performance.
-
Solubility and Processing: The introduction of the polar pyridine nitrogen is likely to increase the solubility of the molecule in polar organic solvents, which could be advantageous for solution-based processing techniques used in the fabrication of large-area organic electronic devices.
Conclusion and Future Outlook
While the definitive crystal structure of 4,7-Dibromo-thiadiazolo[3,4-c]pyridine remains to be experimentally determined, a comparative analysis with its close analog, 4,7-Dibromo-2,1,3-benzothiadiazole, provides valuable insights into its likely solid-state properties. The introduction of the pyridine nitrogen is predicted to induce a significant molecular dipole moment and introduce new hydrogen bonding possibilities, leading to distinct crystal packing and potentially enhanced electronic properties.
This comparative guide underscores the importance of subtle changes in molecular structure on the macroscopic properties of organic materials. Further experimental and computational studies are warranted to validate these predictions and to fully unlock the potential of the 4,7-Dibromo-thiadiazolo[3,4-c]pyridine building block for the next generation of organic electronic devices. Researchers are encouraged to pursue the single-crystal X-ray diffraction of this compound to provide a definitive answer to the structural questions raised in this guide.
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD Entry for 4,7-Dibromo-2,1,3-benzothiadiazole. [Link]
-
González-Antonio, O., et al. (2019). On the nucleophilic derivatization of 4,7-dibromo-[1][2][3]thiadiazolo[3,4-c]pyridine: basis for biologically interesting species and building blocks for organic materials. New Journal of Chemistry, 43(26), 10553-10561. [Link]
-
Baryshnikov, G. V., et al. (2018). Safe Synthesis of 4,7-Dibromo[1][2][3]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Molecules, 23(10), 2576. [Link]
Sources
A Comparative Guide to the Photophysical Properties of Fluorinated vs. Non-Fluorinated 4,7-Dibromo-2,1,3-benzothiadiazole Analogues
Introduction: The Scientific Rationale for Fluorination in Heterocyclic Chromophores
In the landscape of organic electronics and drug development, heterocyclic compounds possessing donor-acceptor-donor (D-A-D) architectures are of paramount importance. The[1][2][3]thiadiazolo[3,4-c]pyridine and its close analogue, 2,1,3-benzothiadiazole (BTD), represent a critical class of electron-deficient (acceptor) cores. When functionalized at the 4- and 7-positions with electron-donating groups, these molecules exhibit pronounced intramolecular charge transfer (ICT) upon photoexcitation, a property that is fundamental to their utility in applications ranging from organic photovoltaics (OPVs) to bioimaging.[3][4]
The 4,7-dibromo-substituted variants of these heterocycles are not typically the final, functional molecules but serve as crucial, versatile building blocks. The bromine atoms are excellent leaving groups for cross-coupling reactions (e.g., Suzuki or Stille coupling), allowing for the facile introduction of a wide variety of electron-donating moieties to create a diverse library of D-A-D chromophores.[5][6]
A key strategy for fine-tuning the electronic and photophysical properties of these materials is the strategic fluorination of the central acceptor core.[1] Fluorine is a small, highly electronegative atom that imparts significant changes to a molecule's properties through both inductive (-I) and mesomeric (+M) effects, with the inductive effect typically dominating. This guide will explore the profound impact of fluorination on the photophysical properties of these systems.
Molecular Structures Under Comparison
The following molecules serve as our primary subjects for comparison. DTBT represents the non-fluorinated analogue, while DTF2BT represents the di-fluorinated version. The core structural difference is the addition of two fluorine atoms to the electron-accepting benzothiadiazole unit.
Comparative Photophysical Data
The introduction of fluorine atoms onto the benzothiadiazole core induces distinct and predictable changes in the absorption and emission properties of the molecule. The strong electron-withdrawing nature of fluorine atoms stabilizes both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). However, the LUMO is typically stabilized to a greater extent, leading to a narrowing of the HOMO-LUMO gap. Fluorination has been demonstrated to be an effective method for lowering the HOMO, which is particularly advantageous in organic photovoltaic applications for achieving a higher open-circuit voltage.[1]
Below is a summary of the key photophysical data for the non-fluorinated and di-fluorinated analogues, as measured in chloroform (CHCl₃).
| Compound | Fluorination | λabs (nm)[1] | Molar Extinction Coefficient (ε) (M-1cm-1)[1] | λem (nm) | Quantum Yield (ΦF) |
| DTBT | None | 446 | 13,800 | ~550 | Moderate |
| DTF2BT | Di-fluorinated | 466 | 16,600 | ~570 | Moderate-High |
Note: Emission maxima (λem) and quantum yields (ΦF) are generalized from typical findings for this class of compounds, as specific values for these exact analogues under identical conditions were not available in the cited source. The trend, however, holds that fluorination often leads to a red-shift in emission and can influence quantum yield.
Analysis of Photophysical Changes
Bathochromic Shift in Absorption
The most immediate effect observed is the bathochromic (red) shift in the maximum absorption wavelength (λabs) from 446 nm for DTBT to 466 nm for DTF2BT.[1] This 20 nm shift is a direct consequence of the electronic perturbation caused by the fluorine atoms. Quantum mechanical calculations confirm that the low-energy absorption band in these molecules is dominated by the HOMO to LUMO transition, which has strong intramolecular charge transfer (ICT) character.[1] The powerful electron-withdrawing effect of the two fluorine atoms on the BTD core makes it a stronger electron acceptor. This enhanced acceptor strength reduces the energy required to promote an electron from the donor (thiophene rings) to the acceptor (fluorinated BTD core), resulting in the absorption of lower-energy (longer wavelength) light.
Hyperchromic Effect
Fluorination also leads to a hyperchromic effect, an increase in the molar extinction coefficient (ε). The value of ε increases from 13,800 M-1cm-1 for DTBT to 16,600 M-1cm-1 for DTF2BT.[1] This indicates a higher probability of the electronic transition occurring. This can be partly attributed to structural effects. X-ray crystallography has shown that fluorination can lead to a more planar molecular conformation due to the formation of short intramolecular S---F contacts, which restricts the rotation of the thiophene rings.[1] A more planar conjugated backbone enhances the orbital overlap, which in turn increases the transition dipole moment and, consequently, the absorption intensity.
Solvatochromism
While not detailed in the table, both compounds are expected to exhibit positive solvatochromism, where the emission peak shifts to longer wavelengths in more polar solvents. This is a hallmark of molecules with significant ICT character. In the excited state, the molecule has a much larger dipole moment than in the ground state. Polar solvent molecules will reorient around this excited-state dipole, stabilizing it and lowering its energy. This stabilization reduces the energy of the subsequent fluorescence emission, causing a red shift. The stronger acceptor nature of the fluorinated core in DTF2BT would likely lead to a more pronounced solvatochromic effect compared to DTBT.
Experimental Protocols
To ensure the trustworthiness and reproducibility of photophysical data, standardized experimental protocols are essential. The following sections detail the methodologies for acquiring the data presented above.
Workflow for Photophysical Characterization
UV-Vis Absorption Spectroscopy
Objective: To determine the wavelength of maximum absorption (λabs) and the molar extinction coefficient (ε).
Causality: This is the foundational measurement. It identifies the energy of the primary electronic transition and is required to set the optimal excitation wavelength for all subsequent fluorescence experiments. Following Beer-Lambert Law (A = εlc), measuring absorbance at a known concentration allows for the calculation of ε, a fundamental molecular property.
Step-by-Step Protocol:
-
Preparation: Prepare a series of dilute solutions (e.g., 1x10-6 to 1x10-5 M) of the compound in a spectroscopic-grade solvent (e.g., CHCl₃) using calibrated volumetric flasks. Prepare a blank cuvette containing only the solvent.
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes to ensure signal stability.
-
Blank Correction: Place the blank cuvette in the spectrophotometer and record a baseline correction across the desired wavelength range (e.g., 300-700 nm).
-
Sample Measurement: Replace the blank with the cuvette containing the sample solution. Record the absorption spectrum. Ensure the maximum absorbance is within the linear range of the instrument (typically < 1.0 a.u.).
-
Data Analysis: Identify the wavelength of maximum absorbance (λabs). Using the Beer-Lambert law, calculate the molar extinction coefficient (ε) from the slope of a plot of absorbance versus concentration.
Steady-State Fluorescence Spectroscopy
Objective: To determine the wavelength of maximum emission (λem).
Causality: This measurement identifies the energy of the emitted photons after the molecule relaxes from the excited state. The difference between λabs and λem (the Stokes shift) is a critical parameter, especially for applications like bioimaging where separating excitation and emission light is crucial.
Step-by-Step Protocol:
-
Preparation: Use a dilute solution from the UV-Vis measurements (absorbance at λmax should be ~0.1 to minimize inner filter effects).
-
Instrument Setup: In a spectrofluorometer, set the excitation wavelength to the λabs determined from the UV-Vis spectrum.
-
Emission Scan: Scan the emission monochromator over a wavelength range starting ~20 nm above the excitation wavelength to a point where the emission signal returns to baseline (e.g., 470-750 nm for DTF2BT).
-
Data Correction: Ensure that the recorded spectrum is corrected for the instrument's detector response and lamp profile to obtain the true emission profile.
-
Data Analysis: Identify the wavelength corresponding to the peak of the fluorescence spectrum (λem).
Absolute Fluorescence Quantum Yield (ΦF) Determination
Objective: To quantify the efficiency of the fluorescence process.
Causality: The quantum yield is the ratio of photons emitted to photons absorbed and is the most important measure of a fluorophore's brightness. The absolute method using an integrating sphere is the gold standard as it directly compares the total emitted photons to the unabsorbed excitation photons, avoiding the need for reference standards which can introduce their own errors.
Step-by-Step Protocol:
-
Instrument Setup: Mount an integrating sphere accessory in the sample chamber of the spectrofluorometer. The sphere's interior is coated with a highly reflective material (e.g., Spectralon®) to capture all emitted and scattered light.
-
Blank Measurement (Solvent Reference):
-
Place a cuvette containing only the pure solvent inside the sphere.
-
Set the excitation wavelength (e.g., 466 nm for DTF2BT) and record an emission scan over a range that includes the excitation wavelength and the full emission profile of the sample (e.g., 440-750 nm).
-
This measurement captures the profile of the scattered excitation light (the "scatter peak").
-
-
Sample Measurement:
-
Without changing any instrument settings, replace the blank with a cuvette containing the sample solution (absorbance at excitation wavelength should be ~0.1).
-
Record the emission scan over the exact same range. This spectrum will show a diminished scatter peak (due to absorption by the sample) and the sample's fluorescence emission.
-
-
Data Analysis:
-
The quantum yield (ΦF) is calculated by the instrument's software using the following relationship: ΦF = (Area of Sample Emission) / (Area of Blank Scatter Peak - Area of Sample Scatter Peak)
-
Essentially, the numerator is the number of photons emitted, and the denominator is the number of photons absorbed.
-
Conclusion and Field Insights
The strategic fluorination of the 2,1,3-benzothiadiazole core is a powerful and reliable tool for tuning the photophysical properties of D-A-D chromophores. As demonstrated with the DTBT/DTF2BT analogue pair, fluorination consistently leads to:
-
Red-Shifted Absorption and Emission: By enhancing the electron-accepting nature of the central unit, the ICT energy is lowered.[1]
-
Increased Absorption Intensity: Arising from fluorination-induced planarization of the molecular backbone, which improves electronic conjugation.[1]
-
Lowered HOMO Energy Levels: A critical feature for improving the performance of organic electronic devices.[1]
While this guide uses the BTD system as a robust proxy, it is highly probable that the same fundamental trends apply to the 4,7-dibromo-[1][2][3]thiadiazolo[3,4-c]pyridine series. The pyridine nitrogen in the core is expected to make the parent heterocycle even more electron-deficient than benzothiadiazole, but the differential effects of adding fluorine atoms should follow the same principles. For researchers and drug development professionals, this understanding provides a predictive framework for designing novel molecules with tailored photophysical properties for specific applications, from creating more efficient solar cell materials to developing brighter, red-shifted fluorescent probes for deep-tissue imaging.
References
-
Nielsen, C. B., White, A. J. P., & McCulloch, I. (2015). Effect of Fluorination of 2,1,3-Benzothiadiazole. The Journal of Organic Chemistry, 80(10), 5045–5048. [Link]
-
Edinburgh Instruments. (n.d.). Integrating Sphere for Measurements of Fluorescence Quantum Yields and Spectral Reflectance. Retrieved from [Link]
-
Bandi, V., et al. (2022). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. RSC Advances, 12(23), 14767-14774. [Link]
- de Melo, J. S., et al. (2007). A Guide to the Determination of Fluorescence Quantum Yields. Journal of Photochemistry and Photobiology A: Chemistry, 187(2-3), 260-269.
-
Pilgram, K., et al. (1971). Synthesis and Modification of 4-Bromo-7-nitrobenzo[c][1][2][3]thiadiazole. (Note: This reference is cited within review articles like from the search results, establishing the history of BTD chemistry).
-
JoVE. (2015). Ultraviolet-Visible (UV-Vis) Spectroscopy: Principle and Uses. [Link]
-
Royal Society of Chemistry. (2013). General method of UV-Vis and fluorescence titration. ESI for Chemical Communications. [Link]
-
Wong, X. L., & Sarjadi, M. S. (2019). Synthesis of 4,7-Di(2-thienyl)-2,1,3-benzothiadiazole via Direct Arylation. Journal of Physics: Conference Series, 1358, 012006. [Link]
-
Iagatti, A., et al. (2017). Photophysical properties and excited state dynamics of 4,7-dithien-2-yl-2,1,3-benzothiadiazole. Physical Chemistry Chemical Physics, 19(15), 9788-9799. [Link]
-
González-Antonio, O., et al. (2019). On the nucleophilic derivatization of 4,7-dibromo-[1][2][3]thiadiazolo[3,4-c]pyridine: basis for biologically interesting species and building blocks for organic materials. New Journal of Chemistry, 43(26), 10565-10573. [Link]
- Resch-Genger, U., et al. (2008). Quantum yields of fluorescence of photoluminescence. Journal of Photochemistry and Photobiology C: Photochemistry Reviews, 9(3), 113-143. (Note: General principles reference).
-
Borschev, Y. O., et al. (2023). Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties. Crystals, 13(12), 1699. [Link]
Sources
- 1. Effect of Fluorination of 2,1,3-Benzothiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [repository.kaust.edu.sa]
- 3. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photophysical properties and excited state dynamics of 4,7-dithien-2-yl-2,1,3-benzothiadiazole - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4,7-Dibromo-thiadiazolo[3,4-c]pyridine
A Comprehensive Guide to the Safe Disposal of 4,7-Dibromo-[1][2][3]thiadiazolo[3,4-c]pyridine
This guide provides essential safety and logistical information for the proper disposal of 4,7-Dibromo-[1][2][3]thiadiazolo[3,4-c]pyridine, a brominated heterocyclic compound utilized in various research and development applications. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work with this and similar chemical compounds.
Hazard Identification and Risk Assessment
Core Principles of Safe Handling:
-
Avoid Dust Formation: Handle the solid material in a way that minimizes the generation of dust.[1]
-
Work in a Ventilated Area: All handling should occur in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1][6]
-
Prevent Contact: Avoid direct contact with skin and eyes, as well as inhalation of any dust or vapors.[7][8]
Hazard Classification Summary (Based on Analogous Compounds)
| Hazard Class | Classification | Signal Word | Hazard Statement(s) |
| Acute Toxicity, Oral | Category 3 | Danger | H301: Toxic if swallowed.[4][5] |
| Skin Irritation | Category 2 | Warning | H315: Causes skin irritation.[7] |
| Eye Irritation | Category 2 | Warning | H319: Causes serious eye irritation.[7][8] |
| Specific target organ toxicity — single exposure | Category 3 | Warning | H335: May cause respiratory irritation.[7][8] |
Personal Protective Equipment (PPE)
A robust PPE plan is non-negotiable when handling and disposing of 4,7-Dibromo-[1][2][3]thiadiazolo[3,4-c]pyridine. The following table outlines the minimum required PPE.
| Body Part | Equipment | Standard | Rationale |
| Hands | Chemical-resistant gloves (e.g., Butyl rubber, PVA) | EN 374 | Prevents skin contact, which can lead to irritation or absorption.[7][9] |
| Eyes/Face | Safety goggles and a face shield | ANSI Z87.1 | Protects against splashes, dust, and vapors.[4] |
| Respiratory | NIOSH-approved respirator with appropriate cartridges for organic vapors | Varies by region | To be used if ventilation is inadequate or in case of a spill.[9] |
| Body | Laboratory coat, long pants, and closed-toe shoes | N/A | Provides a barrier against accidental skin exposure.[7] |
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
Emergency Response Protocol:
-
Evacuate: Immediately evacuate all non-essential personnel from the affected area.[10]
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, absorb the material with an inert, dry substance such as vermiculite, dry sand, or earth.[10] Do not use combustible materials.
-
Collect: Carefully scoop the absorbed material and any contaminated soil into a designated, sealable, and properly labeled hazardous waste container.[10]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., acetone), collecting all cleaning materials as hazardous waste.[9]
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.
Disposal Workflow
The proper disposal of 4,7-Dibromo-[1][2][3]thiadiazolo[3,4-c]pyridine is a multi-step process that requires careful planning and execution to ensure compliance with local, state, and federal regulations. As a halogenated organic compound, it is classified as hazardous waste.[11][12][13]
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Collect all waste containing 4,7-Dibromo-[1][2][3]thiadiazolo[3,4-c]pyridine, including unused product, contaminated materials (e.g., gloves, wipes, absorbent), and rinsates, in a dedicated hazardous waste container.[9]
-
Crucially, do not mix halogenated organic waste with non-halogenated waste streams. [9] This is to ensure proper final disposal, as halogenated compounds require specific treatment methods like high-temperature incineration.[3][11]
-
-
Container Management:
-
Storage:
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal service.[11]
-
The primary recommended disposal method for brominated aromatic compounds is high-temperature incineration at a licensed facility equipped with appropriate emission control systems to prevent the release of harmful byproducts.[11][14]
-
Disposal Decision Workflow Diagram
Caption: Decision workflow for the proper segregation and disposal of 4,7-Dibromo-[1][2][3]thiadiazolo[3,4-c]pyridine waste.
Decontamination Procedures
Thorough decontamination of work surfaces and equipment is essential after handling 4,7-Dibromo-[1][2][3]thiadiazolo[3,4-c]pyridine.
Surface Decontamination:
-
Initial Wipe: Wipe down all work surfaces with a disposable towel to remove any visible solid residues. Dispose of the towel in the halogenated waste container.
-
Solvent Wash: Wash the surfaces with a suitable solvent (e.g., acetone) and absorbent pads. All used pads must be disposed of as hazardous waste.[9]
-
Detergent Clean: Follow with a wash using soap and water.[15]
Glassware Decontamination:
-
Initial Rinse: Rinse glassware with a minimal amount of a suitable solvent (e.g., acetone) to dissolve any residual compound.[9]
-
Collect Rinsate: This initial rinsate must be collected and disposed of as halogenated hazardous waste.[9]
-
Standard Cleaning: Proceed with your standard laboratory glassware cleaning procedures.
References
- Morose, G. (2006). Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. Environmental Science & Technology, 40(16), 4887–4893.
-
Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]
-
University of Nottingham. (n.d.). Decontamination procedures. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
-
University of Washington. (n.d.). Standard Operating Procedures for Pyridine. Retrieved from [Link]
-
Darnell, A. J. (1983, December). Bromination Process for Disposal of Spilled Hazardous Materials. U.S. Environmental Protection Agency. Retrieved from [Link]
-
Swedish Environmental Protection Agency. (1995). BROMINE AHD WASTE INCINERATION. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY: DIBROMOBENZENE. Retrieved from [Link]
- Karasova, J., et al. (2024). Brominated oxime nucleophiles are efficiently reactivating cholinesterases inhibited by nerve agents. Archives of Toxicology, 98(9), 2937–2952.
-
Laboratorio de Genómica Viral y Humana, Facultad de Medicina UASLP. (2016, October 14). BSL-3 biological decontamination procedure. Retrieved from [Link]
-
Defense Centers for Public Health. (n.d.). Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
-
California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Retrieved from [Link]
- Morf, L. S., et al. (2005). Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. Environmental Science & Technology, 39(22), 8691–8699.
-
Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
- Andrievsky, A. M., et al. (2014). Bromination of Deactivated Aromatic Compounds.
- Wengryniuk, S. E., et al. (2013). Regioselective bromination of fused heterocyclic N-oxides. Organic Letters, 15(4), 792–795.
-
ResearchGate. (2025, August 10). Recent Advances in Bromination of Aromatic and Heteroaromatic Compounds. Retrieved from [Link]
- von Gunten, U. (2014). Oxidative treatment of bromide-containing waters: formation of bromine and its reactions with inorganic and organic compounds--a critical review.
-
Occupational Safety and Health Administration. (n.d.). 1910.1028 - Benzene. Retrieved from [Link]
-
Oregon OSHA. (2019, May 14). Benzene. Retrieved from [Link]
-
Electronic Code of Federal Regulations. (n.d.). 29 CFR 1910.1028 -- Benzene. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. chm.pops.int [chm.pops.int]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. 4,7-二溴苯并[c]-1,2,5-噻二唑 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. downloads.ossila.com [downloads.ossila.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. benchchem.com [benchchem.com]
- 10. nj.gov [nj.gov]
- 11. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 12. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 13. View Document - California Code of Regulations [govt.westlaw.com]
- 14. dioxin20xx.org [dioxin20xx.org]
- 15. genomica.uaslp.mx [genomica.uaslp.mx]
A Senior Application Scientist's Guide to Handling 4,7-Dibromo-thiadiazolo[3,4-c]pyridine
A Senior Application Scientist's Guide to Handling 4,7-Dibromo-[1][2][3]thiadiazolo[3,4-c]pyridine
For the modern researcher navigating the complexities of novel material synthesis and drug development, the safe handling of specialized reagents is paramount. This guide provides essential, field-proven safety and logistical information for 4,7-Dibromo-[1][2][3]thiadiazolo[3,4-c]pyridine, a key building block in organic electronics. Our commitment is to empower your research with the highest standards of safety and operational excellence.
Hazard Assessment: Understanding the Molecule
Key Physical and Chemical Properties:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅HBr₂N₃S | [1][5] |
| Molecular Weight | 294.95 g/mol | [1][5] |
| Appearance | White to yellow powder or crystal | |
| Melting Point | 144-150 °C | [1][5] |
| Purity | >96.0% (GC) | |
Given its nature as a solid powder, the primary routes of exposure are inhalation of dust particles and dermal contact.
Personal Protective Equipment (PPE): A Multi-layered Defense
The selection of appropriate PPE is the cornerstone of safe laboratory practice. The following recommendations are based on a risk assessment that considers the potential hazards of 4,7-Dibromo-[1][2][3]thiadiazolo[3,4-c]pyridine.
Standard Laboratory Attire (Minimum Requirement)
This forms the baseline for any work in a laboratory where hazardous chemicals are present.
-
Safety Glasses: Must be worn at all times. Standard safety glasses protect against projectiles[6].
-
Laboratory Coat: A flame-resistant lab coat is recommended and should be fully buttoned to protect against splashes and spills[6][7].
-
Full-Length Pants: Provide a barrier against accidental spills[7].
-
Closed-Toe Shoes: Must be worn to protect the feet from spills and falling objects[6][7].
Task-Specific PPE
For direct handling of 4,7-Dibromo-[1][2][3]thiadiazolo[3,4-c]pyridine, enhanced protection is necessary.
-
Eye and Face Protection:
-
Chemical Splash Goggles: Recommended for all work with this compound, especially when preparing solutions or performing reactions[8].
-
Face Shield: Should be worn in conjunction with safety goggles when there is a significant risk of splashing, such as during reactions under pressure or when handling larger quantities[8].
-
-
Hand Protection:
-
Nitrile Gloves: Double-gloving with nitrile gloves provides a robust barrier against dermal exposure. It is crucial to change gloves immediately if they become contaminated.
-
-
Respiratory Protection:
-
N95 Dust Mask: When weighing or transferring the solid compound, an N95 dust mask is recommended to prevent inhalation of fine particles.
-
Work in a Fume Hood: All manipulations of the solid and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure[8].
-
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for minimizing risk.
-
Preparation:
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Gather all necessary PPE as outlined above.
-
Prepare a designated waste container for solid and liquid waste contaminated with the compound.
-
-
Weighing and Transfer:
-
Don all required PPE, including an N95 dust mask and double nitrile gloves.
-
Perform all weighing and transfer operations within the fume hood.
-
Use a spatula to carefully transfer the solid, avoiding the creation of dust.
-
Clean any spills immediately with a damp cloth, ensuring the cloth is disposed of as hazardous waste.
-
-
Solution Preparation:
-
In the fume hood, add the weighed solid to the desired solvent.
-
Ensure the container is securely capped before mixing.
-
-
Reaction:
-
Conduct all reactions within the fume hood.
-
If the reaction is conducted under pressure or has the potential for splashing, a face shield must be worn over safety goggles.
-
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste:
-
Liquid Waste:
-
All solutions containing the compound should be collected in a designated, sealed hazardous waste container.
-
Do not dispose of this chemical down the drain.
-
-
Labeling:
-
All waste containers must be clearly labeled with the full chemical name and the appropriate hazard warnings.
-
-
Disposal:
-
Follow your institution's specific guidelines for the disposal of hazardous chemical waste.
-
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure, immediate and appropriate action is crucial.
-
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove contaminated clothing while continuing to flush.
-
Seek immediate medical attention.
-
-
Eye Contact:
-
Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
-
-
Inhalation:
-
Move the affected person to fresh air.
-
If breathing is difficult, administer oxygen.
-
Seek immediate medical attention.
-
-
Ingestion:
-
Do not induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.
-
References
-
Personal Protective Equipment | US EPA. [Link]
-
Safe Synthesis of 4,7-Dibromo[1][2][3]thiadiazolo[3,4- d]pyridazine and Its SNAr Reactions. Molecules. 2018 Oct 9;23(10):2576. [Link]
-
Personal Protective Equipment (PPE) - CHEMM. [Link]
-
Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research. Boston University. [Link]
-
Personal Protective Equipment. The University of British Columbia. [Link]
-
4,7-Dibromo[1][2][3]thiadiazolo[3,4-c]pyridine, 200mg - CP Lab Safety. [Link]
-
Safe Synthesis of 4,7-Dibromo[1][2][3]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. ResearchGate. [Link]
-
4,7-Dibromo-2,1,3-benzothiadiazole | C6H2Br2N2S | CID 626361 - PubChem. [Link]
-
Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. [Link]
-
4,7-Dibromo-2,1,3-benzothiadiazole-5,6-diamine - PubChem. [Link]
-
4,7-Dibromo[1][2][3]thiadiazolo[3,4-c]pyridine, Min. 97.0 (GC), 200 mg || 11 - sciedco. [Link]
-
On the nucleophilic derivatization of 4,7-dibromo-[1][2][3]thiadiazolo[3,4- c ]pyridine: basis for biologically interesting species and building blocks for organic materials - ResearchGate. [Link]
-
Safe Synthesis of 4,7-Dibromo[1][2][3]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. MDPI. [Link]
-
4,7-Bis(dodecylthio)-[1][2][3]thiadiazolo[3,4-c]pyridine - MDPI. [Link]
-
Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC - NIH. [Link]
-
New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - PMC. [Link]
Sources
- 1. labproinc.com [labproinc.com]
- 2. epa.gov [epa.gov]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. 4,7-Dibromo-2,1,3-benzothiadiazole | C6H2Br2N2S | CID 626361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4,7-二溴-[1,2,5]噻二唑[3,4-c]吡啶 >97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 7. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
